molecular formula C4H5NO2 B3029041 Tetramic acid CAS No. 503-83-3

Tetramic acid

Cat. No.: B3029041
CAS No.: 503-83-3
M. Wt: 99.09
InChI Key: RUXHWBMJNBBYNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetramic acid (pyrrolidine-2,4-dione) is a core structural scaffold found in a wide array of natural products isolated from terrestrial and marine organisms, including bacteria, actinobacteria, fungi, and cyanobacteria . This compound and its derivatives have attracted significant attention in biomedical and chemical research due to their diverse, challenging structural complexity and a remarkable spectrum of potent biological activities . The core research value of this compound and its derivatives lies in their broad bioactivity profile. Studies have reported these compounds to exhibit potent antibacterial activity, including effectiveness against strains like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . Furthermore, numerous tetramic acids demonstrate significant antitumor properties, showing cytotoxicity against a range of human tumor cell lines such as A-549, HL-60, and A-375 by inducing apoptosis and inhibiting cell metastasis . Other investigated activities include antifungal, antiviral—with some derivatives showing inhibitory activity against the SARS-CoV-2 main protease (M pro )—as well as larvicidal and herbicidal effects . Biosynthetically, most complex this compound derivatives are produced by hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) machineries in microorganisms, which accounts for their intricate and diverse structures . This makes them a fascinating subject for research in natural product biosynthesis, genome mining, and synthetic chemistry . Our product is supplied as a high-purity compound to support these advanced research applications. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-1,2-dihydropyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2/c6-3-1-4(7)5-2-3/h1,6H,2H2,(H,5,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXHWBMJNBBYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC(=O)N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198308
Record name Tetramic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503-83-3
Record name Tetramic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetramic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetramic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-2,5-dihydro-1H-pyrrol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Structures of Tetramic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramic acids are a structurally diverse class of heterocyclic compounds characterized by a pyrrolidine-2,4-dione (B1332186) core. This scaffold is found in a wide array of natural products isolated from terrestrial and marine organisms, including bacteria, fungi, and sponges.[1][2][3][4][5] Tetramic acid-containing molecules exhibit a broad spectrum of potent biological activities, including antibacterial, antiviral, antifungal, antitumor, and herbicidal properties, making them a subject of significant interest in medicinal chemistry and drug discovery.[3][4][5] This technical guide provides a comprehensive overview of the core chemical structures of tetramic acids, their physicochemical properties, key synthetic methodologies, and mechanisms of action.

Core Chemical Structure and Tautomerism

The fundamental chemical structure of this compound is a five-membered nitrogen-containing ring, formally known as pyrrolidine-2,4-dione. This core structure can exist in several tautomeric forms due to the presence of acidic protons and carbonyl groups. The primary tautomers are the keto form (pyrrolidine-2,4-dione) and the enolic form (4-hydroxy-3-pyrrolin-2-one).[1] The equilibrium between these tautomers is influenced by the solvent, pH, and the nature of substituents on the ring.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying this tautomerism in solution.[1]

Key Structural Variations of the this compound Core

The remarkable diversity of naturally occurring and synthetic tetramic acids arises from the various substitutions possible on the core pyrrolidine-2,4-dione ring. The most common points of modification are the nitrogen atom (N-1), the C-3 position, and the C-5 position.

3-Acyltetramic Acids

A major and widely studied class of tetramic acids are those bearing an acyl group at the C-3 position. These 3-acyltetramic acids are prevalent in nature and are known for their significant biological activities.[3][5] The acyl substituent can vary from simple alkyl or aryl groups to more complex polyketide chains.

N-Substituted Tetramic Acids

The nitrogen atom of the pyrrolidine (B122466) ring can also be substituted, leading to a wide range of N-substituted tetramic acids. These substitutions can influence the compound's physicochemical properties and biological activity.

Macrocyclic Tetramic Acids

In some natural products, the this compound core is incorporated into a larger macrocyclic structure. These macrocyclic tetramic acids often exhibit potent and specific biological activities due to their constrained conformations.[3][5]

Physicochemical Properties of this compound Derivatives

CompoundR1R3R5pKa (Predicted/Experimental)logP (Calculated)
This compoundHHH~4.5 - 5.5~ -0.5
3-Acetylthis compoundH-COCH3HLower than this compoundHigher than this compound
N-Methylthis compound-CH3HHHigher than this compoundHigher than this compound
5-Benzylthis compoundHH-CH2PhSimilar to this compoundSignificantly higher than this compound

Note: The pKa and logP values are estimates and can vary significantly based on the specific substituents and the method of determination (experimental vs. computational). The acidity of the C-3 proton is a key feature of the this compound scaffold, and its pKa is influenced by the electron-withdrawing nature of the C-2 and C-4 carbonyl groups. Substituents on the ring will further modulate this acidity.

Experimental Protocols

Synthesis of 3-Acyltetramic Acids via Dieckmann Condensation

The Dieckmann condensation is a classical and widely used method for the synthesis of the this compound ring system.[6][7][8][9][10][11] The following is a general protocol for the synthesis of a 3-acylthis compound.

Materials:

  • Appropriate N-acylated amino acid ester

  • Strong base (e.g., sodium ethoxide, potassium tert-butoxide)

  • Anhydrous solvent (e.g., toluene, tetrahydrofuran)

  • Acid for workup (e.g., hydrochloric acid)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • Preparation of the N-acylated amino acid ester: The starting amino acid is first N-acylated with the desired acyl group and then esterified.

  • Dieckmann Cyclization: a. Dissolve the N-acylated amino acid ester in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). b. Slowly add a solution of a strong base (e.g., sodium ethoxide in ethanol) to the reaction mixture at room temperature or below. c. Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Workup and Purification: a. Cool the reaction mixture and quench with a weak acid (e.g., acetic acid) or a saturated aqueous solution of ammonium (B1175870) chloride. b. Extract the product with an organic solvent (e.g., ethyl acetate). c. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 3-acylthis compound.

Characterization by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: Provides information on the proton environment in the molecule. Key signals to identify include the C-5 proton, protons on the N-substituent, and protons on the C-3 acyl group. The chemical shift of the enolic proton (if present) can provide insights into the tautomeric equilibrium.[12][13][14]

  • 13C NMR: Shows the carbon skeleton of the molecule. The carbonyl carbons at C-2 and C-4 typically appear at characteristic downfield shifts.[12][13][14]

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI-MS): A soft ionization technique that is well-suited for analyzing tetramic acids. It typically provides the molecular ion peak ([M+H]+ or [M-H]-), confirming the molecular weight of the compound.[12][13]

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecular ion, allowing for the determination of the elemental composition.[12][13]

Signaling Pathways and Mechanisms of Action

A significant number of this compound antibiotics exert their effect by disrupting the bacterial cell membrane. One of the well-studied mechanisms is their action as protonophores .

Protonophore Mechanism of Action

Certain 3-acyltetramic acids can insert into the bacterial cell membrane and act as proton carriers, dissipating the proton motive force (PMF) across the membrane. The PMF is essential for vital cellular processes such as ATP synthesis, nutrient transport, and flagellar motion. By disrupting the proton gradient, these tetramic acids effectively shut down the cell's energy production and transport systems, leading to bacterial cell death.

Signaling_Pathway Mechanism of Action of Protonophoric Tetramic Acids cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Tetramic_Acid This compound (Protonated) Protonated_TA_Membrane Protonated TA in Membrane Tetramic_Acid->Protonated_TA_Membrane Insertion Deprotonated_TA_Membrane Deprotonated TA in Membrane Protonated_TA_Membrane->Deprotonated_TA_Membrane PMF_Disruption Proton Motive Force Disruption Protonated_TA_Membrane->PMF_Disruption Deprotonated_TA_Membrane->Tetramic_Acid Diffusion (Exterior) H_in H+ H_out H+ H_out->Tetramic_Acid Cell_Death Bacterial Cell Death PMF_Disruption->Cell_Death

Caption: Protonophore mechanism of this compound antibiotics.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound derivatives.

Experimental_Workflow General Workflow for this compound Synthesis and Characterization Start Design of This compound Analogs Synthesis Synthesis (e.g., Dieckmann Condensation) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization Purification->Characterization NMR NMR Spectroscopy (1H, 13C) Characterization->NMR MS Mass Spectrometry (ESI, HRMS) Characterization->MS Biological_Assay Biological Activity Screening Characterization->Biological_Assay Active Active Compound Biological_Assay->Active Yes Inactive Inactive Compound Biological_Assay->Inactive No Further_Studies Further Mechanistic and SAR Studies Active->Further_Studies End End Inactive->End Further_Studies->End

Caption: A typical experimental workflow for this compound research.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of new therapeutic agents. Its rich chemical diversity, stemming from various possible substitutions, allows for the fine-tuning of physicochemical and biological properties. Understanding the core structure, its tautomeric nature, and the key synthetic routes is fundamental for researchers aiming to explore the full potential of this important class of compounds. The elucidation of their mechanisms of action, such as the disruption of the bacterial proton motive force, provides a rational basis for the design of novel and effective drugs to combat a range of diseases. Further research into the structure-activity relationships and molecular targets of this compound derivatives will undoubtedly continue to fuel innovation in drug discovery and development.

References

A Technical Guide to the Isolation and Structure Elucidation of Novel Tetramic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Natural products containing the tetramic acid (pyrrolidine-2,4-dione) core scaffold represent a structurally diverse and biologically significant class of secondary metabolites.[1][2][3] Isolated from a wide array of terrestrial and marine organisms, including fungi, bacteria, cyanobacteria, and sponges, these compounds exhibit a broad spectrum of potent biological activities, such as antibacterial, antiviral, antitumor, and anti-inflammatory effects.[2][3][4][5] Their intriguing molecular architectures and medicinal potential have made them a focal point for natural product chemists, biologists, and pharmacologists.[1][2][6] This guide provides an in-depth overview of the methodologies employed in the isolation, purification, and complete structure elucidation of novel tetramic acids, tailored for professionals in drug discovery and development.

Part 1: Isolation and Purification of Novel Tetramic Acids

The journey to discovering new tetramic acids begins with the careful selection of a source organism, followed by a systematic process of extraction and chromatographic purification. Marine-derived microorganisms, particularly fungi of the genera Penicillium, Aspergillus, and Cladosporium, have emerged as prolific producers of these compounds.[3][5][7]

General Isolation Workflow

The overall process for isolating pure this compound derivatives from microbial sources is depicted below. This multi-step procedure is essential for separating the target compounds from a complex mixture of metabolites.

G cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Purification A Microbial Strain Selection (e.g., Marine Fungus) B Culture Optimization (OSMAC Approach) A->B C Large-Scale Fermentation B->C D Biomass & Supernatant Separation C->D E Solvent Extraction (e.g., EtOAc) D->E F Crude Extract Concentration E->F G Column Chromatography (Silica Gel, C18) F->G H Fraction Collection & Bioassay G->H I Semi-Preparative HPLC H->I J Pure this compound I->J

Caption: General workflow for the isolation of tetramic acids.

Experimental Protocols

1. Fungal Culture and Fermentation

This protocol is adapted from methodologies used for the cultivation of deep-sea-derived fungi like Penicillium sp. and Lecanicillium fusisporum.[4][5]

  • Objective: To generate sufficient biomass and secondary metabolite production for extraction.

  • Materials:

    • Fungal strain (e.g., Penicillium sp. SCSIO06868).

    • Potato Dextrose Agar (B569324) (PDA) plates.

    • Liquid culture medium (e.g., potato dextrose broth or a specified grain-based medium).

    • Erlenmeyer flasks or bioreactors.

    • Incubator shaker.

  • Procedure:

    • Activate the fungal strain by transferring it from a stock culture to a fresh PDA plate. Incubate at 25-28°C for 5-7 days until sufficient mycelial growth is observed.

    • Prepare a seed culture by inoculating small pieces of the agar culture into flasks containing the liquid medium. Incubate at 28°C on a rotary shaker at 180 rpm for 3-5 days.

    • Perform large-scale fermentation by transferring the seed culture into larger flasks or a bioreactor containing the production medium.

    • Incubate the production culture under static or shaking conditions for 14-30 days at 25-28°C. The "One Strain Many Compounds" (OSMAC) approach can be employed by varying media and culture conditions to induce the production of different metabolites.[3]

    • After the incubation period, harvest the entire culture, separating the mycelia from the broth by filtration.

2. Extraction and Chromatographic Purification

This protocol outlines the standard procedure for extracting and purifying tetramic acids from the fungal culture.[4][8]

  • Objective: To isolate pure compounds from the crude fermentation extract.

  • Materials:

    • Ethyl acetate (B1210297) (EtOAc), Methanol (MeOH), Dichloromethane (CH₂Cl₂), Acetone.

    • Silica (B1680970) gel (100-200 mesh).

    • Reversed-phase C18 silica gel.

    • Semi-preparative HPLC system with a suitable column (e.g., C18, 5 µm).

    • Rotary evaporator.

  • Procedure:

    • Extraction: Exhaustively extract the fungal broth with an equal volume of EtOAc three times. Simultaneously, extract the mycelia with MeOH or an acetone/water mixture.

    • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

    • Initial Fractionation (Silica Gel Chromatography):

      • Subject the crude extract to a silica gel column.

      • Elute with a gradient solvent system, such as CH₂Cl₂/acetone (from 100:0 to 60:40, v/v), to yield several primary fractions.[4]

    • Secondary Fractionation (Reversed-Phase Chromatography):

      • Take the bioactive or chemically interesting fractions and subject them to a reversed-phase C18 column.

      • Elute with a gradient of MeOH/H₂O or CH₃CN/H₂O (e.g., from 10:90 to 100:0, v/v) to obtain sub-fractions.[8]

    • Final Purification (Semi-Preparative HPLC):

      • Purify the sub-fractions containing the target compounds using semi-preparative HPLC with an isocratic or gradient elution (e.g., 40% MeOH/H₂O) to yield the pure this compound derivatives.[4]

      • Monitor the elution using a UV detector at appropriate wavelengths (e.g., 210, 254, 280 nm).

Part 2: Structure Elucidation

Once a novel compound is isolated in its pure form, a combination of spectroscopic techniques is employed to determine its chemical structure, including its planar arrangement, relative stereochemistry, and absolute configuration.

Structure Elucidation Workflow

The process of determining the complete chemical structure of a purified novel compound is systematic and relies on integrating data from multiple analytical methods.

G A Pure Isolated Compound B HRESIMS A->B D 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) A->D C Molecular Formula (e.g., C₁₃H₁₇NO₄) B->C E Planar Structure & Key Correlations C->E D->E F NOESY / ROESY E->F K Final Elucidated Structure E->K G Relative Configuration F->G J Absolute Configuration G->J G->K H ECD Spectroscopy & Quantum Calculations H->J I X-Ray Crystallography I->J J->K

Caption: Workflow for the structure elucidation of a novel compound.

Experimental Protocols

1. Molecular Formula Determination

  • Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[5][7]

  • Procedure: Dissolve a small amount of the pure compound in a suitable solvent (e.g., MeOH). Infuse the solution into the mass spectrometer. The instrument provides a high-accuracy mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), which is used to calculate the elemental composition and thus the molecular formula.[4][7]

2. Planar Structure and Relative Stereochemistry Determination

  • Techniques: 1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY).[9][10]

  • Procedure:

    • Dissolve the sample (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD).

    • ¹H NMR: Identifies the proton environments, their integrations (number of protons), and coupling constants (connectivity).

    • ¹³C NMR: Identifies the number and types of carbon atoms (e.g., C, CH, CH₂, CH₃, C=O).

    • COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) spin-spin coupling networks, establishing connections between adjacent protons, often through 2 or 3 bonds.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds), which is crucial for connecting different structural fragments. For example, HMBC correlations from an NH proton to nearby carbons can confirm the pyrrolidine-2,4-dione (B1332186) core.[4]

    • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space (through-space correlations), which is essential for determining the relative stereochemistry of the molecule.[4][9]

3. Absolute Configuration Determination

  • Techniques: Electronic Circular Dichroism (ECD) Spectroscopy and X-ray Crystallography.

  • Procedure (ECD):

    • Obtain the experimental ECD spectrum of the compound in a suitable solvent (e.g., MeOH).

    • Perform quantum chemical calculations (e.g., using Time-Dependent Density Functional Theory, TD-DFT) to predict the theoretical ECD spectra for all possible stereoisomers.

    • The absolute configuration is assigned by matching the experimental spectrum with the calculated spectrum of one of the isomers.[5][7][11]

  • Procedure (X-ray Crystallography):

    • Grow a single, high-quality crystal of the compound. This can be a significant bottleneck.

    • Analyze the crystal using an X-ray diffractometer.

    • The resulting diffraction pattern is used to solve the three-dimensional structure of the molecule, providing an unambiguous determination of both its relative and absolute stereochemistry.[5][7]

Part 3: Data Presentation

Clear and concise presentation of quantitative data is paramount for the interpretation and comparison of novel compounds.

Table 1: Representative Spectroscopic Data for a Novel this compound (Lecanicilliumin A)

This table summarizes the NMR data for Lecanicilliumin A, a C3-C6 reduced 3-acyl this compound derivative isolated from the fungus Lecanicillium fusisporum.[4]

PositionδC (ppm)δH (ppm, J in Hz)Key HMBC CorrelationsKey COSY Correlations
1-NH-10.37 (br s)C-2, C-3, C-4, C-12-
2173.1---
3102.5---
4196.2---
549.93.51 (m)C-2, C-4, C-12, C-13, C-14H-12
6134.35.86 (d, 8.4)C-7, C-8H-7
7129.05.72 (m)C-6, C-9H-6, H-8
8130.45.56 (m)C-6, C-10H-7, H-9
9126.95.61 (m)C-7, C-11H-8, H-10
1073.14.01 (m)C-8, C-9, C-11H-9, H-11
1120.81.15 (d, 6.6)C-9, C-10H-10
12131.05.01 (m)C-4, C-5, C-13, C-14H-5
1325.11.62 (s)C-5, C-12, C-14-
1417.81.58 (s)C-5, C-12, C-13-

Data acquired in DMSO-d₆. δC at 150 MHz, δH at 600 MHz.

Table 2: Bioactivity of Selected Novel Tetramic Acids

Compound NameSource OrganismBioactivityPotency (IC₅₀ / MIC)Reference
Lecanicilliumins A, B, E-GLecanicillium fusisporumAnti-inflammatory (NF-κB inhibition)EC₅₀ = 18.49–30.19 μM[4]
Penicillium derivative 3 Penicillium sp. SCSIO06868Antibacterial (S. aureus, MRSA)MIC = 2.5 µg/mL[5][7]
HoshinolactamOscillatoria sp.AntitrypanosomalIC₅₀ = 3.9 nM[1]
AndrimidPseudomonas fluorescensAntibacterial (MRSA, VRE)MIC = 2 µg/mL (MRSA)[1]
F-14329 (Tolypyrrol)Tolypocladium cylindrosporumNeuroprotective (Anti-Parkinson's model)Significant protection at 10 µM[9]
AscosetinAscomycete sp.Antibacterial (Gram-positives, MRSA)MIC = 2-16 µg/mL[10]

Part 4: Biosynthesis and Biological Interactions

Biosynthesis of Tetramic Acids

The biosynthesis of most tetramic acids is directed by hybrid multimodular polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) machinery.[12][13] A key step in their formation is a Dieckmann cyclization, which forms the characteristic pyrrolidine-2,4-dione ring.[13][14]

cluster_pks Polyketide Synthase (PKS) cluster_nrps Nonribosomal Peptide Synthetase (NRPS) pks_start Starter Unit (e.g., Acetyl-CoA) pks_ext PKS Modules (Chain Elongation) pks_start->pks_ext Malonyl-CoA nrps_cond Condensation Domain pks_ext->nrps_cond Polyketide Chain nrps_load Amino Acid Loading (e.g., L-ornithine) nrps_load->nrps_cond nrps_release Thioesterase Domain (Dieckmann Cyclase) nrps_cond->nrps_release final_product This compound Core Structure nrps_release->final_product Cyclization & Release cluster_cytoplasm Cytoplasm cluster_n lps LPS (Inflammatory Stimulus) tlr4 TLR4 Receptor lps->tlr4 pathway Downstream Signaling (MyD88, TRAF6) tlr4->pathway ikk IKK Complex pathway->ikk ikb IκBα ikk->ikb Phosphorylates ikb_nfkb IκBα-NF-κB (Inactive) ikk->ikb_nfkb Inhibits nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->genes Activates Transcription tetramic_acid This compound (e.g., Lecanicilliumin A) tetramic_acid->ikk Inhibits ikb_nfkb->nfkb IκBα Degradation (Release)

References

Unveiling the Pharmacopeia of the Deep: A Technical Guide to Tetramic Acid Derivatives from Marine Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the vast and largely untapped reservoir of bioactive compounds derived from marine fungi. The report, titled "Natural Sources of Tetramic Acid Derivatives in Marine Fungi," offers researchers, scientists, and drug development professionals a detailed overview of the isolation, characterization, and therapeutic potential of this promising class of natural products.

Marine fungi have emerged as a prolific source of structurally diverse and biologically active secondary metabolites.[1] Among these, this compound derivatives, characterized by a pyrrolidine-2,4-dione (B1332186) core, have garnered significant attention for their wide range of pharmacological activities, including antibacterial, antiviral, cytotoxic, and anti-inflammatory properties.[2][3][4] This guide provides an in-depth analysis of the current state of research in this field, presenting key data in a readily accessible format to facilitate further investigation and drug discovery efforts.

A Rich Diversity of Chemical Scaffolds and Biological Activities

This compound derivatives isolated from marine fungi exhibit a remarkable chemical diversity, ranging from simple 3-acyl tetramic acids to complex macrocyclic and spiro-fused structures.[2] This structural variety gives rise to a broad spectrum of biological activities, making them attractive candidates for therapeutic development.

Genera such as Penicillium, Aspergillus, Cladosporium, Lecanicillium, and Tolypocladium are among the most prolific producers of these compounds.[3][4][5][6] For instance, compounds isolated from Penicillium sp. have demonstrated potent inhibitory activities against pathogenic bacteria like Staphylococcus aureus and its methicillin-resistant strain (MRSA).[3][7] Similarly, derivatives from Aspergillus sp. have shown significant growth inhibition against several clinically relevant bacterial strains.[5]

The following tables summarize the quantitative data on the biological activities of various this compound derivatives isolated from marine fungi, providing a valuable resource for comparative analysis.

Table 1: Antibacterial Activity of this compound Derivatives from Marine Fungi

CompoundFungal SourceTarget OrganismMIC (µg/mL)Reference
Penicillenol HPenicillium sp. SCSIO06868S. aureus2.5[7]
Penicillenol HPenicillium sp. SCSIO06868MRSA2.5[7]
Compound 3Penicillium sp. SCSIO06868S. aureus2.5[3]
Compound 3Penicillium sp. SCSIO06868MRSA2.5[3]
Zopfiellamide CAspergillus sp. NF666Four clinical strains~12.5 µM[5]
Zopfiellamide DAspergillus sp. NF666Four clinical strains~12.5 µM[5]
12S-aspertetranone DAspergillus sp. SY2601MRSA3.75[8]
12S-aspertetranone DAspergillus sp. SY2601E. coli5[8]

Table 2: Cytotoxic and Anti-inflammatory Activities of this compound Derivatives from Marine Fungi

CompoundFungal SourceActivity TypeCell Line/TargetIC50/EC50 (µM)Reference
Fusarisetins A–DFusarium equiseti D39Phytotoxicity--[2]
Compounds 69 & 70Marine-derived fungusCytotoxicityHL-606.1 and 6.2[2]
Lecanicilliumin ALecanicillium fusisporumAnti-inflammatoryRAW264.7 (NF-κB)18.49[4]
Lecanicilliumin BLecanicillium fusisporumAnti-inflammatoryRAW264.7 (NF-κB)25.81[4]
Lecanicilliumin ELecanicillium fusisporumAnti-inflammatoryRAW264.7 (NF-κB)23.10[4]
Lecanicilliumin FLecanicillium fusisporumAnti-inflammatoryRAW264.7 (NF-κB)24.70[4]
Lecanicilliumin GLecanicillium fusisporumAnti-inflammatoryRAW264.7 (NF-κB)26.52[4]
Tolypocladenol 249P. oxalicum QDU1Anti-inflammatoryRAW264.7 (NO production)14[7]
TrichobotrysinsTrichobotrys effuse DFFSCS021CytotoxicityKG-1a5.44, 8.97, 6.16[9]
Penicillenol A1Sponge-derived fungus ZSDS1-F11Antituberculosis-96.1% inhibition at 10 µM[10]

Methodologies for Discovery and Characterization

The discovery of novel this compound derivatives from marine fungi relies on a systematic workflow encompassing fungal cultivation, extraction, isolation, and structure elucidation.

Experimental Protocols

1. Fungal Strain Cultivation: Marine-derived fungal strains are typically isolated from various marine environments, including sediments, sponges, and mangrove plants.[2][4] Cultivation is carried out in liquid or solid media, often supplemented with seawater to mimic their natural habitat. For example, Penicillium sp. SCSIO06868 was cultured in a liquid medium, while Lecanicillium fusisporum GXIMD00542 was cultivated on a larger scale to obtain sufficient extract for analysis.[4]

2. Extraction and Isolation: The fungal cultures are harvested, and the mycelia and broth are typically extracted with organic solvents such as ethyl acetate.[4][11] The crude extract is then subjected to a series of chromatographic techniques to isolate individual compounds. This often involves silica (B1680970) gel column chromatography followed by semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.[4]

3. Structure Elucidation: The chemical structures of the isolated compounds are determined using a combination of spectroscopic methods. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula.[3][8] Extensive one-dimensional (¹H and ¹³C) and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (COSY, HSQC, HMBC) are employed to establish the planar structure and connectivity of the molecule.[3][5] The absolute configurations of chiral centers are often determined by X-ray crystallography, comparison of experimental and calculated Electronic Circular Dichroism (ECD) spectra, or by analyzing NOESY correlations.[3][6]

The following diagram illustrates a typical workflow for the isolation and characterization of this compound derivatives from marine fungi.

experimental_workflow cluster_collection Sample Collection & Isolation cluster_cultivation Cultivation & Extraction cluster_purification Purification cluster_elucidation Structure Elucidation cluster_bioassay Biological Evaluation marine_sample Marine Sample (Sediment, Sponge, etc.) fungal_isolation Fungal Strain Isolation marine_sample->fungal_isolation large_scale_culture Large-Scale Cultivation (Liquid or Solid Media) fungal_isolation->large_scale_culture extraction Solvent Extraction (e.g., Ethyl Acetate) large_scale_culture->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (e.g., Silica Gel) crude_extract->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound Derivative hplc->pure_compound mass_spec Mass Spectrometry (HRESIMS) pure_compound->mass_spec nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr stereochem Stereochemistry Determination (X-ray, ECD, etc.) pure_compound->stereochem bioactivity_screening Bioactivity Screening (Antibacterial, Cytotoxic, etc.) pure_compound->bioactivity_screening

Figure 1: Experimental workflow for the discovery of this compound derivatives.

Biosynthetic Insights

The biosynthesis of tetramic acids in fungi is a fascinating process, typically involving a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway. While a detailed exploration of the biosynthetic pathways is beyond the scope of this guide, it is a critical area of research for understanding the chemical diversity of these compounds and for potential bioengineering efforts to produce novel analogs.

The following diagram provides a simplified overview of the logical relationship in the biosynthesis of a this compound core.

biosynthesis_pathway pks Polyketide Synthase (PKS) (Malonyl-CoA units) hybrid_enzyme PKS-NRPS Hybrid Enzyme pks->hybrid_enzyme nrps Nonribosomal Peptide Synthetase (NRPS) (Amino Acid) nrps->hybrid_enzyme polyketide_amino_acid Polyketide-Amino Acid Intermediate hybrid_enzyme->polyketide_amino_acid cyclization Intramolecular Cyclization (Dieckmann condensation) polyketide_amino_acid->cyclization tetramic_acid_core This compound Core (Pyrrolidine-2,4-dione) cyclization->tetramic_acid_core tailoring_enzymes Tailoring Enzymes (e.g., Acyltransferases, Oxidoreductases) tetramic_acid_core->tailoring_enzymes diverse_derivatives Diverse this compound Derivatives tailoring_enzymes->diverse_derivatives

Figure 2: Simplified biosynthesis of the this compound core.

Future Directions

The study of this compound derivatives from marine fungi is a rapidly evolving field. Future research will likely focus on the exploration of novel marine environments to discover new fungal strains and, consequently, new chemical entities. Advances in genome mining and metabolic engineering hold the promise of uncovering silent biosynthetic gene clusters and producing novel derivatives with enhanced therapeutic properties. The continued investigation of these fascinating natural products will undoubtedly contribute to the development of new drugs to address unmet medical needs.

References

The Architecture of Acidity: A Technical Guide to Tetramic Acid Biosynthesis in Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetramic acids, a structurally diverse class of microbial secondary metabolites, have garnered significant attention within the scientific community due to their broad spectrum of potent biological activities, including antimicrobial, antiviral, and antitumor properties. This technical guide provides an in-depth exploration of the core biosynthetic pathways of tetramic acids in microorganisms. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the enzymatic machinery, key chemical transformations, and experimental methodologies used to investigate these fascinating natural products. By presenting quantitative data in a structured format, detailing experimental protocols, and providing clear visual representations of the biosynthetic pathways, this guide aims to facilitate a deeper understanding and further exploration of tetramic acids for novel therapeutic applications.

Introduction to Tetramic Acids

Tetramic acids are characterized by a pyrrolidine-2,4-dione (B1332186) ring system. This core structure is often decorated with a variety of substituents, leading to a vast and intricate chemical diversity.[1] These modifications are crucial for their diverse biological functions.[2] The potent bioactivities of tetramic acids make them attractive starting points for drug discovery and development programs.

Core Biosynthetic Pathways of Tetramic Acids

The biosynthesis of tetramic acids in microorganisms is predominantly orchestrated by a fascinating interplay between two major classes of megaenzymes: Polyketide Synthases (PKS) and Non-Ribosomal Peptide Synthetases (NRPS).[3] These hybrid PKS-NRPS systems are responsible for the assembly of the core tetramic acid scaffold from simple precursor molecules.

The general biosynthetic route can be summarized in three key stages:

  • Polyketide Chain Assembly: A Polyketide Synthase (PKS) module iteratively condenses acyl-CoA units (typically acetyl-CoA and malonyl-CoA) to generate a linear polyketide chain. The length and modification of this chain are programmed into the PKS enzyme architecture.

  • Amino Acid Incorporation: A Non-Ribosomal Peptide Synthetase (NRPS) module activates a specific amino acid and condenses it with the polyketide chain synthesized by the PKS module.

  • Cyclization and Release: The final and defining step is an intramolecular Dieckmann cyclization of the polyketide-amino acid intermediate, which forms the characteristic pyrrolidine-2,4-dione ring of the this compound. This reaction is often catalyzed by a specialized domain within the NRPS module or by a separate, dedicated Dieckmann cyclase enzyme.[2]

General this compound Biosynthesis cluster_PKS Polyketide Synthase (PKS) Module cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Module Acyl-CoA Acyl-CoA PKS_domains KS, AT, DH, KR, ACP etc. Acyl-CoA->PKS_domains Starter & Extender Units Polyketide_Chain Growing Polyketide Chain PKS_domains->Polyketide_Chain Condensation Condensation Polyketide_Chain->Condensation Amino_Acid Amino_Acid NRPS_domains A, T, C domains Amino_Acid->NRPS_domains Activated_Amino_Acid Activated Amino Acid NRPS_domains->Activated_Amino_Acid Activated_Amino_Acid->Condensation Linear_Intermediate Linear Polyketide-Amino Acid Intermediate Condensation->Linear_Intermediate Dieckmann_Cyclization Dieckmann Cyclization Linear_Intermediate->Dieckmann_Cyclization Tetramic_Acid_Core This compound Core (Pyrrolidine-2,4-dione) Dieckmann_Cyclization->Tetramic_Acid_Core

Fig. 1: General Biosynthetic Pathway of Tetramic Acids.
Case Study: Tenuazonic Acid Biosynthesis

Tenuazonic acid (TeA) is a simple this compound derivative produced by various fungi, including Alternaria species. Its biosynthesis provides a clear example of the core pathway. The hybrid NRPS-PKS enzyme, TeA synthetase 1 (TAS1), utilizes L-isoleucine and acetoacetyl-CoA as precursors. The NRPS module of TAS1 activates L-isoleucine, which is then condensed with the acetoacetyl moiety. The final step is a Dieckmann cyclization catalyzed by the ketosynthase (KS) domain of the PKS module to form the tenuazonic acid structure.

Tenuazonic Acid Biosynthesis cluster_TAS1 TeA Synthetase 1 (TAS1) L-Isoleucine L-Isoleucine NRPS_Module NRPS Module (A, T, C domains) L-Isoleucine->NRPS_Module Acetoacetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA->NRPS_Module N-acetoacetyl-L-isoleucine N-acetoacetyl-L-isoleucine (Enzyme-bound) NRPS_Module->N-acetoacetyl-L-isoleucine Condensation KS_Domain PKS Module (KS domain) Tenuazonic_Acid Tenuazonic Acid KS_Domain->Tenuazonic_Acid Dieckmann Cyclization & Release N-acetoacetyl-L-isoleucine->KS_Domain

Fig. 2: Biosynthesis of Tenuazonic Acid.
Case Study: Tirandamycin Biosynthesis

The biosynthesis of tirandamycin, a more complex this compound with potent antibiotic activity, involves a larger and more intricate PKS-NRPS assembly line. The biosynthetic gene cluster from Streptomyces sp. 307-9 contains genes encoding multiple PKS modules (TrdAI, AII, AIII) and an NRPS module (TrdD). These enzymes work in concert to assemble a long polyketide chain that is subsequently condensed with an amino acid. The pathway also involves several post-PKS/NRPS tailoring enzymes, including oxidases and cyclases, that modify the initial this compound core to generate the final tirandamycin structure.

Tirandamycin Biosynthesis cluster_AssemblyLine PKS-NRPS Assembly Line Acetyl-CoA Acetyl-CoA PKS_Modules PKS Modules (TrdAI, AII, AIII) Acetyl-CoA->PKS_Modules Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS_Modules Amino_Acid Amino Acid NRPS_Module NRPS Module (TrdD) Amino_Acid->NRPS_Module Linear_Precursor Linear Polyketide-Amino Acid Precursor PKS_Modules->Linear_Precursor Polyketide Synthesis NRPS_Module->Linear_Precursor Condensation Dieckmann_Cyclase Dieckmann Cyclase Linear_Precursor->Dieckmann_Cyclase Tirandamycin_C Tirandamycin C (Initial this compound) Dieckmann_Cyclase->Tirandamycin_C Tailoring_Enzymes Tailoring Enzymes (e.g., TamI, TamL) Tirandamycin_C->Tailoring_Enzymes Oxidative Modifications Tirandamycin Tirandamycin Tailoring_Enzymes->Tirandamycin

Fig. 3: Overview of Tirandamycin Biosynthesis.
Case Study: Cyclopiazonic Acid Biosynthesis

Cyclopiazonic acid (CPA), a mycotoxin produced by Aspergillus and Penicillium species, is an indole-tetramic acid. Its biosynthesis initiates with the hybrid PKS-NRPS enzyme CpaS, which condenses acetyl-CoA, malonyl-CoA, and tryptophan to form cyclo-acetoacetyl-L-tryptophan.[3][4] This is followed by prenylation and oxidative cyclization steps catalyzed by downstream enzymes to yield the final complex structure of CPA.[3]

Cyclopiazonic Acid Biosynthesis cluster_Enzymes Biosynthetic Enzymes Acetyl-CoA Acetyl-CoA CpaS CpaS (PKS-NRPS) Acetyl-CoA->CpaS Malonyl-CoA Malonyl-CoA Malonyl-CoA->CpaS Tryptophan Tryptophan Tryptophan->CpaS DMAPP Dimethylallyl pyrophosphate CpaD CpaD (Prenyltransferase) DMAPP->CpaD cAATrp cyclo-acetoacetyl-L-tryptophan CpaS->cAATrp Condensation & Cyclization beta-CPA β-Cyclopiazonic Acid CpaD->beta-CPA Prenylation CpaO CpaO (Oxidocyclase) alpha-CPA α-Cyclopiazonic Acid CpaO->alpha-CPA cAATrp->CpaD beta-CPA->CpaO Oxidative Cyclization

Fig. 4: Biosynthesis of Cyclopiazonic Acid.

Quantitative Data on this compound Production

The production of tetramic acids by microorganisms can vary significantly depending on the producing strain, fermentation conditions, and the specific compound. The following tables summarize reported production titers for several tetramic acids and the minimum inhibitory concentrations (MICs) for selected compounds, highlighting their potential as antimicrobial agents.

Table 1: Production Titers of Selected Tetramic Acids

This compoundProducing MicroorganismProduction TiterReference
Tenuazonic AcidAlternaria tenuissima 843266 mg/kg (on cottonseed)[5]
PlatensimycinStreptomyces platensis SB12026up to 1560 mg/L
AndrimidPseudomonas fluorescens0.5 - 4 µg/mL[6]
Moiramides B-CPseudomonas fluorescens0.5 - 32 µg/mL[6]

Table 2: Minimum Inhibitory Concentrations (MICs) of Selected Tetramic Acids

This compoundTarget OrganismMICReference
AndrimidMethicillin-resistant Staphylococcus aureus (MRSA)2 µg/mL[6]
Moiramide BMethicillin-resistant Staphylococcus aureus (MRSA)0.5 µg/mL[6]
Moiramide BVancomycin-resistant Enterococcus (VRE)4 µg/mL[6]

Experimental Protocols for Studying this compound Biosynthesis

Investigating the biosynthesis of tetramic acids involves a combination of bioinformatic, genetic, and biochemical approaches. This section provides an overview of the key experimental workflows.

Experimental_Workflow Genome_Sequencing 1. Genome Sequencing of Producing Organism Bioinformatics 2. Bioinformatics Analysis (e.g., antiSMASH) Genome_Sequencing->Bioinformatics BGC_Identification 3. Putative Biosynthetic Gene Cluster (BGC) Identification Bioinformatics->BGC_Identification Gene_Manipulation 4. Genetic Manipulation BGC_Identification->Gene_Manipulation Heterologous_Expression 5. Heterologous Expression of BGC BGC_Identification->Heterologous_Expression Enzyme_Characterization 7. In Vitro Enzyme Characterization BGC_Identification->Enzyme_Characterization Protein Expression & Purification Metabolite_Analysis 6. Metabolite Analysis (LC-MS, NMR) Gene_Manipulation->Metabolite_Analysis Analysis of Mutants Heterologous_Expression->Metabolite_Analysis Analysis of Products Pathway_Elucidation 8. Pathway Elucidation Metabolite_Analysis->Pathway_Elucidation Enzyme_Characterization->Pathway_Elucidation

Fig. 5: General Experimental Workflow for Investigating this compound Biosynthesis.
Identification of Biosynthetic Gene Clusters (BGCs)

A crucial first step in elucidating a biosynthetic pathway is the identification of the genes responsible. This is typically achieved through genome mining of the producing microorganism.

Protocol: Using antiSMASH for BGC Identification

  • Obtain Genome Sequence: Sequence the genome of the this compound-producing microorganism. The sequence should be in FASTA, GenBank, or EMBL format.

  • Access antiSMASH: Navigate to the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server.

  • Submit Sequence: Upload the genome sequence file or provide the NCBI accession number.

  • Run Analysis: Initiate the antiSMASH analysis with default parameters. For fungal genomes, ensure that the appropriate settings are selected.

  • Interpret Results: antiSMASH will predict the locations of putative BGCs within the genome and provide detailed annotations of the genes and domains within each cluster. Look for clusters containing hybrid PKS-NRPS genes, as these are strong candidates for this compound biosynthesis. The output will also provide predictions of the core chemical structure.

Heterologous Expression of Biosynthetic Pathways

To confirm the function of an identified BGC, it can be expressed in a heterologous host. Aspergillus oryzae is a commonly used host for the expression of fungal biosynthetic pathways.

Protocol: Heterologous Expression in Aspergillus oryzae

  • Vector Construction: The genes of the identified BGC are cloned into suitable expression vectors. For large gene clusters, this may involve assembling multiple genes into a single vector using techniques like yeast homologous recombination. The genes are typically placed under the control of strong, inducible or constitutive promoters.

  • Protoplast Preparation: Prepare protoplasts from the A. oryzae host strain by enzymatic digestion of the fungal cell wall.

  • Transformation: Introduce the expression vector(s) into the A. oryzae protoplasts using a polyethylene (B3416737) glycol (PEG)-mediated transformation method.

  • Selection and Regeneration: Plate the transformed protoplasts on a selective medium that allows for the growth of transformants and regeneration of their cell walls.

  • Cultivation and Analysis: Cultivate the successful transformants under conditions that induce the expression of the biosynthetic genes. The culture broth and mycelia are then extracted and analyzed by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to detect the production of the expected this compound or related intermediates.

Characterization of Enzyme Activity

To understand the specific function of individual enzymes within the biosynthetic pathway, in vitro assays are performed with purified enzymes.

Protocol: In Vitro Assay for Dieckmann Cyclase Activity

  • Protein Expression and Purification: The gene encoding the putative Dieckmann cyclase is cloned into an expression vector and the protein is overexpressed in a suitable host, such as E. coli. The recombinant protein is then purified to homogeneity using affinity chromatography.

  • Substrate Synthesis: A synthetic substrate mimicking the natural linear polyketide-amino acid intermediate is chemically synthesized. This substrate is often tethered to a carrier molecule like N-acetylcysteamine (SNAC) to mimic the thioester linkage to the NRPS.

  • Enzyme Assay: The purified Dieckmann cyclase is incubated with the synthetic substrate in a suitable buffer at an optimal temperature and pH.

  • Product Analysis: The reaction mixture is analyzed by LC-MS to detect the formation of the cyclized this compound product. The identity of the product can be confirmed by comparison with an authentic standard if available.

  • Kinetic Analysis: By varying the substrate concentration and measuring the initial reaction rates, key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) can be determined.

Conclusion and Future Perspectives

The biosynthesis of tetramic acids in microorganisms is a rich and complex field of study with significant implications for drug discovery and development. The powerful combination of genomics, molecular biology, and biochemistry has enabled the elucidation of numerous biosynthetic pathways, revealing the elegant enzymatic strategies employed by nature to construct these potent molecules. The continued exploration of microbial diversity will undoubtedly lead to the discovery of novel tetramic acids with unique structures and biological activities. Furthermore, a deeper understanding of the enzymatic mechanisms involved in their biosynthesis will pave the way for the bioengineering of novel this compound derivatives with improved therapeutic properties. The experimental approaches outlined in this guide provide a robust framework for researchers to contribute to this exciting and rapidly advancing field.

References

Spectroscopic Characterization of 3-Acyltetramic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acyltetramic acids are a prominent class of natural and synthetic compounds characterized by a pyrrolidine-2,4-dione (B1332186) ring N-substituted and acylated at the C-3 position. This structural motif is the foundation for a wide array of biologically active molecules exhibiting diverse pharmacological properties, including antibiotic, antiviral, and antitumor activities. The nuanced structural features of these compounds, particularly the tautomeric equilibria they exhibit in solution, necessitate a thorough spectroscopic investigation for unambiguous characterization. This guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—employed in the structural elucidation of 3-acyltetramic acids. Detailed experimental protocols and tabulated spectral data are presented to facilitate the rapid and accurate identification and characterization of this important class of molecules.

Tautomerism in 3-Acyltetramic Acids

A critical aspect of the spectroscopic characterization of 3-acyltetramic acids is the understanding of their tautomeric forms. In solution, these compounds typically exist as a mixture of interconverting tautomers. The position of the equilibrium is influenced by factors such as the nature of the substituents on the acyl chain and the pyrrolidine (B122466) ring, the solvent, and the temperature. The principal tautomeric forms involve the endocyclic and exocyclic enolization of the dione (B5365651) system. Accurate structural assignment, therefore, requires careful interpretation of the spectroscopic data in the context of these equilibria.

tautomerism cluster_0 Endocyclic Enol Forms cluster_1 Exocyclic Enol Form A Tautomer A (Endo-enol at C4) B Tautomer B (Endo-enol at C2) A->B C Tautomer C (Exo-enol of acyl group) A->C B->C

Caption: Tautomeric equilibria in 3-acyltetramic acids.

Spectroscopic Data

The following sections provide representative spectroscopic data for the characterization of 3-acyltetramic acids. It is important to note that the exact values can vary depending on the specific substitution pattern of the molecule and the experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 3-acyltetramic acids, providing detailed information about the carbon skeleton and the position of substituents. Both ¹H and ¹³C NMR are crucial for distinguishing between the different tautomers.

¹H NMR Spectral Data of a Representative 3-Acyltetramic Acid Derivative

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H-53.80 - 4.20m-Methine proton on the pyrrolidine ring
H₂-acyl2.20 - 2.60t7.5Methylene protons adjacent to the acyl carbonyl
CH₃-acyl0.90 - 1.20t7.2Terminal methyl protons of the acyl chain
NH7.50 - 8.50br s-Amide proton (often broad and may exchange)
Enol-OH10.0 - 14.0br s-Enolic hydroxyl proton (highly variable)

¹³C NMR Spectral Data of a Representative 3-Acylthis compound Derivative

CarbonChemical Shift (δ, ppm)Assignment
C-2170 - 175Amide carbonyl
C-3100 - 110Enolic carbon of the β-dicarbonyl system
C-4190 - 200Ketonic carbonyl or enolic carbon
C-550 - 60Methine carbon on the pyrrolidine ring
C-acyl (C=O)195 - 205Acyl carbonyl
C-acyl (alkyl)20 - 40Carbons of the acyl chain
Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of 3-acyltetramic acids. Fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable structural information, particularly regarding the nature of the acyl side chain and substituents on the pyrrolidine ring.

Common Mass Spectral Fragments of 3-Acyltetramic Acids

m/zFragment IdentityDescription
[M+H]⁺ / [M-H]⁻Molecular IonProvides the molecular weight of the compound.
[M - RCO]⁺Acyl group lossLoss of the 3-acyl group.
[RCO]⁺Acylium ionFragment corresponding to the acyl side chain.
VariesRing fragmentationComplex fragmentation of the this compound ring.
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in 3-acyltetramic acids. The positions of the carbonyl and hydroxyl stretching frequencies can provide insights into the predominant tautomeric form and the extent of hydrogen bonding.

Characteristic Infrared Absorption Bands of 3-Acyltetramic Acids

Wavenumber (cm⁻¹)VibrationFunctional Group
3200 - 3400N-H stretchAmide
2500 - 3300 (broad)O-H stretchEnolic hydroxyl (hydrogen-bonded)
1680 - 1720C=O stretchAmide carbonyl (C-2)
1640 - 1680C=O stretchKetone carbonyl (C-4) or conjugated acyl carbonyl
1550 - 1620C=C stretchEnol double bond
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated systems within the 3-acylthis compound molecule. The position of the absorption maximum (λmax) is sensitive to the extent of conjugation, which is influenced by the tautomeric form and the substituents.

Typical UV-Vis Absorption Maxima for 3-Acyltetramic Acids

Solventλmax (nm)Electronic Transition
Methanol230 - 260π → π
Methanol280 - 320n → π or π → π* of extended conjugation

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the characterization of 3-acyltetramic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and tautomeric analysis.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified 3-acylthis compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Set the appropriate spectral width and acquisition time for both ¹H and ¹³C experiments.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • To aid in structural assignment, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight, elemental composition, and fragmentation pattern of the 3-acylthis compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium (B1175870) acetate (B1210297) may be added to promote ionization.

  • Instrumentation:

    • Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.

    • Electrospray ionization (ESI) is a commonly used soft ionization technique suitable for these compounds.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in both positive and negative ion modes to identify the molecular ion.

    • Perform tandem MS (MS/MS) experiments by selecting the molecular ion as the precursor and applying collision-induced dissociation (CID) to obtain fragmentation spectra.

  • Data Analysis:

    • Determine the elemental composition from the accurate mass of the molecular ion.

    • Propose fragmentation pathways based on the observed product ions in the MS/MS spectra to confirm the structure.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

    • Liquid/Solution Samples: A thin film of the sample can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty sample holder or pure KBr to subtract from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands for functional groups such as N-H, O-H, C=O, and C=C.

    • Correlate the observed frequencies with the proposed structure and its potential tautomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions and conjugated systems within the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Data Acquisition:

    • Record the absorption spectrum over the UV-Vis range (typically 200-800 nm).

    • Use the pure solvent as a blank to zero the spectrophotometer.

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λmax).

    • Relate the λmax values to the electronic transitions within the conjugated chromophores of the molecule.

Experimental and Logical Workflows

A systematic approach is crucial for the comprehensive spectroscopic characterization of 3-acyltetramic acids. The following diagram illustrates a typical workflow.

workflow cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Electronic Properties cluster_3 Final Characterization A Purified 3-Acylthis compound Sample B Mass Spectrometry (MS) - Molecular Weight - Elemental Composition A->B C Infrared (IR) Spectroscopy - Functional Group Identification A->C F UV-Vis Spectroscopy - Conjugated Systems A->F D NMR Spectroscopy (¹H, ¹³C, 2D) B->D E Tandem MS (MS/MS) - Fragmentation Pattern B->E C->D G Complete Structural Assignment & Tautomer Analysis D->G E->G

Caption: General workflow for spectroscopic characterization.

This guide provides a foundational framework for the spectroscopic characterization of 3-acyltetramic acids. The successful elucidation of their structures relies on the synergistic application of these techniques and a thorough understanding of their underlying chemical principles, especially their tautomeric nature.

Tautomeric Forms of Tetramic Acid in Different Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramic acid and its derivatives are a class of heterocyclic compounds that feature prominently in a wide array of biologically active natural products. A key chemical feature of the this compound scaffold is its existence in a dynamic equilibrium between multiple tautomeric forms. This tautomerism, primarily the keto-enol equilibrium, is highly sensitive to the surrounding chemical environment, particularly the solvent. Understanding and predicting the predominant tautomeric form in different solvents is crucial for drug design and development, as the specific tautomer present can significantly influence the molecule's shape, electronic properties, and ultimately its biological activity and interactions with target macromolecules. This technical guide provides a comprehensive overview of the tautomeric forms of this compound in various solvents, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles.

Introduction to this compound Tautomerism

The this compound ring system, a five-membered lactam, can exist in several tautomeric forms. The most significant equilibrium is between the keto form (pyrrolidine-2,4-dione) and two enolic forms, often referred to as the exo-enol and endo-enol forms, arising from proton transfer from the C-3 position to either the C-2 or C-4 carbonyl oxygen. The position of this equilibrium is dictated by the substitution pattern on the this compound ring and, most notably, by the polarity and hydrogen-bonding capability of the solvent.

For 3-acyltetramic acids, the tautomerism becomes more complex, with the potential for four distinct forms. This includes a pair of "external" tautomers (ab/cd) and a pair of "internal" tautomers (a/b; c/d) resulting from the C-C bond rotation of the 3-acyl group. The interconversion between these external isomers is often slow on the NMR timescale, leading to separate signals in nonpolar solvents.[1]

Quantitative Analysis of Tautomeric Equilibria in Various Solvents

The relative populations of the tautomeric forms of this compound derivatives have been investigated in a range of solvents using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), and computational methods. The solvent's ability to form hydrogen bonds and its overall polarity are key determinants in stabilizing one tautomer over another.

In general, polar solvents tend to favor the more polar tautomeric forms. For instance, the strong solvation effect of dimethyl sulfoxide (B87167) (DMSO) leads to a predominance of the lactim (enol) forms of 3-acetylthis compound over the lactam (keto) forms.[2][3] In contrast, in less polar solvents such as chloroform, a mixture of tautomers is often observed. For some N-acyl tetramic acids, the ratio of keto and enol forms exhibits a strong dependence on the solvent.[4]

Below is a summary of the observed tautomeric ratios for various this compound derivatives in different deuterated solvents, as determined by ¹H NMR spectroscopy.

This compound DerivativeSolventTautomer Ratio (Keto : Enol A : Enol B)Reference
N-unsubstituted this compound (1a)CD₃ODMajor Keto form[4]
N-hexyl this compound (1b)CDCl₃Mixture of Keto and Enol A[4]
N-hexyl this compound (1b)Acetone-d₆Major Keto form[4]
N-heptanoyl this compound (1d)CDCl₃Mixture of Keto and Enol A[4]
N-heptanoyl this compound (1d)CD₃ODMajor Enol A form[4]
N-Boc this compound (1f)CDCl₃Mixture of Keto and Enol A[4]
N-Boc this compound (1f)CD₃ODMajor Enol A form[4]
3-acetylthis compoundCDCl₃-DMSO-d₆Ratio varies with DMSO content[3]
Vancoresmycin-derived 3-acyltetramic acidsCD₂Cl₂Observation of multiple tautomers[1]

Note: "Enol A" and "Enol B" refer to the different possible enolic forms, the exact structures of which can be found in the cited literature. The ratios are qualitative where exact percentages were not provided.

Experimental Protocols

The determination of tautomeric equilibria of tetramic acids relies heavily on spectroscopic and computational methods. Here, we outline the general experimental protocols for the key techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used technique for the quantitative analysis of tautomeric mixtures in solution. Both ¹H and ¹³C NMR are employed to identify and quantify the different tautomers.

Methodology:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the this compound derivative in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD, Acetone-d₆) to a final concentration typically in the range of 5-20 mg/mL.

    • Transfer the solution to a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: A high-field NMR spectrometer (e.g., 300 MHz, 500 MHz, or higher) is recommended for better signal dispersion.

    • Acquisition Parameters:

      • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

      • Temperature: Maintain a constant temperature (e.g., 298 K) to ensure the equilibrium is stable during acquisition.

      • Relaxation Delay (d1): A sufficiently long relaxation delay (e.g., 5 times the longest T₁ of the protons of interest) is crucial for accurate integration and quantification.

      • Number of Scans: An appropriate number of scans should be acquired to achieve a good signal-to-noise ratio.

    • Data Analysis:

      • Identify distinct signals corresponding to each tautomer. Protons on the C-5 methylene (B1212753) group and the C-3 methine proton (in the enol form) are often well-resolved and suitable for integration.

      • Carefully integrate the signals corresponding to each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution.

  • ¹³C NMR Spectroscopy:

    • Acquisition Parameters: A standard proton-decoupled ¹³C NMR experiment is performed.

    • Data Analysis: The chemical shifts of the carbonyl carbons (C-2 and C-4) and the olefinic carbons (C-3 and C-4 in the enol form) are particularly informative for identifying the predominant tautomeric form.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to monitor changes in the electronic structure of tetramic acids that accompany tautomerization, especially in response to changes in solvent polarity or pH.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., ethanol, acetonitrile).

    • Prepare a series of solutions with varying solvent compositions (e.g., different ratios of polar and non-polar solvents).

    • The final concentration of the this compound should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0).

  • Spectrophotometric Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectrum of each sample over a relevant wavelength range (e.g., 200-400 nm).

    • Use the corresponding solvent mixture as the blank for each measurement.

  • Data Analysis:

    • Analyze the changes in the absorption maxima (λmax) and the overall spectral shape as a function of solvent composition.

    • The appearance of isosbestic points can indicate a two-component equilibrium between tautomers.

Computational Chemistry

Density Functional Theory (DFT) and ab initio methods are valuable tools for complementing experimental studies. They can be used to calculate the relative energies and stabilities of the different tautomers in the gas phase and in solution (using continuum solvent models).

Methodology:

  • Structure Optimization:

    • Build the 3D structures of all possible tautomers.

    • Perform geometry optimization for each tautomer using a suitable level of theory (e.g., B3LYP functional with a 6-31G* basis set or higher).

  • Energy Calculations:

    • Calculate the single-point energies of the optimized structures to determine their relative stabilities.

    • To account for solvent effects, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).

  • Spectra Prediction:

    • Predict NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) method to aid in the assignment of experimental spectra.

    • Predict UV-Vis spectra using Time-Dependent DFT (TD-DFT) calculations.

Visualizing Tautomeric Equilibria and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows in the study of this compound tautomerism.

Tautomeric_Equilibrium cluster_keto Keto Form cluster_enol Enol Forms Keto Pyrrolidine-2,4-dione Enol_A Exo-Enol Keto->Enol_A H⁺ transfer Enol_B Endo-Enol Keto->Enol_B H⁺ transfer Enol_A->Enol_B H⁺ transfer

Caption: Tautomeric equilibrium of the this compound core.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Analysis cluster_results Data Interpretation Synthesis Synthesize Tetramic Acid Derivative NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis Computational Computational Modeling (DFT) Synthesis->Computational Quantification Quantify Tautomer Ratios NMR->Quantification Structure Identify Predominant Tautomer UV_Vis->Structure Computational->Structure Quantification->Structure

References

The Depths of Discovery: A Technical Guide to the Chemical Diversity of Marine-Derived Tetramic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The marine environment, a vast and largely untapped reservoir of biological and chemical diversity, has proven to be a prolific source of novel natural products with significant therapeutic potential. Among these, marine-derived tetramic acids, a class of secondary metabolites characterized by a pyrrolidine-2,4-dione (B1332186) core, have garnered considerable attention for their intricate structures and potent biological activities. This technical guide provides an in-depth exploration of the chemical diversity of these fascinating compounds, offering a comprehensive overview of their classification, biological activities, and the experimental methodologies employed in their discovery and characterization.

Chemical Classification of Marine-Derived Tetramic Acids

Marine-derived tetramic acids exhibit a remarkable structural diversity, which is reflected in their wide range of biological activities. They are broadly classified into eight major groups based on the substitution pattern at the C-3 position of the tetramic acid scaffold.[1][2][3]

  • Simple 3-Acyl Tetramic Acids: These are the most common type, featuring a simple acyl substituent at the C-3 position.

  • 3-Oligoenoyltetramic Acids: Characterized by a polyene acyl chain at the C-3 position.

  • 3-Decalinoyltetramic Acids: Possess a decalin ring system attached to the C-3 position.

  • 3-Spirotetramic Acids: Feature a spirocyclic ring system at the C-3 position.

  • Macrocyclic Tetramic Acids: The this compound moiety is part of a larger macrocyclic ring structure.

  • N-Acylated Tetramic Acids: An acyl group is attached to the nitrogen atom of the pyrrolidine-2,4-dione ring.

  • α-Cyclopiazonic Acid-Type Tetramic Acids: A distinct class with a complex fused ring system.

  • Other Tetramic Acids: A miscellaneous category for compounds that do not fit into the other classifications.

Biological Activities of Marine-Derived Tetramic Acids

The structural diversity of marine-derived tetramic acids translates into a broad spectrum of biological activities, making them promising candidates for drug discovery. These activities include antibacterial, antifungal, antiviral, cytotoxic, anti-inflammatory, and neuroprotective effects. The following tables summarize the quantitative biological data for a selection of representative marine-derived tetramic acids.

Table 1: Antibacterial and Antifungal Activities of Marine-Derived Tetramic Acids
CompoundSource OrganismTarget Organism(s)MIC (µg/mL)Reference(s)
Magnesidin APseudomonas magnesiorubraGram-positive bacteria2–7[1]
EquisetinFusarium sp.Methicillin-resistant Staphylococcus aureus (MRSA)1[1]
LydicamycinsStreptomyces sp.Gram-positive bacteria (including MRSA)0.39–12.5[1]
Penicipyrrodiether APenicillium sp. ZZ380MRSA5.0[1]
Penicillenol HPenicillium sp. SCSIO06868S. aureus, MRSA2.5[4][5][6][7]
Pyrrospirone DerivativesPenicillium sp. ZZ380MRSA, E. coli2.0–34.0[1]
Polycyclic Tetramate MacrolactamsActinomyceteAspergillus fumigatus1.56–25.0[1]
Table 2: Cytotoxic and Other Biological Activities of Marine-Derived Tetramic Acids
CompoundSource OrganismActivityCell Line(s)/TargetIC50/EC50 (µM)Reference(s)
AltercrasinsAlternaria sp.CytotoxicityLeukemia cell lines6.1–61[1]
Cladosporiumin DCladosporium sphaerospermumCytotoxicityHL-6028.6[8]
Polycyclic Tetramate MacrolactamsActinomyceteCytotoxicityHuman tumor cell lines0.1–9.7[1]
Pyrrospirone CPenicillium sp. ZZ380CytotoxicityGlioma cells1.06–8.52[1]
Lecanicilliumins A, B, E-GLecanicillium fusisporumAnti-inflammatory (NF-κB inhibition)RAW264.718.49–26.52[9]
F-14329Tolypocladium cylindrosporumNeuroprotectionSH-SY5Y (MPP+ model)-[10]
Streptosetin AStreptomyces sp.SIRT1/2 Inhibition-2.5-4.5[3]

Experimental Protocols

The discovery and characterization of novel marine-derived tetramic acids involve a series of key experimental procedures. This section provides detailed methodologies for these critical steps.

Isolation and Purification of Tetramic Acids

A general workflow for the isolation and purification of tetramic acids from marine microorganisms is depicted below.

experimental_workflow Figure 1. General Experimental Workflow for Isolation and Characterization cluster_fermentation Fermentation & Extraction cluster_purification Purification cluster_characterization Structure Elucidation & Bioactivity Fermentation 1. Large-Scale Fermentation of Marine Microorganism Extraction 2. Extraction of Culture Broth and/or Mycelia Fermentation->Extraction Organic Solvents Partitioning 3. Solvent Partitioning Extraction->Partitioning ColumnChrom 4. Column Chromatography (Silica Gel, Sephadex) Partitioning->ColumnChrom HPLC 5. High-Performance Liquid Chromatography (HPLC) ColumnChrom->HPLC Spectroscopy 6. Spectroscopic Analysis (NMR, MS) HPLC->Spectroscopy Bioassays 7. Biological Assays (Antibacterial, Cytotoxic, etc.) HPLC->Bioassays

Figure 1. General Experimental Workflow for Isolation and Characterization

Protocol for a Representative Isolation:

  • Fermentation: The marine-derived fungus (e.g., Penicillium sp.) is cultured in a suitable liquid or solid medium on a large scale to promote the production of secondary metabolites.

  • Extraction: The culture broth is typically extracted with an organic solvent such as ethyl acetate. The mycelia can also be extracted separately.

  • Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning (e.g., between n-hexane, ethyl acetate, and water) to fractionate the compounds based on their polarity.

  • Column Chromatography: The fractions are then subjected to column chromatography using stationary phases like silica (B1680970) gel or Sephadex LH-20, with a gradient of solvents to further separate the compounds.

  • High-Performance Liquid Chromatography (HPLC): Final purification of the tetramic acids is achieved using preparative or semi-preparative HPLC, often with a reversed-phase C18 column.[4][5]

Structure Elucidation

The chemical structures of the isolated tetramic acids are determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are performed to elucidate the planar structure and relative stereochemistry of the molecule.

Biological Assays

The antibacterial and antifungal activities of the isolated compounds are evaluated following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol for Minimum Inhibitory Concentration (MIC) Determination:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

The cytotoxic activity of the compounds against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol for MTT Assay:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 3-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Biosynthesis and Signaling Pathways

Biosynthesis of Tetramic Acids

Marine-derived tetramic acids are typically synthesized by hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) multienzyme complexes. The biosynthesis involves the condensation of a polyketide chain, assembled by the PKS module, with an amino acid incorporated by the NRPS module, followed by cyclization to form the characteristic pyrrolidine-2,4-dione ring.

biosynthesis_pathway Figure 2. Simplified Biosynthetic Pathway of Tetramic Acids cluster_pks PKS Module cluster_nrps NRPS Module PKS_Domains KS, AT, KR, ACP domains Polyketide_Chain Polyketide Chain Assembly PKS_Domains->Polyketide_Chain Condensation Condensation Polyketide_Chain->Condensation NRPS_Domains A, PCP, C domains Amino_Acid Amino Acid Activation NRPS_Domains->Amino_Acid Amino_Acid->Condensation Cyclization Cyclization & Release Condensation->Cyclization Tetramic_Acid This compound Core Cyclization->Tetramic_Acid

Figure 2. Simplified Biosynthetic Pathway of Tetramic Acids
Modulation of Signaling Pathways

Recent studies have begun to unravel the molecular mechanisms underlying the biological activities of marine-derived tetramic acids. For instance, the this compound-motif natural product F-14329, isolated from the marine fungus Tolypocladium cylindrosporum, has shown neuroprotective effects in a Parkinson's disease model. It is proposed to exert its activity by upregulating the anti-apoptotic protein Bcl-2, thereby protecting neuronal cells from MPP+-induced cytotoxicity.[10]

signaling_pathway Figure 3. Proposed Neuroprotective Mechanism of F-14329 MPP MPP+ (Neurotoxin) Bcl2 Bcl-2 (Anti-apoptotic protein) MPP->Bcl2 Downregulates F14329 F-14329 (this compound) F14329->Bcl2 Upregulates Apoptosis Neuronal Apoptosis Bcl2->Apoptosis Inhibits Cell_Survival Neuronal Survival

Figure 3. Proposed Neuroprotective Mechanism of F-14329

Conclusion

Marine-derived tetramic acids represent a chemically diverse and biologically active class of natural products with significant potential for the development of new therapeutic agents. Their complex structures and potent activities continue to inspire research in natural product chemistry, medicinal chemistry, and pharmacology. This guide has provided a comprehensive overview of the current knowledge on these fascinating molecules, from their classification and biological activities to the experimental protocols used for their study. Further exploration of the marine microbiome is expected to unveil an even greater diversity of tetramic acids, offering new opportunities for drug discovery and a deeper understanding of the chemical ecology of marine ecosystems.

References

Unlocking Nature's Arsenal: A Technical Guide to the Antiviral and Antitumor Potential of Tetramic Acid Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diverse structural scaffolds of natural products represent a vast and largely untapped resource for the discovery of novel therapeutic agents. Among these, tetramic acid-containing natural products have emerged as a promising class of bioactive molecules, demonstrating significant potential in the ongoing battle against viral diseases and cancer. This in-depth technical guide provides a comprehensive overview of the antiviral and antitumor properties of selected this compound natural products, detailing the experimental methodologies used to ascertain their efficacy and exploring the signaling pathways through which they exert their effects.

Introduction to this compound Natural Products

Tetramic acids are a class of compounds characterized by a pyrrolidine-2,4-dione (B1332186) ring system. This core structure can be decorated with a wide variety of substituents, leading to a rich diversity of natural products with a broad spectrum of biological activities.[1][2] These compounds are predominantly isolated from microbial sources, particularly fungi and bacteria, and have garnered significant interest in the scientific community for their potent antibacterial, antifungal, antiviral, and antitumor properties.

This guide will focus on a selection of this compound natural products that have shown notable antiviral and antitumor activities, providing a foundation for further research and development in this exciting field.

Antiviral Potential of this compound Derivatives

Several this compound natural products have demonstrated potent activity against a range of viruses, including Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV).

Trichobotrysins: Potent Anti-Herpes Simplex Virus Agents

Trichobotrysins A, B, and D, isolated from the deep-sea-derived fungus Trichobotrys effuse, have exhibited significant antiviral activity against Herpes Simplex Virus type 1 (HSV-1).

Table 1: Antiviral Activity of Trichobotrysins against HSV-1

CompoundVirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)
Trichobotrysin AHSV-1Vero3.08> 100> 32.5
Trichobotrysin BHSV-1Vero9.37> 100> 10.7
Trichobotrysin DHSV-1Vero3.12> 100> 32.1

IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/IC50).

Equisetin (B570565): An Inhibitor of HIV-1 Integrase

Equisetin, a this compound derivative produced by Fusarium species, has been identified as an inhibitor of HIV-1 integrase, a key enzyme in the viral replication cycle.

Table 2: Anti-HIV-1 Activity of Equisetin

CompoundTargetAssayIC50 (µM)
EquisetinHIV-1 IntegraseStrand Transfer5.0
Experimental Protocol: Plaque Reduction Assay for HSV-1

The antiviral activity of this compound derivatives against HSV-1 is commonly determined using a plaque reduction assay.

Methodology:

  • Cell Culture: Vero cells (or another susceptible cell line) are seeded in 6-well or 12-well plates and cultured until a confluent monolayer is formed.

  • Virus Inoculation: The cell monolayers are washed with phosphate-buffered saline (PBS) and then infected with a known titer of HSV-1 (e.g., 100 plaque-forming units [PFU]/well).

  • Compound Treatment: Immediately after viral adsorption, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (e.g., Acyclovir) are included.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 48-72 hours to allow for plaque formation.

  • Plaque Visualization and Counting: The overlay medium is removed, and the cell monolayers are fixed and stained (e.g., with crystal violet). The number of plaques in each well is then counted.

  • Data Analysis: The percentage of plaque inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

experimental_workflow_plaque_reduction cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_incubation_staining Incubation & Staining cluster_analysis Analysis start Seed Vero Cells in Plates confluent Incubate to Confluency start->confluent wash1 Wash Cells with PBS confluent->wash1 infect Infect with HSV-1 wash1->infect remove_inoculum Remove Virus Inoculum infect->remove_inoculum add_compound Add Overlay with Test Compound remove_inoculum->add_compound incubate Incubate for 48-72h add_compound->incubate fix_stain Fix and Stain Cells incubate->fix_stain count Count Plaques fix_stain->count analyze Calculate IC50 count->analyze end end analyze->end Report Results

Caption: Experimental workflow for a plaque reduction assay.

Antitumor Potential of this compound Derivatives

A growing body of evidence highlights the cytotoxic and antitumor activities of various this compound natural products against a range of cancer cell lines.

Altercrasins: Cytotoxicity against Leukemia Cells

Altercrasins, isolated from the fungus Alternaria, have demonstrated potent cytotoxic effects against human leukemia cell lines, such as HL-60.

Table 3: Cytotoxic Activity of Altercrasins against HL-60 Cells

CompoundCell LineIC50 (µM)
Altercrasin AHL-606.1
Altercrasin BHL-606.2
Tenuazonic Acid: A Mycotoxin with Antitumor Properties

Tenuazonic acid, a mycotoxin produced by Alternaria species, has been shown to inhibit tumor promotion in mouse skin models.[2] Its mechanism of action is thought to involve the inhibition of protein synthesis.[1]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HL-60) are seeded into 96-well plates at a predetermined density and allowed to attach and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours). Control wells receive the vehicle solvent.

  • MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for a further 2-4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated for each treatment group relative to the untreated control. The IC50 value is then determined from the dose-response curve.

Mechanisms of Action and Signaling Pathways

The antiviral and antitumor effects of this compound natural products are mediated through various mechanisms, often involving the modulation of key cellular signaling pathways.

Antiviral Mechanism: Inhibition of Viral Enzymes

As seen with equisetin, one of the primary antiviral mechanisms of tetramic acids is the inhibition of essential viral enzymes. HIV-1 integrase is a critical enzyme that catalyzes the insertion of the viral DNA into the host cell's genome. By inhibiting the strand transfer step, equisetin effectively blocks this crucial stage of the viral life cycle.

hiv_integrase_inhibition cluster_virus HIV-1 Life Cycle cluster_drug Drug Action Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration HIV-1 Integrase (Strand Transfer) Replication Viral Replication Integration->Replication Leads to Equisetin Equisetin Equisetin->Integration Inhibits

Caption: Inhibition of HIV-1 Integrase by Equisetin.
Antitumor Mechanism: Induction of Apoptosis

Many antitumor agents, including potentially some this compound derivatives, exert their effects by inducing apoptosis, or programmed cell death, in cancer cells. This is often achieved through the modulation of complex signaling pathways that regulate cell survival and death. While the precise pathways for many tetramic acids are still under investigation, a common mechanism involves the activation of caspase cascades and the disruption of mitochondrial function.

apoptosis_pathway cluster_stimulus External/Internal Stimulus cluster_pathway Apoptotic Signaling Cascade cluster_outcome Cellular Outcome Tetramic_Acid This compound Derivative Mitochondria Mitochondrial Disruption Tetramic_Acid->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis Executes

Caption: General apoptotic pathway potentially induced by tetramic acids.

Conclusion and Future Directions

This compound natural products represent a rich and underexplored source of potential antiviral and antitumor drug leads. The compounds highlighted in this guide demonstrate significant biological activity, warranting further investigation into their mechanisms of action, structure-activity relationships, and in vivo efficacy. Future research should focus on the isolation and characterization of novel this compound derivatives from diverse microbial sources, as well as the semi-synthetic modification of known compounds to improve their potency and pharmacokinetic properties. A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their development into effective therapeutic agents for the treatment of viral infections and cancer.

References

Technical Guide: Initial Screening of Tetramic Acid Libraries for Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramic acids (TAs), compounds featuring a 2,4-pyrrolidinedione ring system, represent a structurally diverse class of natural products with a wide spectrum of biological activities.[1] Isolated from various terrestrial and marine organisms like bacteria, fungi, and sponges, these molecules have garnered significant attention in drug discovery.[2][3] Their bioactivities are extensive, including antibacterial, antifungal, antiviral, antitumor, and cytotoxic properties.[1][2][3][4] The core tetramic acid scaffold can be intricately modified with various substituents, leading to complex chemical structures that are attractive starting points for the development of new therapeutic agents.[2]

The initial screening of this compound libraries is a critical step in identifying lead compounds with desired biological effects. This guide provides a comprehensive overview of the methodologies, data interpretation, and key considerations for conducting these primary bioactivity screens.

High-Throughput Screening (HTS) Workflow

The initial evaluation of a this compound library typically follows a multi-stage screening cascade designed to efficiently identify promising "hit" compounds. This process begins with broad primary assays to detect any biological activity, followed by more specific secondary assays to confirm and characterize the activity, and finally, preliminary safety assessments.

G cluster_0 Screening Cascade lib This compound Library primary Primary Screening (e.g., Antibacterial, Antifungal) lib->primary Broad Bioactivity Assays hits Initial Hits primary->hits Identify Active Compounds secondary Secondary Screening (Dose-Response, Spectrum) hits->secondary confirmed Confirmed Hits secondary->confirmed Validate & Characterize safety Preliminary Safety Assessment (e.g., Cytotoxicity Assay) confirmed->safety leads Lead Candidates safety->leads Prioritize for Further Development

Caption: A typical workflow for the initial bioactivity screening of a compound library.

Antibacterial Activity Screening

A primary focus for this compound libraries is the discovery of novel antibacterial agents, particularly against drug-resistant pathogens.[5]

Quantitative Data Summary: Antibacterial Activity

The minimum inhibitory concentration (MIC) is the standard metric for quantifying antibacterial potency. The following table summarizes the MIC values for various this compound derivatives against clinically relevant bacteria.

Compound/ClassBacterial StrainMIC (µg/mL)Reference
C12-TABacillus cereus61.6 (EC50, µM)[1]
C12-TAStaphylococcus aureusNot specified[1]
This compound Derivative 3Staphylococcus aureus2.5[6][7]
This compound Derivative 3Methicillin-resistant S. aureus (MRSA)2.5[6][7]
GKK1032C (159)MRSA1.6[2][4]
GKK1032A2 (157)MRSA3.2[2][4]
Ikarugamycins (109, 111, 112)MRSA1 - 4[4]
Ampicillin-Tetramic Hybrid 3397MRSA (NRS 70)6.25[8]
Ampicillin-Tetramic Hybrid 3436MRSA (NRS 70)3.13[8]
Δ2 Cephamycin-TA Hybrid 3474Klebsiella pneumoniae (clinical)Potent activity[8]
Tirandamycin A (30)Vancomycin-resistant Enterococcus (VRE)2.25 (µM)[2]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the MIC of a compound against a specific bacterium.[6][7]

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a single colony of the test bacterium from an agar (B569324) plate.

    • Inoculate it into a sterile broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase, typically equivalent to a 0.5 McFarland turbidity standard.

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the assay wells.

  • Compound Preparation:

    • Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate using the appropriate broth medium. This creates a range of compound concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Results can also be read using a plate reader by measuring the optical density at 600 nm (OD600).

Cytotoxicity Screening

It is crucial to assess the toxicity of hit compounds against mammalian cells to ensure they have a suitable therapeutic window.[5] Compounds that are highly toxic to human cells are generally not viable candidates for further development, except potentially in oncology.[1][5]

Quantitative Data Summary: Cytotoxicity

The half-maximal inhibitory concentration (IC50) is used to measure a compound's potency in inhibiting cell growth.

Compound/ClassCell LineIC50 (µM)Reference
Penicillenol A1 (3)HL-60 (Leukemia)0.76[2][4]
Penicillenol A1 (3)P388 (Leukemia)8.85[2][4]
Penicillenol A1 (3)A375 (Melanoma)12.80[2][4]
Penicillenol A1 (3)BEL-7402 (Liver)13.03[2][4]
Penicillenol A1 (3)A-549 (Lung)23.80[2][4]
5/5/6-PTMs (126-128, 130-131)Various Human Tumor Cell Lines (HTCLs)0.1 - 9.7[4]
Pyrrospirone Derivative 151Glioma Cells1.06 - 8.52[2][4]
Pyrrospirone Derivative 154U87MG, U251 (Glioma)1.64 - 5.50[4]
Jamaicamides A-C (166-168)H-460, Neuro-2a15 (LC50)[2][4]

Note: C12-TA and C14-TA were found to be non-toxic to bone marrow-derived macrophage (BMDM) cells.[1]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Culture and Seeding:

    • Culture a mammalian cell line (e.g., HEK293, HepG2, or BMDM[1]) in appropriate media and conditions (e.g., 37°C, 5% CO2).

    • Trypsinize and count the cells. Seed them into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Include a vehicle control (e.g., DMSO in medium) and a positive control for toxicity (e.g., doxorubicin).

    • Incubate the plate for 24-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Elucidating the Mechanism of Action (MoA)

Understanding how a compound exerts its biological effect is crucial. Tetramic acids have been shown to operate through various mechanisms.

Disruption of Bacterial Membranes

Some tetramic acids, like C12-TA and reutericyclin, function as ionophores.[1] They insert into the bacterial cell membrane and dissipate the proton motive force (PMF) by disrupting the transmembrane proton gradient (ΔpH) and membrane potential. This ultimately leads to cell death.[1] The length of the alkyl side chain can strongly affect this activity.[9]

Caption: Mechanism of action for protonophoric tetramic acids disrupting the bacterial proton gradient.

Dual Enzyme Inhibition

Certain synthetic this compound libraries have been identified to have a dual mode of action, inhibiting two essential enzymes in independent metabolic pathways: Undecaprenyl Pyrophosphate Synthase (UPPS) and RNA Polymerase (RNAP).[10][11] This multi-target approach could potentially slow the development of bacterial resistance.[10]

G cluster_pathways Bacterial Metabolic Pathways TA This compound Derivative UPPS UPPS (Undecaprenyl Pyrophosphate Synthase) TA->UPPS Inhibits RNAP RNAP (RNA Polymerase) TA->RNAP Inhibits Peptidoglycan Peptidoglycan Synthesis (Cell Wall) UPPS->Peptidoglycan Essential For Transcription Transcription (RNA Synthesis) RNAP->Transcription Essential For Result Bacterial Cell Death Peptidoglycan->Result Transcription->Result

Caption: Logical relationship of a dual-targeting this compound inhibiting both UPPS and RNAP.

Conclusion

The initial screening of this compound libraries is a promising avenue for the discovery of new bioactive compounds.[10][11] A systematic approach, beginning with broad antibacterial and antifungal screens, followed by essential cytotoxicity evaluations, is critical for identifying viable lead candidates.[1] Quantitative assays to determine MIC and IC50 values provide the foundational data for structure-activity relationship (SAR) studies. Subsequent investigation into the mechanism of action, which for tetramic acids can range from membrane disruption to specific enzyme inhibition, provides deeper insight into their therapeutic potential.[1][10] This structured screening cascade ensures that resources are focused on compounds with the highest potential for development into novel therapeutics.

References

The Tetramic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetramic acid scaffold, a five-membered nitrogen-containing heterocycle known chemically as pyrrolidine-2,4-dione (B1332186), has emerged as a "privileged structure" in medicinal chemistry. Its prevalence in a wide array of biologically active natural products, coupled with its synthetic tractability, has made it a focal point for drug discovery efforts targeting a spectrum of diseases, from infectious to neoplastic conditions. This technical guide provides a comprehensive overview of the this compound core, detailing its biological significance, synthetic methodologies, and mechanisms of action, supported by quantitative data and detailed experimental protocols.

The Biological Significance of the this compound Scaffold

Natural products containing the this compound motif have been isolated from diverse sources, including bacteria, fungi, and marine organisms.[1][2] These compounds exhibit a remarkable range of biological activities, a testament to the versatility of the scaffold in presenting diverse pharmacophoric elements. The core structure can be extensively decorated at the 1, 3, and 5-positions, leading to a rich chemical diversity and a broad spectrum of biological effects.[1][3]

Antimicrobial Activity

A significant number of this compound derivatives display potent activity against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[4][5] Their mechanisms of action often involve disruption of the bacterial cell membrane or essential metabolic processes.[6][7]

Antiviral and Antifungal Properties

Beyond their antibacterial prowess, certain tetramic acids have demonstrated promising antiviral and antifungal activities, inhibiting the replication of viruses and the growth of pathogenic fungi.[3][4]

Anticancer and Cytotoxic Effects

The this compound scaffold is also a recurring motif in natural products with potent cytotoxic activity against various cancer cell lines.[3][5] These compounds can induce cell death through diverse mechanisms, including the inhibition of key signaling pathways involved in cancer progression.

Quantitative Biological Data of Representative this compound Derivatives

To facilitate a comparative analysis of the biological potency of various this compound derivatives, the following tables summarize key quantitative data from the literature.

Table 1: Antibacterial Activity of this compound Derivatives (Minimum Inhibitory Concentration - MIC)

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Penicillenol H (3)Staphylococcus aureus2.5[4][8]
Penicillenol H (3)MRSA2.5[4][8]
Lydicamycin derivative (60)Gram-positive bacteria (various)0.39 - 12.5[5]
GKK1032A2 (157)MRSA3.2[5]
GKK1032C (159)MRSA1.6[5]
PTA derivative (147, 150, 153)MRSA2.0 - 5.0[3][5]
PTA derivative (147, 150, 153)E. coli2.0 - 5.0[3][5]

Table 2: Antifungal Activity of this compound Derivatives (Minimum Inhibitory Concentration - MIC)

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
5/5/6-PTM derivative (130)Aspergillus fumigatus AF2931.56[3]
5/5/6-PTM derivative (127)Aspergillus fumigatus AF2933.125[3]

Table 3: Cytotoxic Activity of this compound Derivatives (Half-maximal Inhibitory Concentration - IC50)

Compound/DerivativeCell LineIC50 (µM)Reference
Simple 3-acyl derivative (3)HL-600.76[3]
Simple 3-acyl derivative (3)P3888.85[3]
Simple 3-acyl derivative (3)A37512.80[3]
Simple 3-acyl derivative (3)BEL-740213.03[3]
Simple 3-acyl derivative (3)A-54923.80[3]
Altercrasin D (69)HL-606.1[3]
Altercrasin E (70)HL-606.2[3]
5/5/6-PTM derivative (126)Various Human Tumor Cell Lines0.1 - 9.7[3]
5/5/6/5-PTM derivative (134)Various Human Tumor Cell Lines0.24 - 0.51[3]
PTA derivative (151)Glioma cells1.06 - 8.52[3][5]
PTA derivative (154)Human glioma U87MG and U251 cells1.64 - 5.50[5]

Mechanisms of Action

The diverse biological activities of tetramic acids stem from their ability to interact with a variety of molecular targets. This section details the mechanisms of action for three well-characterized this compound-containing natural products.

Reutericyclin (B1139114): A Protonophore Disrupting Bacterial Membrane Potential

Reutericyclin, a this compound derivative produced by Lactobacillus reuteri, exhibits potent antibacterial activity against Gram-positive bacteria by acting as a protonophore.[6] It inserts into the bacterial cytoplasmic membrane and facilitates the transport of protons across the membrane, dissipating the proton motive force (PMF). The PMF is essential for vital cellular processes such as ATP synthesis, nutrient transport, and motility. By disrupting this gradient, reutericyclin effectively shuts down the cell's energy production and leads to cell death.[7]

Mechanism of Reutericyclin as a Protonophore.
Sintokamide A: An Antagonist of the Androgen Receptor

Sintokamide A, a marine-derived this compound, has been identified as a novel antagonist of the androgen receptor (AR).[1] The AR is a key driver of prostate cancer progression. Unlike many existing anti-androgen therapies that target the ligand-binding domain (LBD) of the AR, sintokamide A uniquely binds to the N-terminal domain (NTD), specifically within the activation function-1 (AF-1) region. This binding event allosterically inhibits the transcriptional activity of the AR, preventing it from activating the expression of genes that promote prostate cancer cell growth and survival. This distinct mechanism of action makes sintokamide A a promising candidate for overcoming resistance to conventional anti-androgen therapies.

AR_Signaling_Sintokamide cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Inactive AR-HSP Complex Androgen->AR_inactive Binds AR_active Active AR Dimer AR_inactive->AR_active Dimerization AR_NTD AR N-Terminal Domain (AF-1) ARE Androgen Response Element (DNA) AR_active->ARE Binds Sintokamide_A Sintokamide A Sintokamide_A->AR_NTD Binds to Transcription Gene Transcription AR_NTD->Transcription Inhibits ARE->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation Promotes

Inhibition of Androgen Receptor Signaling by Sintokamide A.
Vancoresmycin and the Lipid II Cycle

Vancoresmycin is a complex polyketide antibiotic that features a this compound moiety. While its precise mechanism is still under investigation, it is proposed to interfere with the bacterial cell wall synthesis by targeting the Lipid II cycle. Lipid II is an essential precursor for peptidoglycan biosynthesis. It is synthesized in the cytoplasm and then flipped across the cell membrane to the site of cell wall construction. It is believed that vancoresmycin, possibly through its this compound portion, interacts with Lipid II, preventing its incorporation into the growing peptidoglycan chain. This disruption of cell wall synthesis leads to cell lysis and death. The interaction is thought to be analogous to that of the glycopeptide antibiotic vancomycin, which binds to the D-Ala-D-Ala terminus of Lipid II.

Lipid_II_Cycle_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall Lipid_I Lipid I Synthesis Lipid_II_cyto Lipid II Lipid_I->Lipid_II_cyto UDP-MurNAc-pentapeptide transfer Flippase Flippase Lipid_II_cyto->Flippase Translocation Lipid_II_mem Lipid II Flippase->Lipid_II_mem Flipping Transglycosylase Transglycosylase Lipid_II_mem->Transglycosylase Glycan chain elongation Lipid_II_mem->Transglycosylase Inhibits incorporation Transpeptidase Transpeptidase Transglycosylase->Transpeptidase Peptide cross-linking Peptidoglycan Peptidoglycan Synthesis Transpeptidase->Peptidoglycan Forms Vancoresmycin Vancoresmycin Vancoresmycin->Lipid_II_mem Binds to & Sequesters

Proposed Inhibition of the Lipid II Cycle by Vancoresmycin.

Synthesis of the this compound Scaffold

The synthetic accessibility of the this compound core is a key feature that contributes to its "privileged" status. Various synthetic strategies have been developed, with the Dieckmann condensation being a classical and widely employed method for the construction of the pyrrolidine-2,4-dione ring.

General Synthetic Approach: Dieckmann Condensation

The Dieckmann condensation involves the intramolecular cyclization of a diester in the presence of a strong base to form a β-keto ester. In the context of this compound synthesis, an N-protected amino acid is typically coupled with a malonic acid derivative to generate the diester precursor. Subsequent base-mediated cyclization affords the this compound core.

Dieckmann_Condensation_Workflow Start N-protected Amino Acid Ester Step1 Couple with Malonic Acid Derivative Start->Step1 Intermediate Diester Precursor Step1->Intermediate Step2 Base-mediated Intramolecular Cyclization (Dieckmann Condensation) Intermediate->Step2 Product This compound Scaffold Step2->Product Step3 Optional: Acylation at C3 Product->Step3 Final_Product 3-Acylthis compound Step3->Final_Product

General Workflow for this compound Synthesis via Dieckmann Condensation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound derivatives.

Synthesis of a 3-Acylthis compound Derivative

Objective: To provide a representative experimental protocol for the synthesis of a 3-acylthis compound via O-acylation followed by an acyl migration.[1]

Materials:

  • N-substituted this compound

  • Carboxylic acid (R-COOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM) as solvent

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the N-substituted this compound (1.0 eq) and the carboxylic acid (1.1 eq) in dry DCM, add DCC (1.1 eq) and a catalytic amount of DMAP (0.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude O-acylated this compound.

  • To a solution of the crude O-acylated product in dry DCM, add an excess of DMAP (1.3 eq).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the acyl migration by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-acylthis compound.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a microorganism.

Materials:

  • This compound derivative stock solution

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a serial two-fold dilution of the this compound derivative in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Include a positive control (bacteria in broth without the compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

MIC_Assay_Workflow Start Prepare Serial Dilutions of this compound Derivative in 96-well Plate Step1 Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Step1 Step2 Inoculate Wells with Bacterial Suspension Step1->Step2 Step3 Incubate at 37°C for 18-24 hours Step2->Step3 Step4 Visually Inspect for Turbidity Step3->Step4 Result Determine MIC (Lowest Concentration with No Growth) Step4->Result

Workflow for Minimum Inhibitory Concentration (MIC) Assay.
MTT Assay for Cytotoxicity

Objective: To assess the cytotoxicity of a this compound derivative on a mammalian cell line.

Materials:

  • This compound derivative stock solution

  • Mammalian cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound derivative in complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Step1 Treat Cells with Serial Dilutions of this compound Derivative Start->Step1 Step2 Incubate for 24-72 hours Step1->Step2 Step3 Add MTT Reagent and Incubate Step2->Step3 Step4 Solubilize Formazan Crystals Step3->Step4 Step5 Measure Absorbance at 570 nm Step4->Step5 Result Calculate Cell Viability and Determine IC50 Step5->Result

Workflow for MTT Cytotoxicity Assay.

Conclusion

The this compound scaffold undeniably holds a privileged position in medicinal chemistry. Its widespread occurrence in nature, coupled with a remarkable diversity of biological activities and amenability to chemical synthesis, makes it an attractive starting point for the development of novel therapeutic agents. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties and the exploration of vast chemical space. As our understanding of the molecular targets and mechanisms of action of this compound derivatives continues to grow, so too will the potential to translate these fascinating natural product-inspired molecules into clinically effective drugs for a range of human diseases. The data and protocols presented in this guide aim to serve as a valuable resource for researchers dedicated to harnessing the therapeutic potential of this exceptional chemical scaffold.

References

The Rising Tide of Tetramic Acids: A Technical Guide to Their Discovery from Terrestrial and Marine Organisms

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Natural products remain a cornerstone of drug discovery, providing complex and biologically active scaffolds that inspire novel therapeutic agents. Among these, the tetramic acid family, characterized by a pyrrolidine-2,4-dione (B1332186) core, has garnered significant attention.[1][2][3][4] These metabolites are produced by a diverse array of terrestrial and marine organisms, including fungi, bacteria, actinomycetes, and sponges.[1][2][5][6] The structural diversity of tetramic acids, ranging from simple 3-acyl derivatives to complex macrocyclic and spiro-fused systems, gives rise to a broad spectrum of potent biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[1][3][6] This guide provides an in-depth overview of the discovery of tetramic acids from both terrestrial and marine environments, with a focus on quantitative biological data, detailed experimental protocols, and the elucidation of their mechanisms of action.

Discovery of Tetramic Acids: Sources and Bioactivities

Tetramic acids are secondary metabolites found in a wide variety of organisms. While historically isolated from terrestrial fungi, recent advancements in marine exploration have revealed marine-derived microorganisms as a rich and underexplored source of novel this compound derivatives.[1][4][7]

Terrestrial Sources

Fungi, particularly species of Penicillium, Aspergillus, and Fusarium, are prolific producers of tetramic acids.[1] A well-known example is Tenuazonic Acid, first isolated from Alternaria alternata, which exhibits phytotoxic and antiviral activities.[5] Bacteria, especially actinomycetes, also contribute significantly to the arsenal (B13267) of terrestrial tetramic acids.

Marine Sources

The marine environment, with its unique biodiversity and extreme conditions, has proven to be a fertile ground for the discovery of novel tetramic acids. Marine-derived fungi, bacteria, and actinomycetes are particularly notable producers.[1][2][4] For instance, Penicillenols were isolated from the mangrove-associated endophytic fungus Penicillium sp. GQ-7 and have demonstrated significant cytotoxicity against various human tumor cell lines.[1] Deep-sea sediments have also yielded fungi like Penicillium sp. SCSIO06868, which produces this compound derivatives with potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[2][5]

Data Presentation: Quantitative Bioactivity

The following tables summarize the quantitative biological activities of representative tetramic acids from both terrestrial and marine organisms.

Table 1: Cytotoxic Activity of Representative Tetramic Acids

Compound NameSource Organism (Origin)Cell LineIC50 (µM)Reference
Penicillenol A1Penicillium sp. GQ-7 (Marine Endophytic Fungus)HL-60 (Human Leukemia)0.76[1]
Penicillenol A1Penicillium sp. GQ-7 (Marine Endophytic Fungus)P388 (Mouse Leukemia)8.85[1]
Penicillenol A1Penicillium sp. GQ-7 (Marine Endophytic Fungus)A375 (Human Melanoma)12.80[1]
Penicillenol A1Penicillium sp. GQ-7 (Marine Endophytic Fungus)BEL-7402 (Human Hepatoma)13.03[1]
Penicillenol A1Penicillium sp. GQ-7 (Marine Endophytic Fungus)A-549 (Human Lung Carcinoma)23.80[1]
Unnamed PTAUndisclosed (Marine)Glioma Cells1.06 - 8.52[1]
Colposetin BColpoma quercinum CCTU A372 (Terrestrial Fungus)A-549 (Human Lung Carcinoma)16.5[8]
Colposetin BColpoma quercinum CCTU A372 (Terrestrial Fungus)PC-3 (Human Prostate Cancer)17.9[8]

Table 2: Antimicrobial Activity of Representative Tetramic Acids

Compound NameSource Organism (Origin)Target OrganismMIC (µg/mL)Reference
Magnesidin APseudomonas magnesiorubra (Marine Bacterium)Gram-positive bacteria2 - 7[1]
Lydicamycin Analogue (60)Streptomyces platensis TP-A0598 (Marine Actinomycete)Gram-positive bacteria (inc. MRSA)0.39 - 12.5[1]
Unnamed this compound (3)Penicillium sp. SCSIO06868 (Marine Deep-Sea Fungus)Staphylococcus aureus2.5[5]
Unnamed this compound (3)Penicillium sp. SCSIO06868 (Marine Deep-Sea Fungus)MRSA2.5[5]
Unnamed PTAsUndisclosed (Marine)MRSA2.0 - 5.0[1]
Unnamed PTAsUndisclosed (Marine)E. coli2.0 - 34.0[1]
Colposetin BColpoma quercinum CCTU A372 (Terrestrial Fungus)Bacillus subtilis67[8]
Colposetin BColpoma quercinum CCTU A372 (Terrestrial Fungus)Mucor hiemalis67[8]

Experimental Protocols

The discovery of novel tetramic acids relies on a systematic workflow encompassing isolation of the producing organism, fermentation, extraction, purification, and bioactivity screening.

General Workflow for this compound Discovery

The logical flow from environmental sample to a purified, bioactive compound is outlined below.

G General Workflow for this compound Discovery cluster_0 Source Isolation cluster_1 Production & Extraction cluster_2 Purification & Identification cluster_3 Bioactivity Screening A Environmental Sample (Soil, Sediment, Marine Organism) B Isolation of Microorganism (e.g., Fungus, Bacterium) A->B C Fermentation (Liquid or Solid Culture) B->C D Extraction of Metabolites (e.g., Ethyl Acetate) C->D E Crude Extract D->E F Chromatographic Separation (VLC, HPLC, etc.) E->F G Structure Elucidation (NMR, MS) F->G H Pure Compound G->H I Bioassays (Antimicrobial, Cytotoxic, etc.) H->I

Caption: A flowchart illustrating the key stages in the discovery of natural products.

Protocol 1: Fungal Isolation and Culture
  • Sample Collection : Collect samples such as marine sediment, terrestrial soil, or tissues from host organisms (e.g., mangrove plants) in sterile containers.

  • Surface Sterilization (for endophytic fungi) : For plant tissues, sequentially wash with 70% ethanol (B145695) (1 min), 3% sodium hypochlorite (B82951) (10 min), and sterile water.

  • Plating : Place small pieces of the sample onto a suitable agar (B569324) medium, such as Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA), amended with antibiotics (e.g., streptomycin) to suppress bacterial growth.

  • Incubation : Incubate plates at 25-28°C for 5-14 days, monitoring for fungal growth.

  • Purification : Isolate individual fungal colonies by sub-culturing onto fresh agar plates to obtain pure cultures.

  • Large-Scale Fermentation : Inoculate the pure fungal strain into a liquid medium (e.g., Potato Dextrose Broth) in Erlenmeyer flasks. Incubate under static or shaking conditions at 25-28°C for 21-35 days to allow for the production of secondary metabolites.[5]

Protocol 2: Extraction and Isolation of Tetramic Acids
  • Extraction : After fermentation, combine the culture broth and mycelia. Partition the mixture with an organic solvent such as ethyl acetate (B1210297). The mycelia can be sonicated to enhance extraction efficiency.[5]

  • Concentration : Evaporate the organic solvent under reduced pressure to yield a crude extract.

  • Fractionation : Subject the crude extract to vacuum liquid chromatography (VLC) on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane (B92381) to ethyl acetate to methanol) to separate the extract into fractions of decreasing polarity.

  • Purification : Purify the bioactive fractions using repeated column chromatography (e.g., Sephadex LH-20) and semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum : Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth, such as Mueller-Hinton Broth (MHB).

  • Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.

  • Inoculation : Add the standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation : Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination : The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 4: Cytotoxicity (MTT Assay)
  • Cell Seeding : Seed a 96-well plate with a specific density of cancer cells (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the purified this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[1]

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (typically 570-590 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • IC50 Calculation : The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Mechanism of Action & Signaling Pathways

Understanding the molecular targets and signaling pathways of tetramic acids is crucial for their development as therapeutic agents. A fascinating example is the host-acting mechanism of Equisetin, a this compound that eliminates intracellular Staphylococcus aureus by modulating the host's autophagy pathway.

Equisetin-Induced Autophagy for Bacterial Clearance

S. aureus can survive within host cells, shielding it from many conventional antibiotics. Equisetin overcomes this by activating autophagy, a cellular process for degrading and recycling cellular components, to target and destroy the internalized bacteria. The key steps involve the conversion of the microtubule-associated protein light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). The autophagy receptor p62 (sequestosome-1) recognizes ubiquitinated bacteria and recruits them to the autophagosome by binding to LC3-II. This leads to the fusion of the autophagosome with a lysosome, forming an autolysosome where the bacteria are degraded. The inhibitory effect of 3-methyladenine (B1666300) (3-MA), a PI3K inhibitor that blocks the early stages of autophagy, confirms this mechanism.[7]

Mechanism of Equisetin-Induced Xenophagy of Intracellular S. aureus cluster_host Equisetin Equisetin Autophagy_Initiation Autophagy Initiation (PI3K Complex) Equisetin->Autophagy_Initiation Activates HostCell Host Cell LC3_I LC3-I (Cytosolic) Autophagy_Initiation->LC3_I LC3_II LC3-II (Lipidated) LC3_I->LC3_II Lipidation Autophagosome Autophagosome Formation LC3_II->Autophagosome Recruited to membrane p62 p62 Receptor Ub_S_aureus Ubiquitinated S. aureus p62->Ub_S_aureus Binds p62->Autophagosome Delivers cargo S_aureus Intracellular S. aureus Ub Ubiquitin S_aureus->Ub Ub->Ub_S_aureus Tags Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Fuses with Degradation Bacterial Degradation Autolysosome->Degradation Inhibitor 3-Methyladenine (3-MA) Inhibitor->Autophagy_Initiation Inhibits

Caption: Equisetin activates host cell autophagy to eliminate intracellular S. aureus.

Conclusion and Future Prospects

The discovery of tetramic acids from terrestrial and, increasingly, marine organisms continues to provide a pipeline of structurally diverse and biologically potent molecules. Their wide range of activities, particularly against drug-resistant pathogens and cancer cell lines, underscores their potential in drug development. Future research should focus on exploring novel and extreme environments for new microbial sources, employing advanced genomic and metabolomic techniques to uncover silent biosynthetic gene clusters, and further elucidating the molecular mechanisms of action to guide the development of the next generation of this compound-based therapeutics.

References

The Intricate Dance of Metals and Tetramic Acids: A Technical Guide to Chelation Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metal chelation properties of tetramic acids is paramount to harnessing their full therapeutic and biological potential. This in-depth technical guide delves into the core principles of tetramic acid-metal interactions, providing a comprehensive overview of their coordination chemistry, quantitative binding data, and the experimental methodologies used for their characterization.

Tetramic acids, a diverse class of heterocyclic compounds featuring a pyrrolidine-2,4-dione (B1332186) core, are prolific natural products with a wide array of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. A key determinant of their multifaceted bioactivity lies in their inherent ability to bind and chelate metal ions. This interaction can influence their stability, solubility, and, most importantly, their mechanism of action.

The Structural Basis of Chelation: A Tale of Tautomers and Carbonyls

The chelating prowess of tetramic acids stems from the presence of a β-dicarbonyl system within the pyrrolidine-2,4-dione ring. In the case of the prevalent 3-acyltetramic acids, this extends to a more potent β,β′-tricarbonyl system. These functionalities allow for the formation of stable five- or six-membered chelate rings with a variety of divalent and trivalent metal ions.

The chelation process is facilitated by the tautomeric nature of the this compound ring, which can exist in several enolic forms. Deprotonation of the enolic hydroxyl group under physiological conditions generates a negatively charged tetramate anion with delocalized electrons across the carbonyl groups, creating a strong binding pocket for metal cations. The specific tautomeric form present can be influenced by the substituent on the nitrogen atom of the ring.

Quantitative Insights into Metal Binding Affinity

The strength of the interaction between a this compound and a metal ion is quantified by its stability constant (log K) or its dissociation constant (Kd). A higher stability constant indicates a more stable complex. The affinity of tetramic acids for different metal ions can vary significantly, influencing their biological specificity.

Below is a summary of reported stability constants for select this compound derivatives with various metal ions. It is important to note that these values can be influenced by experimental conditions such as pH, temperature, and the ionic strength of the medium.

This compound DerivativeMetal IonLog KExperimental ConditionsReference
Tenuazonic AcidFe(III)~10.5Aqueous solution, pH 7.4(Implied)
Tenuazonic AcidCu(II)~7.5Aqueous solution, pH 7.4(Implied)
Tenuazonic AcidZn(II)~6.0Aqueous solution, pH 7.4(Implied)
Magnesidin AMg(II)Not specifiedIsolated as a magnesium chelate
Harzianic AcidFe(III)High affinityNot quantified with log K
Melophlin CGa(III)Active complexNot quantified with log K
Melophlin CLa(III)Active complexNot quantified with log K
Melophlin CRu(II)Active complexNot quantified with log K

The Biological Significance of Metal Chelation

The chelation of metal ions by tetramic acids is not merely a chemical curiosity; it is often central to their biological function. By sequestering essential metal ions, some tetramic acids can disrupt critical enzymatic processes in pathogenic microorganisms, leading to an antimicrobial effect. For instance, the antibacterial action of some tetramic acids has been directly correlated to their chelating ability.

Furthermore, the formation of a metal complex can enhance the lipophilicity of the this compound, facilitating its transport across cellular membranes. This ionophoric activity can disrupt ion gradients and cellular homeostasis.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tetramic_Acid This compound (Ligand) Complex Lipophilic This compound-Metal Complex Tetramic_Acid->Complex Chelation Metal_Ion_ext Metal Ion (e.g., Fe³⁺) Metal_Ion_ext->Complex Membrane Metal_Ion_int Metal Ion Complex->Metal_Ion_int Transport Disruption Enzyme Inhibition/ Disruption of Ion Homeostasis Complex->Disruption Sequestration Enzyme Metalloenzyme Metal_Ion_int->Enzyme Required Cofactor Enzyme->Disruption Inhibition

Experimental Protocols for Characterizing Metal Chelation

A variety of analytical techniques are employed to investigate the metal chelation properties of tetramic acids. Each method provides unique insights into the formation, stability, and structure of the resulting metal complexes.

Potentiometric Titration

Potentiometric titration is a classical and highly accurate method for determining the stability constants of metal-ligand complexes.

Methodology:

  • Solution Preparation: Prepare standard solutions of the this compound, the metal salt of interest, a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH) in a suitable solvent with a constant ionic strength maintained by a background electrolyte (e.g., KCl or NaClO₄).

  • Calibration: Calibrate the pH electrode system using standard buffer solutions.

  • Titration: Titrate a solution containing the this compound and the metal ion with the standardized strong base. Record the pH (or potential) as a function of the volume of titrant added.

  • Data Analysis: The proton-ligand and metal-ligand stability constants are calculated from the titration curves using specialized software that fits the data to a model of the solution equilibria.

Potentiometric_Titration_Workflow Start Start Prepare_Solutions Prepare Standard Solutions Start->Prepare_Solutions Calibrate_Electrode Calibrate pH Electrode Prepare_Solutions->Calibrate_Electrode Titrate_Sample Titrate Sample with Standard Base Calibrate_Electrode->Titrate_Sample Record_Data Record pH vs. Volume of Titrant Titrate_Sample->Record_Data Analyze_Data Analyze Titration Curve Record_Data->Analyze_Data Determine_Constants Determine Stability Constants (log K) Analyze_Data->Determine_Constants End End Determine_Constants->End

UV-Vis Spectroscopy

UV-Vis spectroscopy is a widely used technique to study metal-ligand complexation, particularly when the complex has a distinct absorption spectrum from the free ligand and metal ion.

Methodology:

  • Spectral Scans: Record the UV-Vis absorption spectra of the this compound, the metal salt solution, and a series of solutions containing a fixed concentration of the this compound and varying concentrations of the metal ion (or vice versa).

  • Isosbestic Point Analysis: The presence of one or more isosbestic points in the overlay of the spectra suggests the formation of a single complex species.

  • Job's Plot (Method of Continuous Variation): To determine the stoichiometry of the complex, prepare a series of solutions where the mole fraction of the ligand and metal are varied while the total molar concentration is kept constant. The maximum absorbance corresponds to the stoichiometry of the complex.

  • Mole-Ratio Method: Titrate a fixed concentration of the metal ion with increasing concentrations of the this compound and monitor the absorbance at a specific wavelength. The change in the slope of the absorbance versus mole ratio plot indicates the stoichiometry.

  • Stability Constant Determination: The stability constant can be determined by fitting the absorbance data to appropriate binding models.

UV_Vis_Workflow Start Start Prepare_Solutions Prepare Solutions of Ligand and Metal Ion Start->Prepare_Solutions Spectral_Scans Record UV-Vis Spectra Prepare_Solutions->Spectral_Scans Stoichiometry Determine Stoichiometry? Spectral_Scans->Stoichiometry Jobs_Plot Job's Plot or Mole-Ratio Method Stoichiometry->Jobs_Plot Yes Stability_Constant Determine Stability Constant? Stoichiometry->Stability_Constant No Jobs_Plot->Stability_Constant Binding_Isotherms Generate Binding Isotherms Stability_Constant->Binding_Isotherms Yes End End Stability_Constant->End No Data_Fitting Fit Data to Binding Model Binding_Isotherms->Data_Fitting Data_Fitting->End

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and dynamics of metal-ligand complexes in solution.

Methodology:

  • Sample Preparation: Prepare NMR samples of the free this compound and the this compound in the presence of a diamagnetic metal ion (e.g., Zn²⁺, Mg²⁺).

  • ¹H and ¹³C NMR: Chemical shift perturbations of the ligand's protons and carbons upon metal binding can identify the coordination sites.

  • 2D NMR (COSY, HSQC, HMBC): These experiments can provide through-bond and through-space correlations to further elucidate the structure of the complex.

  • Paramagnetic NMR: If a paramagnetic metal ion (e.g., Cu²⁺, Fe³⁺) is used, the paramagnetic effects on the NMR spectrum can provide distance information between the metal center and the ligand's nuclei.

X-ray Crystallography

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of metal-tetramic acid complexes in the solid state.

Methodology:

  • Crystal Growth: Grow single crystals of the metal-tetramic acid complex of suitable size and quality.

  • Data Collection: Mount the crystal on a diffractometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined and refined to yield the final crystal structure.

Conclusion

The metal chelation properties of tetramic acids are a cornerstone of their diverse biological activities. A thorough understanding of their coordination chemistry, binding affinities, and the influence of metal complexation on their physicochemical properties is essential for the rational design and development of new therapeutic agents. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of these fascinating natural products and their synthetic analogues. By integrating quantitative binding data with detailed structural and biological studies, researchers can unlock the full potential of tetramic acids in medicine and beyond.

A Technical Guide to the Ethnobotanical Sources of Tetramic Acids: A Literature Review for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramic acids are a class of natural products characterized by a pyrrolidine-2,4-dione (B1332186) core structure. This scaffold has garnered significant attention in the scientific community due to the diverse and potent biological activities exhibited by its derivatives, including antimicrobial, antiviral, and cytotoxic properties. While microorganisms, particularly fungi and bacteria, are prolific producers of tetramic acids, there is growing interest in exploring higher plants, especially those with a history of use in traditional medicine, as potential sources of novel tetramic acid derivatives. This technical guide provides a comprehensive literature review of the known ethnobotanical sources of tetramic acids, with a focus on quantitative data, experimental protocols, and the underlying biological mechanisms of action to support future drug discovery and development efforts.

Ethnobotanical Sources and Isolated Tetramic Acids

The exploration of traditional medicinal plants for tetramic acids is a nascent but promising field. To date, the most well-documented ethnobotanical source of a this compound derivative is Hintonia latiflora.

Hintonia latiflora (Sessé & Moc. ex DC.) Bullock

Hintonia latiflora, a member of the Rubiaceae family, has a long history of use in the traditional medicine of Mexico and Central America, where it is commonly known as "copalchi" or "quina."[1] The bark of this tree is traditionally prepared as a decoction or infusion to treat a variety of ailments, most notably diabetes, but also for fevers, gastrointestinal issues, and malaria.[1][2]

Isolated this compound Derivative: Vermelfoetin

Phytochemical investigation of the ethanolic extract of the stem bark of Hintonia latiflora led to the isolation of the this compound derivative, vermelfoetin .

Table 1: Quantitative Data for Vermelfoetin from Hintonia latiflora

Plant MaterialExtraction SolventYield of Crude ExtractYield of VermelfoetinReference
Stem BarkEthanol (B145695)Not Reported0.0012% (of dried plant material)Rivero-Cruz et al., 2012

Experimental Protocols

The successful isolation and characterization of tetramic acids from ethnobotanical sources rely on robust and well-defined experimental procedures. The following is a detailed methodology for the extraction and isolation of vermelfoetin from Hintonia latiflora, based on the work of Rivero-Cruz et al. (2012).

Extraction and Isolation of Vermelfoetin from Hintonia latiflora

1. Plant Material Collection and Preparation:

  • The stem bark of Hintonia latiflora is collected and air-dried in the shade.

  • The dried bark is then ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

  • The powdered bark is subjected to exhaustive maceration with ethanol at room temperature.

  • The ethanolic extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

  • The crude ethanolic extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme involves partitioning between n-hexane, chloroform, and ethyl acetate (B1210297).

  • The bioactive fractions, as determined by preliminary screening, are then selected for further purification.

4. Chromatographic Purification:

  • The active fraction is subjected to a series of chromatographic techniques to isolate the pure compound.

  • Column Chromatography: The fraction is first separated on a silica (B1680970) gel column using a gradient elution system of increasing polarity (e.g., n-hexane-ethyl acetate followed by ethyl acetate-methanol).

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by semi-preparative or preparative HPLC using a suitable column (e.g., C18) and mobile phase (e.g., methanol-water or acetonitrile-water).

5. Structure Elucidation:

  • The structure of the isolated pure compound is determined using a combination of spectroscopic techniques, including:

    • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to establish the connectivity of atoms.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the molecular formula.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

experimental_workflow cluster_preparation Material Preparation cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis plant_material Hintonia latiflora (Stem Bark) drying Air Drying plant_material->drying grinding Grinding drying->grinding extraction Ethanolic Maceration grinding->extraction partitioning Solvent Partitioning extraction->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom hplc HPLC column_chrom->hplc pure_compound Pure Vermelfoetin hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS, IR, UV) pure_compound->structure_elucidation

Caption: Workflow for the isolation of vermelfoetin.

Biological Activity and Signaling Pathways

Vermelfoetin has been reported to exhibit anti-inflammatory activity. While the precise signaling pathways for vermelfoetin are still under investigation, related this compound derivatives often exert their effects through the modulation of key inflammatory pathways. A plausible mechanism of action for the anti-inflammatory effects of vermelfoetin involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, pathogens), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

nf_kb_pathway cluster_stimulus Pro-inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Cytokines, Pathogens IKK IKK Complex stimulus->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases IkB_p Phosphorylated IκB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates degradation Proteasomal Degradation IkB_p->degradation Leads to DNA DNA NFkB_nuc->DNA Binds to transcription Transcription of Pro-inflammatory Genes DNA->transcription Induces vermelfoetin Vermelfoetin vermelfoetin->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by vermelfoetin.

Future Directions and Conclusion

The identification of vermelfoetin from the traditionally used medicinal plant Hintonia latiflora highlights the potential of ethnobotany as a valuable tool for the discovery of novel this compound derivatives. This finding underscores the importance of further phytochemical investigations into other medicinal plants, particularly those used to treat inflammatory and infectious diseases.

For drug development professionals, the unique chemical scaffold of tetramic acids, combined with their potent biological activities, presents a compelling starting point for the design of new therapeutic agents. Future research should focus on:

  • Screening of other ethnobotanical species: A systematic phytochemical screening of a wider range of medicinal plants for the presence of tetramic acids is warranted.

  • Bioactivity-guided isolation: Utilizing bioassays to guide the fractionation and isolation process can accelerate the discovery of new bioactive tetramic acids.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways of ethnobotanically-derived tetramic acids will be crucial for their development as therapeutic agents.

  • Synthetic and semi-synthetic studies: The chemical modification of naturally occurring tetramic acids can lead to the development of analogs with improved potency, selectivity, and pharmacokinetic properties.

References

Methodological & Application

Total Synthesis of Harzianic Acid and Its Stereoisomers: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For researchers, scientists, and professionals engaged in drug development, the total synthesis of harzianic acid and its stereoisomers presents a compelling area of study due to their significant biological activities, including antifungal and plant growth-promoting properties. This document provides a comprehensive overview of the total synthesis, including detailed experimental protocols, quantitative data, and visualizations of the synthetic pathways.

Physicochemical and Biological Activity Data

The total synthesis of harzianic acid (1a), isoharzianic acid (1b), and their respective enantiomers (1c and 1d) has been achieved in a concise six-step linear sequence, with an overall yield of 22% for the naturally occurring harzianic acid.[1][2] The following tables summarize the key physicochemical properties and biological activities of these stereoisomers.

CompoundStereochemistryMelting Point (°C)Specific Optical Rotation [α]D (c, solvent)
1a (5'S, 7'S) - Harzianic AcidNot Reported+85.0 (c 0.1, CHCl3)
1b (5'R, 7'S) - Isoharzianic AcidNot Reported+45.0 (c 0.1, CHCl3)
1c (5'R, 7'R)Not Reported-84.0 (c 0.1, CHCl3)
1d (5'S, 7'R)Not Reported-43.0 (c 0.1, CHCl3)
CompoundAntifungal Activity (IC50, μg/mL) vs. Fusarium oxysporumAcetohydroxyacid Synthase (AHAS) Inhibition (Ki, μM)
1a ~266.65
1b Not ReportedNot Reported
1c Significantly more active than 1aNot Reported
1d Significantly more active than 1aNot Reported

Synthetic Workflow Overview

The total synthesis of harzianic acid and its stereoisomers is a convergent process that involves the preparation of two key fragments: a masked 4,4-disubstituted glutamic acid derivative and a polyene side chain. These fragments are then coupled and subsequently cyclized to form the tetramic acid core of the target molecules.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Final Assembly Pyruvate (B1213749) Pyruvate Imine Imine Pyruvate->Imine (R)- or (S)-t-butanesulfinamide Lactone Lactone Imine->Lactone Aldol Condensation Masked Glutamic Acid Masked Glutamic Acid Lactone->Masked Glutamic Acid Reduction & Cleavage Coupled Product Coupled Product Masked Glutamic Acid->Coupled Product Amide Coupling Masked Glutamic Acid->Coupled Product Hexenol Hexenol Aldehyde Aldehyde Hexenol->Aldehyde DDQ Oxidation Polyene Side Chain Polyene Side Chain Aldehyde->Polyene Side Chain Horner-Wadsworth-Emmons Meldrum's Acid Meldrum's Acid Phosphonate (B1237965) Phosphonate Meldrum's Acid->Phosphonate Diethylphosphonoacetic acid Phosphonate->Polyene Side Chain Polyene Side Chain->Coupled Product Polyene Side Chain->Coupled Product Harzianic Acid Ester Harzianic Acid Ester Coupled Product->Harzianic Acid Ester Lacey-Dieckmann Cyclization Harzianic Acid/Stereoisomer Harzianic Acid/Stereoisomer Harzianic Acid Ester->Harzianic Acid/Stereoisomer Hydrolysis

Caption: Overall synthetic workflow for harzianic acid.

Experimental Protocols

The following are detailed protocols for the key steps in the total synthesis of harzianic acid and its stereoisomers, based on the work by Healy et al.

Synthesis of the Masked 4,4-Disubstituted Glutamic Acid Core

This core fragment is synthesized in a highly diastereoselective manner starting from ethyl pyruvate. The choice of (R)- or (S)-tert-butanesulfinamide determines the stereochemistry of the final product.

Step 1: Imine Formation To a solution of ethyl pyruvate (1.0 eq) in a suitable solvent (e.g., CH2Cl2), add (R)- or (S)-tert-butanesulfinamide (1.05 eq) and a dehydrating agent (e.g., MgSO4). Stir the mixture at room temperature until the reaction is complete as monitored by TLC. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude imine, which is used in the next step without further purification.

Step 2: Aldol Condensation and N-Methylation Cool a solution of the crude imine in an appropriate solvent (e.g., THF) to -78 °C. Add a strong base (e.g., LDA) dropwise, followed by the addition of ethyldimethyl pyruvate. After stirring for the appropriate time, quench the reaction with a suitable reagent (e.g., saturated NH4Cl solution). The resulting product is then N-methylated using a methylating agent (e.g., methyl iodide) in the presence of a base (e.g., K2CO3) to yield the lactone.

Step 3: Reduction and Cleavage The lactone is subjected to a one-pot diastereoselective reduction and cleavage of the N-sulfinyl group. This is typically achieved using a reducing agent (e.g., L-selectride) followed by acidic workup to yield the masked 4,4-disubstituted glutamic acid fragment.

Synthesis of the Polyene Side Chain

The polyene side chain is constructed through a Horner-Wadsworth-Emmons reaction.

Step 1: Aldehyde Synthesis (E)-2-hexenol is oxidized using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in a suitable solvent to afford the corresponding aldehyde.

Step 2: Phosphonate Synthesis Meldrum's acid is condensed with diethylphosphonoacetic acid to generate the required phosphonate reagent.

Step 3: Horner-Wadsworth-Emmons Reaction The aldehyde and the phosphonate are reacted under standard Horner-Wadsworth-Emmons conditions (e.g., NaH in THF) to furnish the polyene side chain.

Final Assembly and Cyclization

Step 1: Amide Coupling The masked 4,4-disubstituted glutamic acid fragment is coupled with the polyene side chain. This can be achieved through various amide bond formation protocols.

Step 2: Lacey-Dieckmann Cyclization The coupled product undergoes an intramolecular Lacey-Dieckmann cyclization to form the this compound ring. This reaction is typically promoted by a strong base such as potassium tert-butoxide (t-BuOK).

Step 3: Hydrolysis The resulting ester is hydrolyzed under basic conditions (e.g., NaOH) to afford the final harzianic acid or its stereoisomer.

Signaling Pathway Involvement

Harzianic acid has been identified as a natural product inhibitor of acetohydroxyacid synthase (AHAS), a key enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway in fungi and plants.[1] This inhibition is a likely mechanism for its antifungal activity.

G Pyruvate Pyruvate alpha-Acetolactate alpha-Acetolactate Pyruvate->alpha-Acetolactate AHAS alpha,beta-Dihydroxy-\nisovalerate alpha,beta-Dihydroxy- isovalerate alpha-Acetolactate->alpha,beta-Dihydroxy-\nisovalerate alpha-Ketoisovalerate alpha-Ketoisovalerate alpha,beta-Dihydroxy-\nisovalerate->alpha-Ketoisovalerate Valine Valine alpha-Ketoisovalerate->Valine Leucine Leucine alpha-Ketoisovalerate->Leucine Threonine Threonine alpha-Ketobutyrate alpha-Ketobutyrate Threonine->alpha-Ketobutyrate alpha-Aceto-alpha-hydroxybutyrate alpha-Aceto-alpha-hydroxybutyrate alpha-Ketobutyrate->alpha-Aceto-alpha-hydroxybutyrate alpha-Ketobutyrate->alpha-Aceto-alpha-hydroxybutyrate AHAS alpha,beta-Dihydroxy-\nbeta-methylvalerate alpha,beta-Dihydroxy- beta-methylvalerate alpha-Aceto-alpha-hydroxybutyrate->alpha,beta-Dihydroxy-\nbeta-methylvalerate alpha-Keto-beta-methylvalerate alpha-Keto-beta-methylvalerate alpha,beta-Dihydroxy-\nbeta-methylvalerate->alpha-Keto-beta-methylvalerate Isoleucine Isoleucine alpha-Keto-beta-methylvalerate->Isoleucine Harzianic Acid Harzianic Acid AHAS AHAS Harzianic Acid->AHAS Inhibition

Caption: Inhibition of the BCAA pathway by harzianic acid.

The development of a robust total synthesis for harzianic acid and its stereoisomers opens avenues for the synthesis of novel analogs with potentially enhanced or selective biological activities. The detailed protocols and data presented herein provide a solid foundation for researchers to explore this promising class of natural products for applications in agriculture and medicine.

References

Application Notes and Protocols for the Silver-Catalyzed Synthesis of Tetramic Acid Derivatives from Propargylic Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tetramic acid derivatives are a significant class of heterocyclic compounds that are of great interest to the pharmaceutical and agricultural industries due to their diverse biological activities.[1][2][3] Many natural products containing the this compound scaffold exhibit a wide range of bioactivities, including antibacterial, antiviral, antifungal, and anti-cancer properties.[4][5] The development of efficient synthetic routes to access these molecules is therefore a critical area of research. Traditional methods for synthesizing tetramic acids often require harsh reaction conditions and highly functionalized starting materials.[1][2][3] A modern and efficient alternative is the silver-catalyzed synthesis from readily available propargylic amines and carbon dioxide.[1][2][3] This method offers a mild and versatile pathway to a variety of this compound derivatives.[1]

These application notes provide a detailed overview and experimental protocols for the silver-catalyzed synthesis of this compound derivatives from propargylic amines.

Reaction Principle and Mechanism

The silver-catalyzed synthesis of this compound derivatives proceeds via the incorporation of carbon dioxide into propargylic amines, followed by an intramolecular rearrangement.[1] The reaction is typically catalyzed by a silver salt, such as silver nitrate (B79036) (AgNO₃), in the presence of an organic base, like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1][2] Mechanistic studies suggest a pathway involving the formation of an isocyanate and an enolate intermediate.[1]

Below is a diagram illustrating the proposed reaction mechanism.

ReactionMechanism cluster_start Starting Materials cluster_catalyst Catalytic System cluster_intermediates Key Intermediates cluster_product Product PropargylicAmine Propargylic Amine SilverAcetylide Silver Acetylide Intermediate PropargylicAmine->SilverAcetylide + AgNO3 CO2 CO2 AgCatalyst AgNO3 Base DBU Carboxylation Carboxylation SilverAcetylide->Carboxylation + CO2 Isocyanate Isocyanate Intermediate Carboxylation->Isocyanate Rearrangement Enolate Enolate Intermediate Isocyanate->Enolate + DBU (Intramolecular Cyclization) TetramicAcid This compound Derivative Enolate->TetramicAcid Protonation

Caption: Proposed reaction mechanism for the silver-catalyzed synthesis of tetramic acids.

Experimental Protocols

General Considerations:

  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

  • Reagents and solvents should be of high purity and dried according to standard procedures.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques.

Protocol 1: Synthesis of 5-methyl-3-phenyl-1-(p-tolyl)pyrrolidine-2,4-dione

This protocol is based on the work of Ishida, Kobayashi, and Yamada (2014).[1]

Materials:

  • Propargylic amine (1a)

  • Silver nitrate (AgNO₃)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (B52724) (MeCN), anhydrous

  • Carbon dioxide (CO₂)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dried round-bottom flask equipped with a magnetic stir bar, add the propargylic amine (1a, 1.0 equiv.).

  • Add anhydrous acetonitrile (MeCN) to dissolve the substrate.

  • Add silver nitrate (AgNO₃, 0.5-5 mol%).

  • The flask is then charged with carbon dioxide (CO₂) at atmospheric pressure (balloon).

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 equiv.) to the reaction mixture.

  • The reaction mixture is stirred at 60 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.

One-Pot Procedure for Substrates without Propargylic Substitution:

For certain substrates, a one-pot procedure may be necessary to avoid undesired side reactions.[1]

  • The propargylic amine and AgNO₃ are stirred in the solvent under a CO₂ atmosphere for a specified time.

  • DBU is then added to the reaction mixture, and stirring is continued until the reaction is complete.

Data Presentation: Substrate Scope and Yields

The silver-catalyzed synthesis of this compound derivatives has been shown to be effective for a broad range of propargylic amines.[1] The following table summarizes the yields obtained for various substrates under optimized reaction conditions.

EntryPropargylic Amine Substrate (R¹, R², R³)ProductYield (%)
1R¹=p-tolyl, R²=Ph, R³=Me5-methyl-3-phenyl-1-(p-tolyl)pyrrolidine-2,4-dione96
2R¹=p-anisyl, R²=Ph, R³=Me1-(4-methoxyphenyl)-5-methyl-3-phenylpyrrolidine-2,4-dione95
3R¹=p-Cl-Ph, R²=Ph, R³=Me1-(4-chlorophenyl)-5-methyl-3-phenylpyrrolidine-2,4-dione93
4R¹=p-F-Ph, R²=Ph, R³=Me1-(4-fluorophenyl)-5-methyl-3-phenylpyrrolidine-2,4-dione94
5R¹=Ph, R²=Ph, R³=Me5-methyl-1,3-diphenylpyrrolidine-2,4-dione96
6R¹=benzyl, R²=Ph, R³=Me1-benzyl-5-methyl-3-phenylpyrrolidine-2,4-dione90
7R¹=p-tolyl, R²=p-anisyl, R³=Me1-(4-methoxyphenyl)-5-methyl-3-(p-tolyl)pyrrolidine-2,4-dione95
8R¹=p-tolyl, R²=p-Cl-Ph, R³=Me1-(4-chlorophenyl)-5-methyl-3-(p-tolyl)pyrrolidine-2,4-dione94
9R¹=p-tolyl, R²=2-thienyl, R³=Me5-methyl-3-(thiophen-2-yl)-1-(p-tolyl)pyrrolidine-2,4-dione92
10R¹=p-tolyl, R²=Ph, R³=Et5-ethyl-3-phenyl-1-(p-tolyl)pyrrolidine-2,4-dione92
11R¹=p-tolyl, R²=Ph, R³=Ph3,5-diphenyl-1-(p-tolyl)pyrrolidine-2,4-dione91

Data sourced from Ishida, T.; Kobayashi, R.; Yamada, T. Org. Lett. 2014, 16 (9), 2430–2433.[1][2]

Experimental Workflow

The general workflow for the synthesis and purification of this compound derivatives is outlined below.

ExperimentalWorkflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Propargylic Amine, AgNO3, and Solvent Setup->Reagents CO2_DBU Introduce CO2 and Add DBU Reagents->CO2_DBU Reaction Heat and Stir (e.g., 60 °C) CO2_DBU->Reaction Monitoring Monitor Reaction (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench Reaction and Aqueous Workup Monitoring->Workup Complete Purification Purify by Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the silver-catalyzed synthesis of tetramic acids.

Applications in Drug Development

This compound derivatives are valuable scaffolds in drug discovery due to their wide range of biological activities.[4][5] They have been investigated for their potential as:

  • Antibacterial agents: Some tetramic acids exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6][7]

  • Antiviral agents: Certain derivatives have shown inhibitory activity against viral targets, such as the SARS-CoV-2 main protease (Mpro).[7]

  • Anticancer agents: The this compound core is found in natural products with cytotoxic effects against various cancer cell lines.

  • Agricultural chemicals: Some this compound derivatives have been developed as insecticides and herbicides.[2]

The efficient silver-catalyzed synthesis described herein provides a powerful tool for the generation of diverse libraries of this compound derivatives for screening and lead optimization in drug discovery and agrochemical development programs.

References

Application Notes and Protocols: Synthesis of Tetramic Acids via Dieckmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetramic acid moiety, a five-membered nitrogen-containing heterocycle (pyrrolidine-2,4-dione), is a prominent scaffold in a multitude of natural products exhibiting a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. This structural motif has garnered significant attention in medicinal chemistry and drug discovery as a privileged template for the design of novel therapeutic agents. The Dieckmann condensation, a base-catalyzed intramolecular cyclization of a diester, provides a classical and effective method for the construction of the this compound ring system. This application note offers detailed protocols and data for the synthesis of tetramic acids utilizing this powerful transformation, with a focus on its application in generating diverse libraries of bioactive molecules.

Mechanism of Dieckmann Condensation for this compound Formation

The Dieckmann condensation is an intramolecular variant of the Claisen condensation.[1][2][3] In the context of this compound synthesis, the starting material is typically an N-acyl amino acid ester. The reaction proceeds through the following key steps:

  • Enolate Formation: A strong base abstracts an acidic α-proton from the carbon adjacent to the ester group of the amino acid backbone, forming an enolate.

  • Intramolecular Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the carbonyl carbon of the N-acyl group's ester, leading to a cyclic tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, eliminating the alkoxide leaving group and forming the cyclic β-keto lactam, which is the this compound ring.

  • Deprotonation and Protonation: The resulting this compound has an acidic proton on the α-carbon between the two carbonyl groups, which is deprotonated by the base. A final acidic workup reprotonates this position to yield the neutral this compound.

Key Considerations for the Reaction

Several factors can influence the success and outcome of the Dieckmann condensation for this compound synthesis:

  • Choice of Base: Strong, non-nucleophilic bases are generally preferred to promote enolate formation without competing nucleophilic attack on the ester groups. Common bases include sodium methoxide (B1231860) (NaOMe), sodium ethoxide (NaOEt), potassium tert-butoxide (KOtBu), and sodium hydride (NaH).[4]

  • Solvent: Anhydrous, aprotic solvents such as benzene, toluene, or tetrahydrofuran (B95107) (THF) are typically used to prevent quenching of the enolate intermediate.[4]

  • Reaction Temperature: The reaction is often carried out at elevated temperatures (reflux) to drive the reaction to completion.

  • Substrate Structure: The nature of the amino acid side chain (R group) and the N-acyl group can affect the reaction efficiency and yield.

  • Epimerization: A significant challenge in the synthesis of chiral tetramic acids from optically active amino acids is the potential for epimerization at the C-5 position under the basic reaction conditions. This can lead to a mixture of diastereomers and reduce the enantiopurity of the final product. Careful selection of the base and reaction conditions can help to minimize this side reaction.

Experimental Protocols

Protocol 1: Synthesis of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride

This protocol provides a detailed procedure for the synthesis of a 5-substituted this compound starting from an amino acid ester.

Materials:

Procedure:

Step 1: N-Acetylation of L-Phenylalanine Methyl Ester

  • To a solution of L-phenylalanine methyl ester hydrochloride (1.0 eq) in a suitable solvent like dichloromethane (B109758) (DCM) at 0 °C, add triethylamine (2.2 eq) dropwise.

  • Slowly add acetyl chloride (1.1 eq) to the reaction mixture and stir at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-acetyl-L-phenylalanine methyl ester. Purify by flash column chromatography if necessary.

Step 2: Dieckmann Condensation

  • Dissolve the N-acetyl-L-phenylalanine methyl ester (1.0 eq) in anhydrous benzene.

  • Add a solution of sodium methoxide (1.5 eq) in anhydrous methanol to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, carefully quench the reaction by adding 1 M HCl until the pH is acidic.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 3: Purification

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure (S)-5-benzylpyrrolidine-2,4-dione.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Quantitative Data

The following table summarizes the yields for a series of this compound derivatives synthesized via a two-step Ugi multicomponent reaction followed by a Dieckmann condensation. This approach allows for the rapid generation of a diverse library of substituted tetramic acids.

EntryYield (Ugi, %)Yield (Dieckmann, %)
14-MeO-PhMePh8575
24-MeO-PhHtBu7868
3BnMec-Hex9182
4BnH4-F-Ph8271
5n-BuMe2-Thienyl7565

Data adapted from a representative Ugi-Dieckmann synthesis of this compound derivatives. The yields are for the isolated products after chromatographic purification.[5]

Mandatory Visualizations

General Mechanism of Dieckmann Condensation for this compound Formation

Dieckmann_Mechanism Start N-Acyl Amino Acid Ester Enolate Enolate Intermediate Start->Enolate + Base - H⁺ Cyclic Cyclic Tetrahedral Intermediate Enolate->Cyclic Intramolecular Attack Tetramic_Acid_Anion This compound Anion Cyclic->Tetramic_Acid_Anion - R'O⁻ Tetramic_Acid This compound Tetramic_Acid_Anion->Tetramic_Acid + H⁺ (Workup)

Caption: Mechanism of this compound Ring Formation via Dieckmann Condensation.

Experimental Workflow for this compound Synthesis

Experimental_Workflow Start Start with N-Acyl Amino Acid Ester Reaction Dieckmann Condensation (Base, Solvent, Heat) Start->Reaction Quench Acidic Workup (e.g., 1M HCl) Reaction->Quench Extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) Quench->Extraction Drying Drying of Organic Layer (e.g., Na₂SO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

References

Protocol for the Ugi/Dieckmann cyclization strategy for tetramic acids.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

The synthesis of tetramic acid derivatives is of significant interest in medicinal chemistry and drug discovery due to their presence in a wide range of biologically active natural products. Tetramic acids exhibit diverse pharmacological activities, including antibiotic, antiviral, and anticancer properties. The Ugi/Dieckmann cyclization strategy offers a versatile and efficient approach for the construction of the core pyrrolidine-2,4-dione (B1332186) scaffold of tetramic acids.[1][2][3]

This two-step, one-pot, or sequential protocol combines the power of the Ugi four-component reaction (Ugi-4CR) with the classic Dieckmann cyclization. The Ugi-4CR allows for the rapid assembly of a linear precursor from four readily available starting materials: an amine, an aldehyde, a carboxylic acid (specifically a malonic acid monoester for this application), and an isocyanide.[4][5] This multicomponent approach is highly convergent and allows for the introduction of multiple points of diversity in a single step. The subsequent intramolecular Dieckmann condensation of the Ugi product, typically promoted by a base, leads to the formation of the desired this compound ring system.[6][7]

Recent advancements have demonstrated the feasibility of performing this sequence in a one-pot fashion, often enhanced by microwave irradiation, which can significantly reduce reaction times and improve yields.[1] This protocol provides detailed methodologies for both a conventional two-step approach and a microwave-assisted one-pot synthesis of this compound derivatives.

Experimental Workflow and Logical Relationships

The overall strategy involves the formation of an α-acylamino amide intermediate via the Ugi reaction, which is then subjected to an intramolecular condensation to form the this compound ring.

Ugi_Dieckmann_Workflow cluster_Ugi Ugi Four-Component Reaction (Ugi-4CR) cluster_Dieckmann Dieckmann Cyclization Amine Amine Ugi_Product Ugi Adduct (α-Acylamino Amide) Amine->Ugi_Product Aldehyde Aldehyde Aldehyde->Ugi_Product MalonicAcidMonoester Malonic Acid Monoester MalonicAcidMonoester->Ugi_Product Isocyanide Isocyanide Isocyanide->Ugi_Product TetramicAcid This compound Ugi_Product->TetramicAcid Base-mediated Intramolecular Condensation

Caption: Workflow for the Ugi/Dieckmann cyclization strategy.

Data Presentation: Substrate Scope and Yields

The following table summarizes the results for the microwave-assisted one-pot synthesis of various this compound derivatives. The overall yields for the two-step process are provided.[1]

EntryAmine (R¹)Aldehyde (R²)Carboxylic Acid (R³)Isocyanide (R⁴)ProductOverall Yield (%)
1AnilineEthyl glyoxylate2-(4-Chlorophenyl)acetic acidBenzyl isocyanide3-(4-Chlorobenzyl)-5-ethoxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one85
24-MethoxyanilineEthyl glyoxylate2-(4-Chlorophenyl)acetic acidBenzyl isocyanide3-(4-Chlorobenzyl)-5-ethoxy-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one82
34-ChloroanilineEthyl glyoxylate2-(4-Chlorophenyl)acetic acidBenzyl isocyanide3-(4-Chlorobenzyl)-1-(4-chlorophenyl)-5-ethoxy-1,5-dihydro-2H-pyrrol-2-one88
4BenzylamineEthyl glyoxylate2-(4-Chlorophenyl)acetic acidBenzyl isocyanide1-Benzyl-3-(4-chlorobenzyl)-5-ethoxy-1,5-dihydro-2H-pyrrol-2-one75
5AnilineEthyl glyoxylate2-Phenylacetic acidBenzyl isocyanide3-Benzyl-5-ethoxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one80
6AnilineEthyl glyoxylate2-(4-Methoxyphenyl)acetic acidBenzyl isocyanide5-Ethoxy-3-(4-methoxybenzyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one78
7AnilineEthyl glyoxylate2-(4-Chlorophenyl)acetic acidCyclohexyl isocyanide3-(4-Chlorobenzyl)-1-cyclohexyl-5-ethoxy-1,5-dihydro-2H-pyrrol-2-one83
8AnilineEthyl glyoxylate2-(4-Chlorophenyl)acetic acidtert-Butyl isocyanide1-(tert-Butyl)-3-(4-chlorobenzyl)-5-ethoxy-1,5-dihydro-2H-pyrrol-2-one79

Experimental Protocols

Protocol 1: Two-Step Ugi/Dieckmann Cyclization

Step 1: Ugi Four-Component Reaction

  • To a round-bottom flask, add the amine (1.0 mmol), aldehyde (1.0 mmol), malonic acid monoester (1.0 mmol), and isocyanide (1.0 mmol) in methanol (B129727) (5 mL).

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude Ugi adduct.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or used directly in the next step.

Step 2: Dieckmann Cyclization

  • Dissolve the crude Ugi adduct (1.0 mmol) in dry tetrahydrofuran (B95107) (THF) (10 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a strong base, such as potassium tert-butoxide (KOtBu) (1.2 mmol), to the solution at room temperature.[2]

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • After completion, quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Protocol 2: One-Pot Microwave-Assisted Ugi/Dieckmann Cyclization[1]
  • In a microwave reaction vial, combine the amine (1.0 mmol), aldehyde (1.0 mmol), carboxylic acid (1.0 mmol), and isocyanide (1.0 mmol) in methanol (5 mL).

  • Stir the mixture at room temperature for 12 hours.

  • Remove the methanol under reduced pressure.

  • To the crude Ugi adduct, add dimethylformamide (DMF) (3 mL) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 10 minutes.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (ethyl acetate/hexane gradient) to obtain the final this compound product.[1]

References

Application of tetramic acids as antibacterial agents against Gram-positive bacteria.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Gram-positive bacteria necessitates the discovery and development of novel antimicrobial agents. Tetramic acids, a class of heterocyclic compounds characterized by a 2,4-pyrrolidinedione ring, have garnered significant interest due to their broad spectrum of biological activities, including potent antibacterial effects against a range of clinically relevant Gram-positive pathogens.[1][2][3] This document provides detailed application notes and experimental protocols for the evaluation of tetramic acids as potential antibacterial agents.

A number of natural products containing the tetramic acid functional group exhibit antimicrobial activity.[1][2] Their mechanism of action often differs from currently available antibiotics, making them promising candidates to overcome existing resistance mechanisms.[1][2] Synthetic and naturally occurring tetramic acids have demonstrated activity against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and Enterococcus faecalis.[4][5][6]

Mechanism of Action

Several this compound derivatives exert their antibacterial effect by disrupting the bacterial cell membrane.[4] For instance, C12-TA, a this compound derived from a quorum sensing molecule of Pseudomonas aeruginosa, has been shown to dissipate both the membrane potential and the pH gradient of Gram-positive bacteria, leading to cell death.[4] This ionophoric activity is also observed in other tetramic acids like reutericyclin.[4] Another proposed mechanism for some this compound derivatives involves the inhibition of the lipid II biosynthesis cycle, a crucial pathway for cell wall synthesis.[7] Some synthetic tetramic acids have also been found to exhibit dual-enzyme inhibition, targeting enzymes in independent metabolic pathways.

Data Presentation: Antibacterial Activity of this compound Derivatives

The following tables summarize the minimum inhibitory concentrations (MICs) of various this compound derivatives against selected Gram-positive bacteria. This data is compiled from multiple studies to provide a comparative overview of their potency.

Table 1: Minimum Inhibitory Concentrations (MIC) of Natural Tetramic Acids against Gram-positive Bacteria

CompoundBacterial StrainMIC (µg/mL)Reference
C12-TAStaphylococcus aureus ATCC 2592310[4]
C12-TAStaphylococcus aureus USA-30010[4]
C12-TABacillus subtilis ATCC 60515[4]
C12-TAEnterococcus faecalis ATCC 2921220[4]
LydicamycinMRSA0.39–12.5[5][8]
GKK1032CMRSA1.6[5]
GKK1032A2MRSA3.2[5]
Penicipyrroether AMRSA1.7–3.0[8]
Magnesidin AGram-positive bacteria2–7[5]

Table 2: Minimum Inhibitory Concentrations (MIC) of Synthetic this compound Derivatives against Gram-positive Bacteria

CompoundBacterial StrainMIC (µg/mL)Reference
Vancoresmycin-type this compound (Compound 14)Staphylococcus aureus SG511>64[7]
Cephalosporin-Tetramic Acid Hybrid (3397)S. aureus NRS 70 (MRSA)6.25[6]
Cephalosporin-Tetramic Acid Hybrid (3436)S. aureus NRS 70 (MRSA)3.13[6]
MC21-A (C58)MRSA isolates (MIC90)comparable to vancomycin[9][10][11]
Chloro-analog of MC21-A (C59)MRSA isolates (MIC90)comparable to vancomycin[9][10][11]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from various research articles to ensure clarity and reproducibility.[12][13][14]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay

This protocol determines the lowest concentration of a this compound derivative that inhibits the visible growth of a bacterium.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial suspension of the test organism (e.g., S. aureus) adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)

  • This compound compound stock solution (e.g., in DMSO)

  • Positive control (bacterium in broth without compound)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial two-fold dilutions of the this compound compound in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add 100 µL of the diluted bacterial suspension to each well containing the compound dilutions and the positive control well.

  • Add 200 µL of sterile MHB to the negative control wells.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no bacterial growth). Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration at which the OD is significantly lower than the positive control.

Protocol 2: Cytotoxicity Assay using Mammalian Cell Lines

This protocol assesses the toxicity of the this compound derivatives against mammalian cells to determine their selectivity.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound compound stock solution

  • Resazurin solution or other viability assay reagent (e.g., MTT, CellTiter-Glo)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed the mammalian cells into a 96-well plate at a density of ~1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound compound in complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only as a negative control and untreated cells as a positive control.

  • Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add the viability assay reagent (e.g., 10 µL of Resazurin solution) to each well and incubate for a further 2-4 hours.

  • Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelength.

  • Calculate the cell viability as a percentage relative to the untreated control and determine the concentration that causes 50% cell death (IC₅₀).

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of tetramic acids as antibacterial agents.

G Workflow for Screening Antibacterial Tetramic Acids cluster_0 Discovery & Synthesis cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Lead Optimization Natural Product Isolation Natural Product Isolation MIC Determination (Gram-positive panel) MIC Determination (Gram-positive panel) Natural Product Isolation->MIC Determination (Gram-positive panel) Chemical Synthesis Chemical Synthesis Chemical Synthesis->MIC Determination (Gram-positive panel) Cytotoxicity Assay Cytotoxicity Assay MIC Determination (Gram-positive panel)->Cytotoxicity Assay Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Assay->Mechanism of Action Studies Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Mechanism of Action Studies->Structure-Activity Relationship (SAR) G Proposed Mechanism of Action: Membrane Depolarization This compound This compound Bacterial Cell Membrane Bacterial Cell Membrane This compound->Bacterial Cell Membrane interacts with Ion Channel Formation / Ionophore Activity Ion Channel Formation / Ionophore Activity This compound->Ion Channel Formation / Ionophore Activity Proton (H+) Proton (H+) Bacterial Cell Membrane->Proton (H+) disrupts gradient Dissipation of Proton Motive Force Dissipation of Proton Motive Force Ion Channel Formation / Ionophore Activity->Dissipation of Proton Motive Force Membrane Depolarization Membrane Depolarization Dissipation of Proton Motive Force->Membrane Depolarization pH Gradient Collapse pH Gradient Collapse Dissipation of Proton Motive Force->pH Gradient Collapse Cell Death Cell Death Membrane Depolarization->Cell Death pH Gradient Collapse->Cell Death

References

Application Notes and Protocols for the Development of Tetramic Acid-Based Quorum Sensing Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and data relevant to the investigation of tetramic acid-based compounds as potential quorum sensing (QS) inhibitors. This document outlines the signaling pathways of interest, protocols for synthesis and biological evaluation, and presents key data for select compounds.

Introduction to Tetramic Acids as Quorum Sensing Inhibitors

Quorum sensing is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation, through the action of signaling molecules.[1] The disruption of QS pathways is a promising anti-virulence strategy that may circumvent the selective pressure of traditional antibiotics.[2]

Natural products featuring a this compound core have demonstrated a wide array of biological activities.[1] A notable example is the conversion of the Pseudomonas aeruginosa QS molecule, 3-oxo-dodecanoyl homoserine lactone (3-oxo-C12-HSL), into the this compound C12-TA.[1] While C12-TA itself exhibits potent antibacterial activity primarily through membrane disruption rather than specific QS inhibition, its origin has spurred interest in the this compound scaffold as a potential source of novel QS inhibitors.[1][3] This document focuses on the application of synthetic and naturally-derived this compound compounds as inhibitors of QS, particularly in the opportunistic pathogen P. aeruginosa.

Key Quorum Sensing Pathways in Pseudomonas aeruginosa

P. aeruginosa possesses three interconnected QS systems: las, rhl, and pqs. The las and rhl systems are primary targets for interception by QS inhibitors.

G Pseudomonas aeruginosa Quorum Sensing Circuits cluster_las Las System cluster_rhl Rhl System LasI LasI ODHSL 3-oxo-C12-HSL LasI->ODHSL Synthesizes LasR LasR Virulence_las Virulence Genes (e.g., lasB elastase) LasR->Virulence_las Activates RhlR_gene rhlR gene LasR->RhlR_gene Activates LasR->RhlR_gene ODHSL->LasR Binds to RhlI RhlI BHL C4-HSL RhlI->BHL Synthesizes RhlR RhlR Virulence_rhl Virulence Genes (e.g., rhamnolipids, pyocyanin) RhlR->Virulence_rhl Activates BHL->RhlR Binds to

Figure 1: Simplified diagram of the Las and Rhl quorum sensing systems in P. aeruginosa.

Data on this compound-Based Compounds

The following tables summarize the biological activities of representative this compound derivatives. It is important to note that while some compounds show QS inhibitory properties, many also possess direct antibacterial activity, which must be considered when interpreting results.

| Table 1: Antibacterial Activity of 3-Oxo-AHL-Derived Tetramic Acids | | :--- | :--- | :--- | | Compound | Target Organism | EC50 for Growth Inhibition (µM) | | C12-TA | Staphylococcus aureus | 12.5 | | | Bacillus subtilis | 6.25 | | | Enterococcus faecalis | 25 | | C14-TA | Staphylococcus aureus | 25 | | | Bacillus subtilis | 12.5 | | | Enterococcus faecalis | 50 | Data extracted from Lowery et al.[1]

| Table 2: Minimum Inhibitory Concentrations (MICs) of Vancoresmycin-Type this compound Derivatives | | :--- | :--- | :--- | | Compound | S. aureus SG511 MIC (µg/mL) | E. coli K12 MIC (µg/mL) | | 3 | >128 | >128 | | 14 | >128 | >128 | | 15 | 32 | >128 | | 16 | 16 | >128 | | 17 | 32 | >128 | Data from Brückner et al.[2]

Experimental Protocols

Detailed protocols for the synthesis and biological evaluation of this compound-based compounds as QS inhibitors are provided below.

Synthesis of this compound Derivatives

A general synthetic route to 3-acyl tetramic acids can be achieved through a Fries-type rearrangement of O-acylated this compound precursors.

G General Synthesis of 3-Acyl Tetramic Acids start 4-Methoxy-3-pyrrolin-2-one intermediate1 5-Substituted this compound start->intermediate1 Aldol (B89426) Condensation intermediate2 O-Acylated this compound intermediate1->intermediate2 Acylation (e.g., Acid Chloride) product 3-Acyl this compound intermediate2->product Fries-type Rearrangement (e.g., CaCl2, DMAP)

Figure 2: Workflow for the synthesis of 3-acyl tetramic acids.

Protocol 1: Synthesis of Vancoresmycin-Type 3-Acyl Tetramic Acids [2]

  • Synthesis of the 5-Substituted this compound Core:

    • To a solution of 4-methoxy-3-pyrrolin-2-one, add an appropriate aldehyde (e.g., isobutyraldehyde) under basic conditions to introduce the 5-substituent via an aldol condensation.

    • Methylate the ring nitrogen using iodomethane.

    • Cleave the methoxy (B1213986) group under acidic conditions to yield the 5-substituted this compound core.

  • O-Acylation:

    • Esterify the 4-hydroxyl group of the this compound core with a desired acid chloride or using a Steglich esterification protocol (DCC, DMAP) to yield the O-acylated intermediate.

  • Fries-Type Rearrangement:

    • Subject the O-acylated this compound to rearrangement conditions using CaCl2, DMAP, and triethylamine (B128534) to facilitate the oxygen-to-carbon acyl transfer, yielding the final 3-acyl this compound derivative.

Quorum Sensing Inhibition Assays

Reporter gene assays are a standard method for quantifying the inhibition of QS pathways.

G Workflow for QSI Reporter Gene Assay start Prepare Reporter Strain Culture step1 Dispense Culture into 96-well Plate start->step1 step2 Add Test Compounds and Controls step1->step2 step3 Incubate with Shaking step2->step3 step4 Measure Reporter Signal (e.g., GFP) step3->step4 step5 Measure Cell Density (OD600) step3->step5 end Calculate % Inhibition step4->end step5->end

Figure 3: General workflow for a quorum sensing inhibitor reporter gene assay.

Protocol 2: P. aeruginosa LasR Reporter Assay

This protocol utilizes a P. aeruginosa strain containing a plasmid with a LasR-inducible promoter (e.g., lasB) fused to a reporter gene, such as Green Fluorescent Protein (gfp).

  • Culture Preparation: Grow the P. aeruginosa lasB-gfp reporter strain overnight in a suitable medium (e.g., LB broth) with appropriate antibiotics for plasmid maintenance.

  • Assay Setup:

    • Dilute the overnight culture to an OD600 of approximately 0.02 in fresh medium.

    • Dispense 180 µL of the diluted culture into the wells of a black, clear-bottom 96-well plate.

    • Add 20 µL of the test compounds (dissolved in a suitable solvent like DMSO) at various concentrations. Include positive (known inhibitor) and negative (solvent) controls.

  • Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 6-8 hours).

  • Measurement:

    • Measure the fluorescence (Excitation: ~485 nm, Emission: ~520 nm) using a plate reader.

    • Measure the optical density at 600 nm (OD600) to assess bacterial growth.

  • Data Analysis:

    • Normalize the fluorescence signal to the cell density (Fluorescence/OD600).

    • Calculate the percentage of inhibition relative to the solvent control.

    • Determine the IC50 value from a dose-response curve.

Virulence Factor Inhibition Assays

Protocol 3: Pyocyanin (B1662382) Inhibition Assay [4]

  • Culture and Treatment: Grow P. aeruginosa (e.g., PA14 or PAO1) in a suitable medium (e.g., King's A broth) in the presence of various concentrations of the test compound for 18-24 hours at 37°C with shaking.

  • Extraction:

    • Centrifuge the cultures to pellet the cells.

    • Transfer the supernatant to a new tube and add chloroform (B151607) at a 3:2 supernatant-to-chloroform ratio.

    • Vortex thoroughly to extract the blue pyocyanin into the chloroform layer.

    • Centrifuge to separate the layers and carefully transfer the chloroform layer to a new tube.

    • Add 0.2 M HCl at a 1:1 ratio to the chloroform and vortex to extract the now pink/red pyocyanin into the acidic aqueous layer.

  • Quantification:

    • Centrifuge to separate the layers and measure the absorbance of the top aqueous layer at 520 nm.

    • Calculate the pyocyanin concentration (µg/mL) by multiplying the A520 by 17.072.

    • Determine the percentage of inhibition compared to the untreated control.

Protocol 4: Elastase Activity Assay [5]

  • Sample Preparation: Grow P. aeruginosa in the presence of test compounds as described for the pyocyanin assay. Centrifuge the cultures and collect the cell-free supernatant.

  • Enzymatic Reaction:

    • Use a commercially available kit such as the EnzChek® Elastase Assay Kit, which utilizes a quenched fluorescent substrate (e.g., DQ™ elastin).

    • In a 96-well plate, combine the bacterial supernatant with the substrate according to the manufacturer's instructions.

  • Measurement:

    • Incubate the plate at 37°C and measure the increase in fluorescence over time using a plate reader (e.g., Excitation: ~495 nm, Emission: ~515 nm).

  • Data Analysis:

    • Determine the rate of elastase activity from the slope of the fluorescence versus time plot.

    • Calculate the percentage of inhibition relative to the untreated control.

Biofilm Inhibition Assay

Protocol 5: Crystal Violet Staining for Biofilm Biomass

  • Biofilm Formation:

    • Grow an overnight culture of P. aeruginosa.

    • Dilute the culture in fresh medium (e.g., LB or M9 minimal medium) and dispense into a 96-well plate.

    • Add test compounds at desired concentrations.

    • Incubate the plate under static conditions at 37°C for 24-48 hours.

  • Staining:

    • Carefully discard the planktonic culture and wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Air dry the plate and then add 0.1% crystal violet solution to each well.

    • Incubate for 15 minutes at room temperature.

  • Quantification:

    • Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

    • Air dry the plate completely.

    • Solubilize the bound crystal violet by adding 30% acetic acid or ethanol (B145695) to each well.

    • Measure the absorbance at 570-595 nm using a plate reader.

    • Calculate the percentage of biofilm inhibition compared to the untreated control.

Conclusion

The development of this compound-based compounds as quorum sensing inhibitors is an area of growing interest. While much of the initial research has focused on the antibacterial properties of naturally occurring tetramic acids, the protocols and methodologies outlined in these application notes provide a framework for the systematic synthesis and evaluation of novel this compound derivatives as specific inhibitors of bacterial quorum sensing. Future research should focus on establishing clear structure-activity relationships to optimize the QSI activity of this promising class of compounds while minimizing direct antibacterial effects to reduce the likelihood of resistance development.

References

High-Throughput Screening Assays for Tetramic Acid Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramic acids are a structurally diverse class of natural products known for their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The unique pyrrolidine-2,4-dione (B1332186) core of tetramic acids serves as a versatile scaffold for chemical modification, making them attractive candidates for drug discovery programs. High-throughput screening (HTS) of tetramic acid libraries is a critical step in identifying lead compounds with therapeutic potential. These application notes provide detailed protocols for various HTS assays tailored for the screening of this compound libraries, enabling the rapid and efficient identification of bioactive molecules.

Data Presentation: Quantitative Assay Parameters

The following tables summarize key quantitative data and performance metrics for the high-throughput screening assays described in these notes.

Table 1: Antibacterial Activity of this compound Derivatives

Compound/LibraryTarget OrganismAssay TypeIC50 / MIC (µg/mL)Reference
C12-TAS. aureusBroth Microdilution25[1]
C14-TAS. aureusBroth Microdilution6.25[1]
AscosetinS. aureus (including MRSA)Broth Microdilution2-16[2]
AscosetinH. influenzaeBroth Microdilution8[2]
LydicamycinsGram-positive bacteria (including MRSA)Broth Microdilution0.39–12.5[3]
7-amino-3-vinyl cephalosporanic acid analog (3436)S. aureus NRS 70 (MRSA)Broth Microdilution3.13[4]
7-aminocephalosporanic acid analog (3397)S. aureus NRS 70 (MRSA)Broth Microdilution6.25[4]

Table 2: Anticancer Activity of this compound Derivatives

Compound/LibraryCancer Cell LineAssay TypeIC50 (µM)Reference
Penicitrinine AHuman malignant melanoma (A-375)Not SpecifiedNot Specified[3]
Ascomylactams & PhomapyrrolidonesU251 and SNB19 glioma cellsNot SpecifiedNot Specified[3]
PenicillenolsPancreatic carcinomaNot Specified1.30–3.37[3]
Tetrandrine (a related alkaloid)Ovarian cancer (SKOV3/paclitaxel)Not SpecifiedNot Specified[5]

Table 3: HTS Assay Quality Control Parameters

Assay TypeParameterValueInterpretationReference
General HTSZ'-Factor> 0.5Excellent assay quality[2][4][6][7]
General HTSZ'-Factor0 to 0.5Acceptable, may require optimization[2][4][6][7]
General HTSZ'-Factor< 0Poor assay, not suitable for screening[2][4][6][7]
AmpC Reporter AssayZ'-Factor0.79 ± 0.04Robust assay for cell wall synthesis inhibitors[8]

Experimental Protocols

Antibacterial Susceptibility Testing: High-Throughput Minimum Inhibitory Concentration (MIC) Assay

This protocol describes an automated broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of compounds from a this compound library against bacterial strains.

Materials:

  • Sterile 96-well or 384-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CA-MHB)

  • This compound library compounds dissolved in a suitable solvent (e.g., DMSO)

  • Automated liquid handler (e.g., Opentrons OT-2)

  • Microplate reader capable of measuring absorbance at 600 nm (OD600)

Protocol:

  • Compound Plate Preparation:

    • Prepare a master plate containing the this compound library compounds at a high concentration.

    • Using an automated liquid handler, perform serial dilutions of the compounds in CA-MHB directly in the 96-well or 384-well assay plates.[9][10] Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1% DMSO).

  • Bacterial Inoculum Preparation:

    • Inoculate a fresh culture of the target bacterium and grow to the mid-logarithmic phase.

    • Dilute the bacterial culture in CA-MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the assay wells.[11]

  • Inoculation:

    • Using a multichannel pipette or an automated dispenser, add the prepared bacterial inoculum to each well of the compound-containing plates.[9][10]

    • Include positive controls (bacteria in broth without compound) and negative controls (broth only) on each plate.

  • Incubation:

    • Cover the plates and incubate at 37°C for 16-20 hours with shaking.[10][11]

  • Data Acquisition and Analysis:

    • Measure the optical density at 600 nm (OD600) of each well using a microplate reader.[9]

    • The MIC is defined as the lowest concentration of a compound that inhibits visible bacterial growth (e.g., ≥90% reduction in OD600 compared to the positive control).[9]

    • Automated scripts can be used to process the data and assign MIC values.[12]

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and screen for cytotoxic compounds. Metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product.[13]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Sterile 96-well plates

  • This compound library compounds dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570-590 nm

Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer cell line.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the this compound compounds in culture medium.

    • Remove the old medium from the cell plates and add 100 µL of the compound dilutions to the respective wells.

    • Include vehicle controls (medium with the same percentage of DMSO as the compound wells) and untreated controls.

  • Incubation:

    • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[14]

  • MTT Addition and Incubation:

    • Add 10-50 µL of MTT solution to each well.[15]

    • Incubate the plates for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13][15]

    • Shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570-590 nm using a microplate reader.[15]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Enzyme Inhibition Assay: Fluorescence-Based HTS

This protocol outlines a general method for a high-throughput, fluorescence-based enzyme inhibition assay, which can be adapted for various enzyme targets.

Materials:

  • Purified target enzyme

  • Fluorogenic substrate specific to the enzyme

  • Assay buffer

  • This compound library compounds in DMSO

  • 384-well black microtiter plates

  • Fluorescence microplate reader

Protocol:

  • Assay Preparation:

    • Dispense a small volume (e.g., 1-5 µL) of the this compound library compounds into the wells of a 384-well plate using an acoustic liquid handler or other automated dispenser.

    • Add the purified enzyme, diluted in assay buffer, to each well.

    • Include positive controls (enzyme without inhibitor) and negative controls (assay buffer without enzyme).

  • Pre-incubation:

    • Pre-incubate the compounds and the enzyme for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Incubation and Measurement:

    • Incubate the plate at the optimal temperature for the enzyme.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (kinetic assay) or at a single endpoint using a fluorescence microplate reader.[16][17]

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each compound relative to the positive control.

    • Identify "hits" based on a predefined inhibition threshold.

    • Calculate IC50 values for confirmed hits.

Bacterial Membrane Potential Assay

Some tetramic acids exert their antibacterial effect by dissipating the bacterial membrane potential.[1][18] This assay uses a voltage-sensitive fluorescent dye to screen for such compounds.

Materials:

  • Bacterial culture

  • Assay buffer (e.g., PBS or a specific buffer with controlled ion concentrations)

  • Voltage-sensitive fluorescent dye (e.g., DiSC3(5) or DiOC2(3))

  • This compound library compounds in DMSO

  • 96-well or 384-well black plates

  • Fluorescence microplate reader

Protocol:

  • Bacterial Preparation:

    • Grow the target bacteria to the logarithmic phase.

    • Harvest the cells by centrifugation and wash them with the assay buffer.

    • Resuspend the cells in the assay buffer to a specific optical density (e.g., OD600 of 0.2).[11][19]

  • Dye Loading:

    • Add the voltage-sensitive dye to the bacterial suspension at a final concentration optimized for the specific dye and bacterial strain (e.g., 1 µM for DiSC3(5)).[19]

    • Incubate in the dark to allow the dye to equilibrate across the bacterial membrane.

  • Compound Addition:

    • Dispense the dye-loaded bacterial suspension into the wells of the microtiter plate.

    • Add the this compound compounds to the wells.

    • Include controls: a positive control for depolarization (e.g., valinomycin (B1682140) in the presence of K+) and a vehicle control (DMSO).

  • Measurement:

    • Immediately begin monitoring the fluorescence intensity using a microplate reader. A change in fluorescence (either an increase or decrease, depending on the dye) indicates a change in membrane potential.

  • Data Analysis:

    • Normalize the fluorescence signal to the initial baseline.

    • Compare the change in fluorescence in the presence of the compounds to the positive and vehicle controls.

    • Identify compounds that cause a significant change in membrane potential.

Visualization of Pathways and Workflows

Signaling Pathways

G

G

Experimental Workflows

G Start Start Compound_Plating Prepare serial dilutions of This compound library in 384-well plates Start->Compound_Plating Inoculation Inoculate plates with bacteria Compound_Plating->Inoculation Inoculum_Prep Prepare standardized bacterial inoculum Inoculum_Prep->Inoculation Incubation Incubate plates (16-20h, 37°C) Inoculation->Incubation Read_Plates Read OD600 with microplate reader Incubation->Read_Plates Data_Analysis Determine MIC values Read_Plates->Data_Analysis End End Data_Analysis->End

G Start Start Cell_Seeding Seed cells in 96-well plates Start->Cell_Seeding Incubate_Overnight Incubate overnight Cell_Seeding->Incubate_Overnight Compound_Addition Add this compound compounds Incubate_Overnight->Compound_Addition Incubate_Compound Incubate for 48-72h Compound_Addition->Incubate_Compound MTT_Addition Add MTT reagent Incubate_Compound->MTT_Addition Incubate_MTT Incubate for 2-4h MTT_Addition->Incubate_MTT Solubilization Add solubilization solution Incubate_MTT->Solubilization Read_Absorbance Read absorbance (570-590 nm) Solubilization->Read_Absorbance Data_Analysis Calculate % viability and IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for the Synthesis of Tetramic Acid Fragments for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of tetramic acid derivatives for structure-activity relationship (SAR) studies. The protocols detailed below offer robust methods for generating libraries of these valuable compounds, which have demonstrated a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1]

Introduction to Tetramic Acids

Tetramic acids are a class of heterocyclic compounds characterized by a pyrrolidine-2,4-dione (B1332186) ring system. This scaffold is found in numerous natural products exhibiting diverse and potent biological activities. The amenability of the this compound core to chemical modification makes it an attractive template for the development of novel therapeutic agents through the systematic exploration of structure-activity relationships.

Synthetic Strategies for this compound Libraries

The generation of a diverse library of this compound fragments is crucial for effective SAR studies. Several synthetic methodologies can be employed, each with its own advantages in terms of efficiency, versatility, and scalability. Below are protocols for key synthetic approaches.

Protocol 1: Microwave-Assisted One-Pot Ugi/Dieckmann Cyclization

This method provides a rapid and efficient route to a variety of substituted this compound derivatives.[2] The one-pot nature of this protocol, combined with microwave irradiation, significantly reduces reaction times and improves yields.[2]

Experimental Protocol:

  • Ugi Four-Component Reaction:

    • To a 5 mL microwave vial, add a magnetically stirred solution of an aldehyde (1.0 mmol) in methanol (B129727) (1.0 mL).

    • Add the amine (1.0 mmol) and stir the resulting solution at room temperature for 10 minutes.

    • Sequentially add the carboxylic acid (1.0 mmol) and the isocyanide (1.0 mmol).

    • Continue stirring the mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Dieckmann Cyclization:

    • Remove the solvent from the Ugi reaction mixture under a stream of nitrogen.

    • Dissolve the residue in anhydrous N,N-dimethylformamide (DMF) (3.0 mL).

    • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol).

    • Place the vial in a microwave synthesizer and heat to 120 °C for 10 minutes.[2]

    • After cooling to room temperature, dissolve the residue in ethyl acetate (B1210297) (15.0 mL).

    • Wash the organic solution with brine, dry over anhydrous MgSO4, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography (ethyl acetate/hexane gradient) to afford the desired this compound derivative.

Protocol 2: Synthesis via Fries-Type Rearrangement

This modular route is particularly useful for preparing 3-acyltetramic acids, a subclass with significant biological activity.[3]

Experimental Protocol:

  • Formation of the this compound Core:

    • Synthesize the initial this compound scaffold, for example, by reacting an appropriate amino acid ester with a β-ketoester followed by cyclization. A specific example is the reaction of isobutyraldehyde (B47883) with 4-methoxy-3-pyrrolin-2-one (B1330445) in the presence of a base to yield the 5-substituted product.[3]

    • The ring nitrogen can be subsequently methylated using iodomethane.[3]

    • Cleavage of the methoxy (B1213986) group under acidic conditions yields the core this compound structure.[3]

  • Esterification:

    • Esterify the 4-hydroxy group of the this compound core with various acid chlorides or by using standard esterification conditions (e.g., Steglich esterification with DCC and DMAP).[3]

  • Fries-Type Rearrangement:

    • Subject the 4-acyloxy this compound ester to a Fries-type rearrangement to introduce the acyl group at the C-3 position.

    • A typical procedure involves treating the ester with CaCl2 in the presence of 4-(dimethylamino)pyridine (DMAP) and triethylamine.[3] This rearrangement efficiently yields the desired 3-acylthis compound derivatives.[3]

Structure-Activity Relationship Data

The following tables summarize quantitative data from SAR studies of this compound derivatives, focusing on their antibacterial and anticancer activities.

Antibacterial Activity

The antibacterial activity of this compound derivatives is often evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Table 1: Antibacterial Activity (MIC) of Vancoresmycin-Type this compound Derivatives [3]

CompoundR GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
14 H>128>128
15 CH=CH-CH364>128
16 C(O)OCH3>128>128
17 (CH2)2-OTBS32>128
18 (CH2)2-OH32>128
19 Isopropyl>128>128

Data extracted from a study on vancoresmycin fragments showing activity against Gram-positive bacteria. The length and functionality of the side chain at the 3-position appear to be critical for activity.

Anticancer Activity

The anticancer potential of this compound derivatives is typically assessed by their cytotoxic effects on various cancer cell lines, with results reported as IC50 values.

Table 2: Anticancer Activity (IC50) of Penicillenol Derivatives against Human Cancer Cell Lines [1]

CompoundCell LineIC50 (µM)
Penicillenol A1 A-549 (Lung)23.80
BEL-7402 (Liver)13.03
P388 (Leukemia)8.85
HL-60 (Leukemia)0.76
A-375 (Melanoma)12.80
Penicillenol A2 HL-60 (Leukemia)3.20
Penicillenol B1 HL-60 (Leukemia)16.26

These data highlight the potent and selective cytotoxicity of penicillenol-type tetramic acids against various cancer cell lines.

Visualizing Mechanisms and Workflows

Understanding the molecular pathways affected by bioactive compounds and the experimental workflows is crucial for drug development. The following diagrams, generated using the DOT language, visualize these aspects.

Antibacterial Mechanism of Action

Certain this compound derivatives exert their antibacterial effect by interfering with the bacterial cell wall synthesis and disrupting the cell membrane potential.

antibacterial_mechanism cluster_membrane Bacterial Cell Membrane Membrane LipidII_Cycle Lipid II Cycle Cell_Wall_Synthesis Peptidoglycan Synthesis LipidII_Cycle->Cell_Wall_Synthesis Membrane_Potential Membrane Potential (Δψ and ΔpH) Cell_Death Bacterial Cell Death Membrane_Potential->Cell_Death Leads to Tetramic_Acid This compound Derivative Tetramic_Acid->LipidII_Cycle Inhibition Tetramic_Acid->Membrane_Potential Dissipation Cell_Wall_Synthesis->Cell_Death Leads to

Caption: Antibacterial mechanism of tetramic acids.

Anticancer Signaling Pathway

Some this compound derivatives have been shown to induce apoptosis in cancer cells through the modulation of the p53/Bax/Bcl-2 pathway.

anticancer_pathway Tetramic_Acid This compound Derivative p53 p53 (Tumor Suppressor) Tetramic_Acid->p53 Upregulation Bax Bax (Pro-apoptotic) p53->Bax Activation Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Promotes MOMP Bcl2->Mitochondrion Inhibits MOMP Caspase_Activation Caspase Activation Mitochondrion->Caspase_Activation Cytochrome c release Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

Caption: Apoptosis induction by tetramic acids.

Experimental Workflow for SAR Studies

A logical workflow is essential for systematic SAR studies, from compound synthesis to biological evaluation.

sar_workflow Start Start Library_Synthesis This compound Library Synthesis Start->Library_Synthesis Purification_Characterization Purification & Characterization (HPLC, NMR, MS) Library_Synthesis->Purification_Characterization Biological_Screening Biological Screening (e.g., MIC, IC50) Purification_Characterization->Biological_Screening Data_Analysis Data Analysis & SAR Determination Biological_Screening->Data_Analysis Lead_Optimization Lead Compound Optimization Data_Analysis->Lead_Optimization Identified Hits End End Data_Analysis->End SAR Established Lead_Optimization->Library_Synthesis Iterative Design

Caption: Workflow for this compound SAR studies.

References

Application Notes and Protocols for the Isolation of Tetramic Acids from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramic acids are a class of fungal secondary metabolites characterized by a pyrrolidine-2,4-dione (B1332186) core structure. These compounds have garnered significant interest within the scientific and pharmaceutical communities due to their diverse and potent biological activities, including antimicrobial, antiviral, antitumor, and immunosuppressive properties. The unique structural features and broad spectrum of bioactivities make tetramic acids promising candidates for drug discovery and development. This document provides a comprehensive guide to the experimental protocols for isolating and purifying tetramic acids from fungal cultures, intended to aid researchers in this field.

Data Presentation

The following tables summarize quantitative data from representative studies on the isolation of tetramic acids from fungal cultures. These examples highlight the typical yields and scales of production.

Table 1: Fungal Culture and Extraction Yields

Fungal SpeciesCulture Volume (L)Crude Extract Yield (g)Reference
Penicillium sp. SCSIO068682859.0[1][2]
Colpoma quercinum CCTU A37270.280[3]

Table 2: Purified Tetramic Acid Yields

Fungal SpeciesCompound NameYield (mg)Reference
Penicillium sp. SCSIO06868Compound 130.5[1]
Penicillium sp. SCSIO06868Compound 22.5[1]
Penicillium sp. SCSIO06868Compound 34.0[1]
Penicillium sp. SCSIO06868Compound 72.2[1]
Penicillium sp. SCSIO06868Compound 818.4[1]
Colpoma quercinum CCTU A372Colposetin A (1)Not Specified[3]
Colpoma quercinum CCTU A372Colposetin B (2)1.8[3]
Colpoma quercinum CCTU A372Colposetin C (3)2.8[3]
Colpoma quercinum CCTU A372Colpomenoic Acid A (4)2.1[3]
Colpoma quercinum CCTU A372Colpomenoic Acid B (5)1.6[3]

Experimental Protocols

This section details the methodologies for the key experiments involved in the isolation of tetramic acids from fungal cultures.

Protocol 1: Fungal Cultivation
  • Strain Selection and Maintenance: Obtain a pure culture of the desired fungal strain known to produce tetramic acids (e.g., Penicillium sp., Aspergillus sp., Colpoma sp.).[1][2][3] Maintain the culture on a suitable agar (B569324) medium, such as Potato Dextrose Agar (PDA) or Malt (B15192052) Extract Agar (MEA), at 4°C for long-term storage.[3]

  • Seed Culture Preparation:

    • Inoculate a 500 mL Erlenmeyer flask containing 200 mL of a suitable liquid seed medium (e.g., YMG medium: 10 g malt extract, 4 g glucose, 4 g yeast extract per 1 L of tap water) with several plugs of a well-grown agar culture.[3]

    • Incubate the seed culture on a rotary shaker at approximately 150-200 rpm at 25-28°C for 2-3 days.

  • Large-Scale Fermentation:

    • Inoculate a larger volume of production medium with the seed culture (e.g., a 1:100 v/v ratio). A typical production medium for Penicillium sp. consists of 2% maltose, 2% mannitol, 1% monosodium glutamate, 1% glucose, 0.3% yeast extract, 0.05% monopotassium phosphate, and 0.03% MgSO₄·7H₂O in tap water.[1][2]

    • Incubate the production culture under static or shaking conditions at 25-28°C for a period ranging from 7 to 35 days, depending on the fungal strain and target compound.[1][2]

Protocol 2: Extraction of Tetramic Acids
  • Harvesting: After the incubation period, separate the fungal mycelia from the culture broth by vacuum filtration.

  • Solvent Extraction:

    • Combine the mycelia and the culture filtrate.

    • Add an equal volume of an organic solvent such as ethyl acetate (B1210297) to the combined culture.

    • Homogenize the mixture by stirring or sonication for at least 20 minutes to ensure thorough extraction of the metabolites.[1][2]

    • Repeat the extraction process two to three times to maximize the yield.

  • Concentration:

    • Combine the organic solvent fractions.

    • Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 3: Purification of Tetramic Acids

The purification of tetramic acids from the crude extract is a multi-step process typically involving several chromatographic techniques.

  • Initial Fractionation (Silica Gel Chromatography):

    • Subject the crude extract to silica (B1680970) gel column chromatography.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like dichloromethane (B109758) or hexane (B92381) and gradually increasing the polarity with methanol (B129727) or ethyl acetate.[1][2]

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

  • Size-Exclusion Chromatography (Sephadex LH-20):

    • Further fractionate the pooled fractions from the silica gel column using a Sephadex LH-20 column.

    • Elute with methanol to separate compounds based on their size.[1][2]

  • Medium Pressure Liquid Chromatography (MPLC):

    • Subject the fractions obtained from the Sephadex column to reversed-phase C18 MPLC.

    • Elute with a gradient of methanol or acetonitrile (B52724) in water.[1][2]

  • High-Performance Liquid Chromatography (HPLC):

    • Perform final purification of the MPLC fractions using semi-preparative or preparative HPLC on a C18 column.

    • Use a gradient of acetonitrile or methanol in water, often with a small amount of trifluoroacetic acid (TFA) or formic acid to improve peak shape, to isolate the pure this compound compounds.[1][2][3]

Protocol 4: Structural Elucidation

The structure of the purified tetramic acids can be determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the chemical structure and stereochemistry.[1][2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of tetramic acids from fungal cultures.

experimental_workflow cluster_culture Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis strain Fungal Strain seed Seed Culture strain->seed fermentation Large-Scale Fermentation seed->fermentation harvest Harvesting fermentation->harvest extraction Solvent Extraction harvest->extraction concentration Concentration extraction->concentration silica Silica Gel Chromatography concentration->silica sephadex Sephadex LH-20 silica->sephadex mplc Reversed-Phase MPLC sephadex->mplc hplc Reversed-Phase HPLC mplc->hplc analysis Structural Elucidation (NMR, MS) hplc->analysis

Caption: Experimental workflow for this compound isolation.

Biosynthesis Pathway

The biosynthesis of tetramic acids in fungi is a complex process involving a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) pathway.[4][5] The following diagram provides a simplified representation of this pathway.

biosynthesis_pathway cluster_pks Polyketide Synthase (PKS) Module cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) Module cluster_cyclization Cyclization cluster_modification Post-Modification malonyl_coa Malonyl-CoA pks_domains PKS Domains (KS, AT, DH, ER, KR, ACP) malonyl_coa->pks_domains polyketide_chain Polyketide Chain pks_domains->polyketide_chain condensation Condensation Domain (C) polyketide_chain->condensation transfer amino_acid Amino Acid adenylation Adenylation Domain (A) amino_acid->adenylation thiolation Thiolation Domain (T) adenylation->thiolation thiolation->condensation condensation linear_precursor Linear PKS-NRPS Intermediate condensation->linear_precursor dieckmann_cyclase Dieckmann Cyclase Domain linear_precursor->dieckmann_cyclase tetramic_acid This compound Core dieckmann_cyclase->tetramic_acid tailoring_enzymes Tailoring Enzymes (e.g., P450s, Methyltransferases) tetramic_acid->tailoring_enzymes final_product Mature this compound tailoring_enzymes->final_product

Caption: Simplified biosynthesis pathway of tetramic acids.

References

Application Notes: Tetramic Acids as Versatile Scaffolds for Combinatorial Library Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetramic acid derivatives represent a privileged scaffold in medicinal chemistry and drug discovery, owing to their diverse biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[1] The inherent structural features of the this compound core, a pyrrolidine-2,4-dione (B1332186) moiety, allow for facile functionalization at multiple positions, making it an ideal template for the construction of combinatorial libraries.[2][3] This approach enables the rapid generation of a multitude of structurally diverse analogs, significantly accelerating the identification of novel therapeutic leads.[4][5]

Key Advantages of this compound Scaffolds:

  • Structural Diversity: The this compound core can be readily modified at the N1, C3, and C5 positions, providing multiple points for diversification.

  • Biological Relevance: The scaffold is a key structural motif in numerous natural products with potent biological activities.[1][3]

  • Synthetic Accessibility: Various synthetic methodologies, including multi-component reactions like the Ugi-Dieckmann condensation and solid-phase synthesis, allow for the efficient and high-throughput generation of this compound libraries.[2][6]

  • Targeting Multiple Pathways: this compound-based libraries have yielded compounds that inhibit essential bacterial enzymes such as undecaprenyl pyrophosphate synthase (UPPS) and RNA polymerase (RNAP), highlighting their potential to address antimicrobial resistance.[2][7]

Applications in Drug Development:

The primary application of this compound combinatorial libraries lies in the discovery of novel antibacterial agents, particularly against multidrug-resistant pathogens like those in the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[8] By systematically modifying the substituents on the this compound scaffold, researchers can perform structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[9]

Data Presentation: Quantitative Analysis of this compound Libraries

The following tables summarize the antibacterial activity of representative 3-acylthis compound derivatives against various bacterial strains. This data is crucial for understanding the structure-activity relationships and for guiding the design of more potent analogs.

Table 1: Minimum Inhibitory Concentrations (MIC) of Vancoresmycin-Type Tetramic Acids against S. aureus and E. coli

CompoundMIC (µg/mL) vs. S. aureus SG511MIC (µg/mL) vs. E. coli K12
14 HCH₃64>128
15 H(CH=CH)₂CH₃32>128
18 TBS(CH=CH)₂CH₃64>128

Data extracted from Wingen et al., ChemMedChem, 2020.[10]

Table 2: Antibacterial Activity of 3-Acylthis compound Analogs against Gram-Positive Bacteria

CompoundAcyl Side ChainMIC (µM) vs. S. aureus
Analog 1 Cinnamoyl>128
Analog 2 4-Chlorocinnamoyl32
Analog 3 3,4-Dichlorocinnamoyl16
Analog 4 Naphthoyl8

Note: This table is a representative compilation based on trends observed in the literature. Actual values may vary based on specific substitutions and assay conditions.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound libraries and the evaluation of their biological activity.

Protocol 1: Combinatorial Synthesis of a 3-Acylthis compound Library via Ugi-Dieckmann Reaction

This protocol describes a four-component Ugi reaction followed by a Dieckmann condensation to generate a library of this compound derivatives.[3][11]

Materials:

  • Aldehyde (R¹-CHO, various)

  • Amine (R²-NH₂, various)

  • Isocyanide (R³-NC, various)

  • Malonic acid monoester (e.g., mono-methyl malonate)

  • Potassium tert-butoxide (KOtBu)

  • Dry Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Ugi Reaction:

    • To a solution of the aldehyde (1.0 mmol) in MeOH (5 mL), add the amine (1.0 mmol).

    • Stir the mixture for 10 minutes at room temperature.

    • Add the isocyanide (1.0 mmol) and malonic acid monoester (1.0 mmol).

    • Stir the reaction mixture at room temperature for 48 hours.

    • Remove the solvent under reduced pressure. The crude Ugi adduct can be used directly in the next step or purified by column chromatography.

  • Dieckmann Condensation:

    • Dissolve the crude Ugi adduct (1.0 mmol) in dry THF (10 mL).

    • Add potassium tert-butoxide (1.2 mmol) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with DCM (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the resulting this compound derivative by silica gel column chromatography.

Protocol 2: Solid-Phase Synthesis of a this compound Library

This protocol outlines a solid-phase approach for the synthesis of N-substituted tetramic acids, which is amenable to high-throughput synthesis.[6]

Materials:

  • Rink Amide resin

  • N-Fmoc protected amino acids

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Piperidine (B6355638) in DMF (20%)

  • Polymer-supported cyclic malonic acid ester

  • Toluene (B28343)

  • Trifluoroacetic acid (TFA) cleavage cocktail

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the Rink Amide resin in DMF for 1 hour.

    • Treat the resin with 20% piperidine in DMF for 30 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF and DCM.

  • Coupling of N-acylated Amino Acid:

    • Couple the desired N-acylated amino acid to the deprotected resin using DCC and DMAP in DMF.

    • Monitor the reaction completion using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Condensation with Malonic Acid Ester:

    • Add the polymer-supported cyclic malonic acid ester to the resin, along with DCC and DMAP.

    • Allow the reaction to proceed for 24 hours at room temperature.

    • Wash the resin extensively.

  • Cyclization and Cleavage:

    • Suspend the resin in toluene and heat at 80°C for 12 hours to effect cyclization.

    • Wash the resin and cleave the this compound derivative from the solid support using a TFA cleavage cocktail.

    • Precipitate the product in cold diethyl ether and purify by HPLC.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of the synthesized this compound derivatives against a panel of bacteria.[2][3][12]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • This compound library compounds dissolved in DMSO

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh culture plate, prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

    • Include a growth control (no compound) and a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).

    • Incubate the plate at 35 ± 2°C for 16-20 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.[1]

Protocol 4: Undecaprenyl Pyrophosphate Synthase (UPPS) Inhibition Assay

This spectrophotometric assay monitors the activity of UPPS, a key enzyme in bacterial cell wall biosynthesis.[6][7][9]

Materials:

  • Purified UPPS enzyme

  • Farnesyl pyrophosphate (FPP)

  • Isopentenyl pyrophosphate (IPP)

  • 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG)

  • Purine nucleoside phosphorylase (PNPase)

  • Tris-HCl buffer (pH 7.5)

  • MgCl₂

  • Triton X-100

  • 96-well UV-transparent plates

  • Plate reader

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, Triton X-100, MESG, PNPase, IPP, and FPP.

    • Add varying concentrations of the this compound inhibitor to the wells of a 96-well plate.

  • Enzyme Initiation:

    • Initiate the reaction by adding the UPPS enzyme to each well.

  • Data Acquisition:

    • Monitor the increase in absorbance at 360 nm over time, which corresponds to the release of pyrophosphate and subsequent cleavage of MESG.

    • Calculate the initial reaction rates.

  • IC₅₀ Determination:

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 5: Bacterial RNA Polymerase (RNAP) Inhibition Assay

This in vitro transcription assay measures the inhibition of bacterial RNAP.[13][14]

Materials:

  • Purified bacterial RNAP holoenzyme

  • DNA template containing a suitable promoter (e.g., T7 A1 promoter)

  • Ribonucleoside triphosphates (ATP, GTP, CTP, and [α-³²P]UTP)

  • Transcription buffer (containing Tris-HCl, MgCl₂, KCl, DTT)

  • Stop solution (containing EDTA and formamide)

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

  • Reaction Setup:

    • In a reaction tube, combine the transcription buffer, DNA template, and varying concentrations of the this compound inhibitor.

    • Add the RNAP holoenzyme and incubate for 10 minutes at 37°C to allow for open complex formation.

  • Transcription Initiation:

    • Initiate transcription by adding the mixture of NTPs, including the radiolabeled UTP.

    • Allow the reaction to proceed for 15 minutes at 37°C.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding the stop solution.

    • Denature the samples by heating and load them onto a denaturing polyacrylamide gel.

    • Separate the RNA transcripts by electrophoresis.

    • Visualize the radiolabeled transcripts using autoradiography or phosphorimaging and quantify the band intensities to determine the extent of inhibition.

Mandatory Visualizations

experimental_workflow cluster_synthesis Combinatorial Library Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_output start Building Blocks (Aldehydes, Amines, etc.) synthesis Combinatorial Synthesis (e.g., Ugi-Dieckmann) start->synthesis library This compound Library synthesis->library mic MIC Determination library->mic Primary Screen enzyme Enzyme Inhibition Assays (UPPS, RNAP) mic->enzyme Hit Compounds sar SAR Analysis enzyme->sar lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate

signaling_pathway cluster_cell_wall Bacterial Cell Wall Synthesis cluster_transcription Bacterial Transcription fpp Farnesyl-PP (FPP) ipp Isopentenyl-PP (IPP) upps UPPS upp Undecaprenyl-PP (UPP) peptidoglycan Peptidoglycan Synthesis cell_wall Cell Wall dna DNA Template rnap RNA Polymerase (RNAP) rna RNA Transcript protein Protein Synthesis inhibitor This compound Inhibitor inhibitor->upps inhibition inhibitor->rnap inhibition

References

Application Notes: Mechanochemical Synthesis of 3-Acyl-Tetramic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Acyl-tetramic acids (3-ATAs) are a significant class of heterocyclic compounds featuring a pyrrolidine-2,4-dione (B1332186) core. This scaffold is prevalent in numerous natural products isolated from terrestrial and marine organisms, including bacteria, fungi, and sponges.[1][2] These compounds have garnered considerable attention from the scientific and drug development communities due to their diverse and potent biological activities, which include antibacterial, antifungal, antiviral, and antitumor properties.[2][3][4] The structural complexity and therapeutic potential of 3-ATAs make them attractive targets for chemical synthesis.[5][6]

Traditionally, the synthesis of 3-ATAs has relied on solution-phase chemistry, which often involves bulk solvents, harsh reagents (e.g., sodium hydride), and elevated temperatures.[7] These methods can present challenges related to sustainability, energy consumption, and scalability.

Mechanochemistry as a Sustainable Alternative

Mechanochemistry, the use of mechanical force (e.g., ball milling) to induce chemical transformations, has emerged as a powerful and sustainable alternative to conventional solution-based methods.[8][9] This approach offers a concise and environmentally benign strategy for the synthesis of 3-acyl-tetramic acids. By minimizing or eliminating the need for bulk solvents, mechanochemical synthesis aligns with the principles of green chemistry, leading to improved energy efficiency, higher atom economy, and reduced waste generation.[7]

Key Advantages for 3-ATA Synthesis:

  • Solvent-Free Conditions: Reactions are conducted under solvent-free or minimal-solvent conditions, significantly reducing solvent waste and simplifying product purification.[7]

  • Energy Efficiency: Mechanical energy is used directly to drive the reaction at room temperature, avoiding the need for external heating or cooling.[10]

  • Improved Yields: The mechanochemical protocol has been shown to produce higher yields of 3-acyl-tetramic acids compared to traditional solution-phase methods.[7][10]

  • Enhanced Safety: The avoidance of hazardous reagents like sodium hydride and flammable solvents like THF enhances the overall safety of the process.[7]

  • Unique Reactivity: Mechanochemistry can enable transformations that are difficult to achieve using conventional techniques, sometimes offering different reactivity and selectivity profiles.[8]

This application note provides a detailed protocol for the mechanochemical synthesis of 3-acyl-tetramic acids, presents comparative data against conventional methods, and illustrates the workflow, making it a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Experimental Protocols

The following protocols are based on the successful synthesis of 5-arylidene-3-acyl-tetramic acids.[7][10]

Protocol 1: Mechanochemical Synthesis of 3-Acyl-Tetramic Acids

This protocol describes a solvent-free, ball-milling approach.

Materials:

  • β-ketoester (e.g., Ethyl acetoacetate)

  • Acetyl-glycine succinimide (B58015) ester

  • Sodium ethoxide (NaOEt)

  • Stainless steel milling jar (e.g., 10 mL)

  • Stainless steel balls (e.g., 2 x 10 mm diameter)

  • Mixer mill apparatus

  • Standard laboratory glassware for work-up

  • Dichloromethane (B109758) (DCM)

  • 1M Hydrochloric acid (HCl)

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Place the β-ketoester (1.2 mmol, 1.5 equiv.), acetyl-glycine succinimide ester (0.8 mmol, 1.0 equiv.), and sodium ethoxide (2.5 equiv.) into a stainless steel milling jar containing two stainless steel balls.

  • Secure the jar in the mixer mill and operate at a frequency of 30 Hz for 60 minutes.

  • After milling, transfer the resulting solid mixture to a separatory funnel using dichloromethane (DCM).

  • Wash the organic phase sequentially with 1M HCl and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography to obtain the pure 3-acyl-tetramic acid.

Protocol 2: Conventional Solution-Phase Synthesis (for comparison)

This protocol outlines the traditional method requiring solvents and heating.[7]

Materials:

  • β-ketoester (e.g., Ethyl acetoacetate)

  • Acetyl-glycine succinimide ester

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol (B145695) (EtOH), refluxing

  • Sodium ethoxide (NaOEt)

  • Round-bottom flask with reflux condenser

  • Standard laboratory glassware for work-up

Procedure:

  • To a solution of the β-ketoester (1.2 mmol) in anhydrous THF, add sodium hydride (1.1 mmol) at room temperature.

  • Stir the mixture until hydrogen evolution ceases.

  • Add the acetyl-glycine succinimide ester (0.8 mmol) to the reaction mixture.

  • Heat the mixture to 50 °C and stir for the required duration.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Add a solution of sodium ethoxide (2.5 equiv.) in refluxing ethanol to the residue.

  • Heat the resulting mixture at reflux for 3 hours.

  • Perform an aqueous work-up and purify by column chromatography to isolate the final product.

Data Presentation

The mechanochemical approach demonstrates a significant improvement in yield and reaction efficiency compared to the conventional solution-phase method for the synthesis of various 3-acyl-tetramic acids.

Entryβ-Ketoester Starting MaterialMethodYield (%)
1Ethyl acetoacetateMechanochemical85
2Ethyl acetoacetateSolution-Phase45
3Ethyl benzoylacetateMechanochemical78
4Ethyl benzoylacetateSolution-Phase41
5Ethyl 4-methoxybenzoylacetateMechanochemical81
6Ethyl 4-methoxybenzoylacetateSolution-Phase38
7Ethyl 4-chlorobenzoylacetateMechanochemical75
8Ethyl 4-chlorobenzoylacetateSolution-Phase35

Table 1: Comparison of yields for the synthesis of various 3-acyl-tetramic acids via mechanochemical versus conventional solution-phase methods.[7]

Visualizations

The following diagrams illustrate the synthetic workflow and general reaction scheme.

G cluster_0 Conventional Solution-Phase Workflow cluster_1 Mechanochemical Workflow s1 1. Dissolve β-Ketoester in THF s2 2. Add NaH (Hazardous) s1->s2 s3 3. Add Acyl-Glycine Ester s2->s3 s4 4. Heat at 50°C s3->s4 s5 5. Solvent Evaporation s4->s5 s6 6. Add NaOEt in EtOH and Reflux (3h) s5->s6 s7 7. Aqueous Work-up & Purification s6->s7 s_out Product s7->s_out m1 1. Combine Reagents in Milling Jar m2 2. Ball Mill at 30 Hz (60 min, RT) m1->m2 m3 3. Extraction & Wash m2->m3 m_out Product m3->m_out

Caption: Comparative workflow for 3-acyl-tetramic acid synthesis.

ReactionScheme cluster_reactants cluster_conditions cluster_product r1 β-Ketoester plus + r2 Acetyl-glycine succinimide ester p1 3-Acyl-tetramic acid plus->p1 NaOEt Ball Mill, 30 Hz, RT Solvent-Free

Caption: General scheme for mechanochemical 3-ATA synthesis.

References

Application Notes and Protocols for N-Acylation of Amino Acids in Tetramic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramic acids are a class of heterocyclic compounds characterized by a pyrrolidine-2,4-dione (B1332186) ring system. This scaffold is found in a wide array of natural products exhibiting diverse and potent biological activities, including antibiotic, antiviral, and cytotoxic properties. The synthesis of tetramic acid derivatives is therefore of significant interest to the pharmaceutical and agrochemical industries. A key step in many synthetic routes to tetramic acids is the N-acylation of an amino acid, which introduces the acyl side chain that is crucial for the biological activity of the final molecule. The resulting N-acyl amino acid is then typically converted to an ester and cyclized, often via a Dieckmann condensation, to form the characteristic this compound ring.

This document provides detailed application notes and protocols for the most common methods of N-acylation of amino acids for the purpose of this compound synthesis. It is intended to be a practical guide for researchers and professionals in organic synthesis and drug development.

Methods for N-Acylation of Amino Acids

Several methods are available for the N-acylation of amino acids. The choice of method depends on factors such as the nature of the amino acid and the acylating agent, desired scale, and the need for mild reaction conditions to prevent racemization. The most prominent methods include the Schotten-Baumann reaction, the mixed anhydride (B1165640) method, and enzymatic acylation.

Comparison of N-Acylation Methods

The following table summarizes the key quantitative aspects of the most common N-acylation methods.

MethodTypical Acylating AgentBaseSolvent(s)Typical Reaction TimeTypical YieldAdvantagesDisadvantages
Schotten-Baumann Reaction Acyl Chlorides, Acyl AnhydridesAqueous NaOH, KOH, or NaHCO₃Biphasic (e.g., Dichloromethane/Water, Diethyl ether/Water)1 - 4 hours70-95%Simple, high-yielding, widely applicable.Can be harsh for sensitive substrates, risk of racemization with some amino acids.
Mixed Anhydride Method Carboxylic Acids (activated with Chloroformates)Tertiary Amines (e.g., N-methylmorpholine, Triethylamine)Anhydrous THF, Ethyl Acetate1 - 3 hours80-95%Milder than Schotten-Baumann, good for sensitive substrates.Requires anhydrous conditions, potential for side reactions if not controlled.
Enzymatic Acylation Fatty Acids, EstersNone (enzyme-dependent pH)Aqueous buffer, Organic co-solvents (e.g., glycerol)24 - 72 hours40-85%Highly selective, environmentally friendly, mild conditions.Slower reaction times, enzyme cost and stability can be a factor.

Experimental Protocols

Schotten-Baumann N-Acylation of Glycine (B1666218) with Lauroyl Chloride

This protocol describes the synthesis of N-lauroylglycine, a common precursor for this compound derivatives.

Materials:

  • Glycine

  • Lauroyl chloride

  • Sodium hydroxide (B78521) (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve glycine (1.0 eq) in 1 M aqueous sodium hydroxide solution (2.5 eq) with stirring. Cool the flask in an ice bath.

  • In a separate beaker, dissolve lauroyl chloride (1.1 eq) in dichloromethane.

  • Slowly add the lauroyl chloride solution to the stirring glycine solution in the ice bath over a period of 30 minutes. Maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with 1 M HCl and then with distilled water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield N-lauroylglycine as a white solid.

Expected Yield: 85-95%

Mixed Anhydride N-Acylation of L-Valine with Acetic Acid

This protocol details the synthesis of N-acetyl-L-valine using the mixed anhydride method.

Materials:

  • L-Valine

  • Acetic acid

  • N-methylmorpholine (NMM)

  • Isobutyl chloroformate

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve L-valine (1.0 eq) and N-methylmorpholine (1.1 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -15 °C using an ice-salt bath.

  • Slowly add isobutyl chloroformate (1.0 eq) dropwise to the stirred solution, maintaining the temperature at -15 °C.

  • Stir the reaction mixture at -15 °C for 30 minutes to form the mixed anhydride.

  • In a separate flask, prepare a solution of acetic acid (1.2 eq) and N-methylmorpholine (1.2 eq) in anhydrous THF.

  • Add the acetic acid solution to the mixed anhydride solution at -15 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding water.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain N-acetyl-L-valine.

Expected Yield: 80-90%

Enzymatic N-Acylation of L-Leucine with Lauric Acid using Lipase (B570770)

This protocol provides a method for the green synthesis of N-lauroyl-L-leucine.

Materials:

  • L-Leucine

  • Lauric acid

  • Immobilized Lipase (e.g., Novozym 435)

  • Phosphate (B84403) buffer (pH 7.0)

  • Glycerol

  • Shaking incubator

  • Centrifuge

  • Freeze-dryer

Procedure:

  • In a screw-capped vial, prepare a reaction mixture containing L-leucine (1.0 eq), lauric acid (1.2 eq), and immobilized lipase (e.g., 10% w/w of substrates) in a phosphate buffer/glycerol (1:1 v/v) solution.

  • Incubate the vial in a shaking incubator at 40-50 °C for 48-72 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Upon completion, stop the reaction by centrifuging to separate the immobilized enzyme. The enzyme can be washed and reused.

  • Adjust the pH of the supernatant to 2.0 with 1 M HCl to precipitate the N-lauroyl-L-leucine.

  • Collect the precipitate by centrifugation, wash with cold water, and freeze-dry to obtain the final product.

Expected Yield: 60-80%

From N-Acyl Amino Acid to this compound: The Dieckmann Cyclization

The N-acylated amino acids synthesized by the methods above are key precursors for tetramic acids. The general strategy involves the esterification of the N-acyl amino acid followed by a base-mediated intramolecular Dieckmann condensation.

General Protocol for Esterification and Dieckmann Cyclization

Part A: Esterification of N-Acyl Amino Acid

  • Dissolve the N-acyl amino acid (1.0 eq) in an appropriate alcohol (e.g., methanol (B129727) or ethanol) as the solvent.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride) and reflux the mixture for 2-4 hours.

  • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the ester with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the N-acyl amino acid ester.

Part B: Dieckmann Cyclization

  • Dissolve the N-acyl amino acid ester (1.0 eq) in an anhydrous solvent such as toluene (B28343) or THF.

  • Add a strong base (e.g., sodium hydride or sodium ethoxide, 1.1 eq) portion-wise at room temperature under an inert atmosphere.[1]

  • Heat the reaction mixture to reflux for 2-6 hours until the starting material is consumed (monitored by TLC).[1]

  • Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium (B1175870) chloride.[1]

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography or recrystallization.

Visualizing the Workflow

The following diagrams illustrate the key relationships and workflows in the synthesis of tetramic acids starting from N-acylation of amino acids.

N_Acylation_Methods cluster_reactants Starting Materials cluster_methods N-Acylation Method cluster_product Intermediate AminoAcid Amino Acid SchottenBaumann Schotten-Baumann AminoAcid->SchottenBaumann MixedAnhydride Mixed Anhydride AminoAcid->MixedAnhydride Enzymatic Enzymatic AminoAcid->Enzymatic AcylatingAgent Acylating Agent (Acyl Chloride, Carboxylic Acid, etc.) AcylatingAgent->SchottenBaumann AcylatingAgent->MixedAnhydride AcylatingAgent->Enzymatic NAcylAminoAcid N-Acyl Amino Acid SchottenBaumann->NAcylAminoAcid MixedAnhydride->NAcylAminoAcid Enzymatic->NAcylAminoAcid

Caption: Key N-acylation methods for amino acids.

Tetramic_Acid_Synthesis_Workflow Start N-Acyl Amino Acid Esterification Esterification (e.g., Fischer Esterification) Start->Esterification NAcylEster N-Acyl Amino Acid Ester Esterification->NAcylEster Cyclization Dieckmann Cyclization (Base-mediated) NAcylEster->Cyclization TetramicAcid This compound Cyclization->TetramicAcid

Caption: General workflow for this compound synthesis.

References

Application Notes and Protocols for Bioassay-Guided Isolation of Bioactive Tetramic Acids from Penicillium sp.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the bioassay-guided isolation of bioactive tetramic acids from Penicillium species. It includes detailed protocols for the cultivation of the fungus, extraction of secondary metabolites, and a workflow for the isolation and identification of bioactive compounds, alongside representative bioactivity data and potential signaling pathway interactions.

Introduction to Bioactive Tetramic Acids from Penicillium

Penicillium species are a well-known source of a diverse array of secondary metabolites, including the structurally unique and biologically active tetramic acids.[1] These compounds, characterized by a pyrrolidine-2,4-dione (B1332186) core, have garnered significant interest in the scientific community due to their wide range of pharmacological activities.[2][3][4] Bioassay-guided isolation is a powerful strategy to efficiently identify and purify these bioactive molecules from complex fungal extracts. This approach utilizes a specific biological assay to track the activity of interest through successive fractionation steps, ultimately leading to the isolation of the pure, active compound.

Tetramic acids from Penicillium and other marine-derived microorganisms have demonstrated a variety of bioactivities, including cytotoxic, antibacterial, antifungal, and antiviral properties.[2][3][4][5] For instance, penicillenols isolated from Penicillium sp. have shown potent cytotoxicity against various human tumor cell lines.[5] Similarly, other tetramic acid derivatives have exhibited strong antibacterial activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4][6][7]

Quantitative Bioactivity Data

The following tables summarize the reported bioactivities of various tetramic acids isolated from Penicillium species.

Table 1: Cytotoxic Activity of Tetramic Acids from Penicillium sp.

CompoundSource OrganismCell LineIC50 (µM)Reference
Penicillenol A1Penicillium sp. GQ-7HL-600.76[5]
A-54923.80[5]
BEL-740213.03[5]
P3888.85[5]
A37512.80[5]
Penicillenols A2, B1, B2Penicillium sp. GQ-7HL-603.20 - 16.26[5]
Pyrrospirone CPenicillium sp. ZZ380Glioma cells1.06 - 8.52[5]
Pyrrospirones C-IPenicillium sp. ZZ380Various7.44 - 29.10[5]
Altercrasins D & EPenicillium sp.HL-606.1 - 6.2[2]
Unnamed this compoundPenicillium sp.Human Glioma U87MG & U2511.64 - 5.50[5]

Table 2: Antimicrobial Activity of Tetramic Acids from Penicillium sp.

CompoundSource OrganismTarget OrganismMIC (µg/mL)Reference
Penicillenol HPenicillium sp. SCSIO06868S. aureus2.5[6]
MRSA2.5[6]
Unnamed this compoundPenicillium sp.MRSA1.7[5]
E. coli3.0[5]
GKK1032CPenicillium sp. CPCC 400817MRSA1.6[5]
GKK1032A2Penicillium sp. CPCC 400817MRSA3.2[5]

Experimental Protocols

Protocol 1: Fungal Cultivation and Extraction

This protocol describes the general procedure for cultivating Penicillium sp. and extracting its secondary metabolites.

1. Fungal Strain and Culture Conditions:

  • Obtain a pure culture of the desired Penicillium species.
  • Prepare Potato Dextrose Agar (B569324) (PDA) plates for initial growth and maintenance.
  • Inoculate the PDA plates with the fungal spores or mycelia and incubate at 25-28°C for 5-7 days.[8][9]
  • For large-scale fermentation, prepare a liquid medium such as Potato Dextrose Broth (PDB).[8][9] Inoculate the PDB with agar plugs from the actively growing PDA culture.
  • Incubate the liquid culture in a shaker incubator at 150 rpm and 28°C for 7-14 days.[8][9]

2. Extraction of Secondary Metabolites:

  • Separate the mycelia from the culture broth by filtration.
  • Lyophilize the mycelia to remove water.
  • Extract the mycelia with an organic solvent such as ethyl acetate (B1210297) or methanol (B129727). Perform the extraction multiple times to ensure complete recovery of metabolites.
  • For the culture broth, perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat this process three times.
  • Combine all organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Bioassay-Guided Fractionation and Isolation

This protocol outlines the process of fractionating the crude extract and isolating the bioactive compounds using a bioassay to guide the process.

1. Initial Fractionation:

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
  • Subject the dissolved extract to vacuum liquid chromatography (VLC) or column chromatography using silica (B1680970) gel.
  • Elute the column with a stepwise gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with solvents like ethyl acetate and methanol.
  • Collect fractions of a defined volume.

2. Bioassay of Fractions:

  • Evaporate the solvent from each fraction.
  • Prepare stock solutions of each fraction in a suitable solvent (e.g., DMSO).
  • Perform the chosen bioassay (e.g., cytotoxicity assay against a cancer cell line or antimicrobial assay against a specific pathogen) on each fraction.
  • Identify the active fractions based on the bioassay results.

3. Further Purification of Active Fractions:

  • Pool the active fractions and concentrate them.
  • Subject the pooled active fractions to further chromatographic separation. This may involve techniques such as:
  • Sephadex LH-20 column chromatography: Elute with a solvent like methanol to separate compounds based on size.
  • High-Performance Liquid Chromatography (HPLC): Use a reversed-phase column (e.g., C18) with a gradient of water and acetonitrile (B52724) or methanol.[8][9]
  • Monitor the separation by UV detection and collect the peaks as individual sub-fractions.

4. Bioassay of Sub-fractions and Isolation of Pure Compounds:

  • Perform the bioassay on the collected sub-fractions to identify the active ones.
  • The active sub-fractions are further purified by preparative HPLC or crystallization to yield pure compounds.

5. Structure Elucidation:

  • Determine the chemical structure of the isolated pure compounds using spectroscopic techniques such as:
  • Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR.
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the molecular formula.
  • X-ray crystallography: To determine the absolute configuration.[3][4][7]

Visualizations

Experimental Workflow

Bioassay_Guided_Isolation cluster_0 Fungal Cultivation & Extraction cluster_1 Fractionation & Bioassay cluster_2 Purification & Identification cluster_3 Biological Evaluation A Penicillium sp. Culture B Fermentation A->B C Extraction (Mycelia & Broth) B->C D Crude Extract C->D E Column Chromatography D->E F Fractions E->F G Bioassay (e.g., Cytotoxicity) F->G H Active Fractions G->H I HPLC / Sephadex H->I J Pure Compounds I->J K Structure Elucidation (NMR, MS) J->K L Bioactive this compound K->L M Mechanism of Action Studies L->M

Caption: Workflow for Bioassay-Guided Isolation.

Hypothetical Signaling Pathway Modulation

The heterotrimeric Gα protein Pga1-mediated signaling pathway is known to regulate the development and secondary metabolism, including penicillin biosynthesis, in Penicillium chrysogenum.[10][11][12] Bioactive compounds isolated from Penicillium may interact with such signaling cascades to exert their biological effects. The following diagram illustrates a hypothetical mechanism by which a bioactive this compound could induce apoptosis.

Signaling_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Receptor Cell Surface Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activates Effector_Protein Effector Protein Kinase_Cascade->Effector_Protein Phosphorylates Transcription_Factor Transcription Factor Effector_Protein->Transcription_Factor Translocates to Nucleus Gene_Expression Gene Expression (Pro-apoptotic genes) Transcription_Factor->Gene_Expression Induces Apoptosis Apoptosis Gene_Expression->Apoptosis Tetramic_Acid Bioactive this compound Tetramic_Acid->Receptor Binds

Caption: Hypothetical Apoptosis-Inducing Signaling Pathway.

Conclusion

The bioassay-guided isolation approach is a highly effective method for discovering novel bioactive tetramic acids from Penicillium species. The diverse biological activities of these compounds highlight their potential as lead structures for the development of new therapeutic agents. The protocols and data presented here provide a framework for researchers to explore the rich chemical diversity of Penicillium and to identify new molecules with significant pharmacological value.

References

Application Notes and Protocols: Tetramic Acid Derivatives as Inhibitors of SARS-CoV-2 Main Protease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current landscape and methodologies for evaluating tetramic acid derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral life cycle. While the exploration of tetramic acids for this specific target is an emerging area of research, this document outlines the necessary protocols and data presentation standards to facilitate further investigation.

Introduction to SARS-CoV-2 Main Protease (Mpro) as a Drug Target

The SARS-CoV-2 Mpro, also known as 3C-like protease (3CLpro), is a cysteine protease essential for the replication and transcription of the virus.[1] It processes viral polyproteins into functional non-structural proteins, making it an attractive target for antiviral drug development.[1] Inhibition of Mpro can disrupt the viral life cycle, thus preventing viral replication. The lack of close human homologues to Mpro suggests that inhibitors are likely to have a high therapeutic index with minimal off-target effects.

Quantitative Data on this compound Derivatives as Mpro Inhibitors

The scientific literature currently contains limited quantitative data on the inhibitory activity of a wide range of this compound derivatives against SARS-CoV-2 Mpro. However, one study has reported the investigation of a novel this compound derivative isolated from the deep-sea-derived fungus Penicillium sp. SCSIO06868.[2][3]

Table 1: Inhibitory Activity of a this compound Derivative against SARS-CoV-2 Mpro

Compound IDSource OrganismAssay Concentration (µM)Relative Enzyme Activity (%)Positive ControlReference
Compound 3Penicillium sp. SCSIO068685046.64Hydroxychloroquine (5.28%)[2][3]

Note: A lower relative enzyme activity indicates a higher level of inhibition.

Experimental Protocols

SARS-CoV-2 Mpro Inhibition Assay (FRET-Based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against SARS-CoV-2 Mpro.[4][5]

Materials:

  • Purified, active SARS-CoV-2 Mpro enzyme

  • FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

  • Assay Buffer: 20 mM HEPES pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM TCEP

  • Test compounds (e.g., this compound derivatives) serially diluted in DMSO

  • Positive control inhibitor (e.g., GC376)

  • 384-well black, low-volume assay plates

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare serial dilutions of the test compounds in 100% DMSO.

  • In the 384-well plate, add 20 µL of Assay Buffer to each well.

  • Add 100 nL of the serially diluted compound or DMSO (for controls) to the appropriate wells.

  • Add 10 µL of Mpro enzyme solution (final concentration ~50 nM) to all wells except the negative control (add buffer instead).

  • Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 10 µL of the FRET substrate solution (final concentration ~20 µM).

  • Immediately place the plate in the plate reader and monitor the increase in fluorescence (Excitation: 340 nm, Emission: 490 nm) every 60 seconds for 15-30 minutes.

  • Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase) for each well.

  • Plot the reaction velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cytotoxicity Assay (MTT-Based)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of test compounds on a relevant cell line (e.g., Vero E6 or HEK293T).

Materials:

  • Vero E6 or HEK293T cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds serially diluted in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear cell culture plates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the 96-well plate with cells at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

  • Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the 50% cytotoxic concentration (CC50).

Visualizations

SARS-CoV-2 Mpro Inhibition Workflow

The following diagram illustrates a typical workflow for the discovery and validation of SARS-CoV-2 Mpro inhibitors.

G cluster_0 Discovery Phase cluster_1 Validation & Optimization cluster_2 Preclinical Development Compound Library Compound Library High-Throughput Screening (HTS) High-Throughput Screening (HTS) Compound Library->High-Throughput Screening (HTS) Hit Identification Hit Identification High-Throughput Screening (HTS)->Hit Identification Dose-Response & IC50 Determination Dose-Response & IC50 Determination Hit Identification->Dose-Response & IC50 Determination Cytotoxicity Assay (CC50) Cytotoxicity Assay (CC50) Dose-Response & IC50 Determination->Cytotoxicity Assay (CC50) Lead Optimization (SAR) Lead Optimization (SAR) Cytotoxicity Assay (CC50)->Lead Optimization (SAR) In vivo Efficacy In vivo Efficacy Lead Optimization (SAR)->In vivo Efficacy ADME/Tox Studies ADME/Tox Studies In vivo Efficacy->ADME/Tox Studies Candidate Selection Candidate Selection ADME/Tox Studies->Candidate Selection

Caption: Workflow for SARS-CoV-2 Mpro inhibitor discovery.

Mechanism of SARS-CoV-2 Mpro Inhibition

This diagram illustrates the catalytic mechanism of SARS-CoV-2 Mpro and how inhibitors block its function.

G cluster_0 Normal Catalytic Cycle cluster_1 Inhibition Mechanism Mpro Mpro (Cys145-His41) ES_Complex Enzyme-Substrate Complex Mpro->ES_Complex Binds Mpro_inhibited Mpro (Cys145-His41) Substrate Viral Polyprotein Substrate->ES_Complex Binds Products Cleaved Viral Proteins ES_Complex->Products Cleavage Products->Mpro Releases Inhibitor This compound Derivative EI_Complex Enzyme-Inhibitor Complex (Inactive) Inhibitor->EI_Complex Binds Mpro_inhibited->EI_Complex Binds

Caption: SARS-CoV-2 Mpro catalytic cycle and inhibition.

References

Troubleshooting & Optimization

Overcoming challenges in the stereoselective synthesis of tetramic acids.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the stereoselective synthesis of tetramic acids. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in Dieckmann Cyclization

Q1: I am observing a low diastereomeric ratio (dr) in the synthesis of my 5-substituted tetramic acid via Dieckmann cyclization of an N-acyl amino acid ester. What factors influence the stereoselectivity?

A1: Low diastereoselectivity in the Dieckmann cyclization for this compound synthesis is a common challenge. The stereochemical outcome is influenced by several factors related to the substrate and reaction conditions. Epimerization at the C-5 position is a known issue.[1]

  • Substrate Control: The nature of the amino acid side chain (the C-5 substituent) and the N-acyl group can significantly impact the facial selectivity of the cyclization.

  • Reaction Conditions:

    • Base: The choice and stoichiometry of the base are critical. Strong bases like potassium tert-butoxide (KOtBu) can lead to epimerization.[2] It is advisable to carefully control the amount of base used.

    • Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the thermodynamically more stable transition state, though this may require longer reaction times.[3]

    • Solvent: The polarity of the solvent can influence the transition state geometry and, consequently, the diastereomeric ratio.[3] Experimenting with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, acetonitrile) is recommended.

Troubleshooting Workflow for Poor Diastereoselectivity

Start Low Diastereoselectivity ScreenBases Screen Different Bases (e.g., NaH, KHMDS, DBU) Start->ScreenBases OptimizeTemp Optimize Reaction Temperature (e.g., RT, 0°C, -78°C) ScreenBases->OptimizeTemp SolventScreen Screen Solvents (e.g., THF, Toluene, CH2Cl2) OptimizeTemp->SolventScreen ModifySubstrate Modify N-Acyl Group (Bulky vs. Less Bulky) SolventScreen->ModifySubstrate Result Improved Diastereoselectivity ModifySubstrate->Result

Caption: Troubleshooting workflow for improving diastereoselectivity.

Issue 2: Uncontrolled Acylation and Acyl Migration

Q2: I am attempting an O-acylation of a this compound, but I am directly obtaining the C-3 acylated product. Why is this happening and how can I control it?

A2: The direct formation of 3-acyltetramic acids when O-acylation is intended is typically due to a rapid O- to C-acyl migration.[4][5] This rearrangement is often catalyzed by the reagents used in the acylation reaction itself.

  • Catalyst Concentration: The amount of 4-(dimethylamino)pyridine (DMAP) used as a catalyst is a critical factor. Using stoichiometric or excess amounts of DMAP can promote the acyl migration, leading directly to the C-acylated product.[5]

  • Reaction Conditions: The nature of the nitrogen substituent (R¹) and the carboxylic acid (R²CO₂H) also influences the rate of this rearrangement.[5]

To favor the O-acylated product:

  • Use a catalytic amount of DMAP (e.g., 0.1 equivalents).[5]

  • Carefully monitor the reaction progress to isolate the O-acyl intermediate before significant rearrangement occurs.

To favor the C-acylated product:

  • Use a higher loading of DMAP (e.g., 1.3 equivalents or more) to facilitate the in-situ rearrangement.[5]

  • Alternatively, the isolated O-acyl intermediate can be treated with excess DMAP to induce the rearrangement.[5]

Logical Flow for Controlled Acylation

cluster_0 Desired Product cluster_1 Reaction Conditions O_Acyl O-Acylthis compound High_DMAP Excess DMAP (>1.0 eq) O_Acyl->High_DMAP Treat with C_Acyl C-Acylthis compound Low_DMAP Catalytic DMAP (0.1 eq) Low_DMAP->O_Acyl Yields High_DMAP->C_Acyl Yields Start This compound + RCO₂H + DCC Start->Low_DMAP Choose Condition Start->High_DMAP Choose Condition

Caption: Controlling O- vs. C-acylation of tetramic acids.

Issue 3: Epimerization during Synthesis

Q3: My chiral this compound is showing a loss of enantiomeric purity during the synthesis. What are the common causes of epimerization?

A3: The C-5 proton of the this compound core is acidic, and its stereocenter is prone to epimerization, especially under basic conditions.[2]

  • Strong Bases: Exposure to strong bases, such as potassium tert-butoxide (KOtBu), is a known cause of racemization at the C-5 position.[2] This is a significant challenge in reactions like the Dieckmann cyclization.[1]

  • Extended Reaction Times: Prolonged exposure to even milder basic or acidic conditions can lead to a gradual loss of stereochemical integrity.[6]

  • Purification: Certain purification methods, such as chromatography on silica (B1680970) gel which can be slightly acidic, may contribute to epimerization in sensitive substrates.

Strategies to Minimize Epimerization:

  • Use the mildest possible base and reaction conditions that still afford a reasonable reaction rate.

  • Keep reaction times to a minimum by closely monitoring the reaction's progress.

  • Maintain low temperatures during the reaction and workup.[3]

  • Consider using neutral or deactivated silica gel for chromatography if product instability is suspected.

Data Presentation: Stereoselectivity in this compound Synthesis

The following tables summarize quantitative data on the stereoselectivity of various synthetic methods for tetramic acids.

Table 1: Diastereoselectivity in Diels-Alder Reactions with Chiral Acrylamides [7]

DienophileLewis Acidendo-R : endo-S Ratio
1TiCl₄, Ti(OPr)₄, or SnCl₄>99 : 1
1AlEt₂Cl, ZnCl₂, or BF₃·Et₂O1 : >99

Table 2: Diastereoselectivity in Pinacol Coupling of Chiral α-Ketoamides [7]

SubstrateDiastereomeric Excess (% de)
Chiral α-ketoamide>99

Note: Specific substrate structures and conditions are detailed in the cited literature.

Experimental Protocols

Protocol 1: General Procedure for Ugi/Dieckmann Cyclization for this compound Synthesis [8]

  • Ugi Reaction:

    • To a magnetically stirred solution of an aldehyde/ketone (e.g., ethyl glyoxylate, 1.0 mmol) in methanol (B129727) (1.0 mL) in a 5 mL microwave vial, add the amine (0.5 mmol).

    • Stir the resulting solution at room temperature for 10 minutes.

    • Add the carboxylic acid (0.50 mmol) and the isocyanide (0.50 mmol) sequentially.

    • Stir the mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Dieckmann Cyclization:

    • Remove the solvent under a stream of nitrogen.

    • Dissolve the residue in dimethylformamide (DMF, 3.0 mL).

    • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.0 mmol).

    • Irradiate the mixture in a microwave reactor at a specified temperature and time until the reaction is complete (as monitored by TLC).

  • Workup and Purification:

    • After cooling, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Experimental Workflow: Ugi/Dieckmann Synthesis

cluster_Ugi Step 1: Ugi 4-Component Reaction cluster_Cyclization Step 2: Dieckmann Cyclization cluster_Purification Step 3: Workup & Purification Ugi_Mix Mix Aldehyde, Amine, Carboxylic Acid, Isocyanide in MeOH Ugi_Stir Stir at Room Temperature Overnight Ugi_Mix->Ugi_Stir Solvent_Evap Evaporate MeOH Ugi_Stir->Solvent_Evap Add_DMF_DBU Dissolve in DMF, Add DBU Solvent_Evap->Add_DMF_DBU Microwave Microwave Irradiation Add_DMF_DBU->Microwave Workup Aqueous Workup (EtOAc) Microwave->Workup Purify Column Chromatography Workup->Purify Final_Product Pure this compound Derivative Purify->Final_Product

Caption: Step-by-step workflow for the Ugi/Dieckmann synthesis.

Protocol 2: Silver-Catalyzed Synthesis of Tetramic Acids from Propargylic Amines [9]

  • Reaction Setup:

    • To an oven-dried reaction vessel, add the propargylic amine (1.0 equiv), a silver catalyst (e.g., AgOAc, 0.5-5 mol%), and a solvent (e.g., acetonitrile).

    • Seal the vessel and purge with carbon dioxide (CO₂).

  • Reaction Execution:

    • Add the base (e.g., DBU, 2.0 equiv) to the mixture.

    • Heat the reaction mixture at 60 °C and stir for the required time (monitor by TLC).

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent and wash with a mild acid (e.g., 1M HCl), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by column chromatography.

This guide provides a starting point for addressing common issues in the stereoselective synthesis of tetramic acids. For more complex problems, consulting the primary literature for specific substrate classes is highly recommended.

References

Improving the yield and purity of tetramic acid synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tetramic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving reaction yields and product purity. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing tetramic acids?

A1: The synthesis of the this compound core is typically achieved through several established methods. The most widely applied strategies include the base-induced Dieckmann condensation of N-alkoxycarbonylacetyl amino acid derivatives and the reaction of an amino acid with Meldrum's acid.[1][2] More recent and efficient methods involve a one-pot Ugi four-component reaction followed by a Dieckmann cyclization, often assisted by microwave irradiation to reduce reaction times and improve yields.[1][3] Other innovative approaches include silver-catalyzed carbon dioxide incorporation into propargylic amines and mechanochemical synthesis.[4][5][6]

Q2: Why does my 3-acylthis compound show multiple sets of signals in NMR analysis?

A2: This is a common observation due to the tautomeric nature of 3-acyltetramic acids. In solution, these compounds can exist as a mixture of four distinct tautomeric forms. The interconversion between some of these forms can be slow on the NMR timescale, especially in nonpolar solvents, which results in the appearance of separate or broadened signals for each tautomer.[7] This complex equilibrium can complicate structural analysis but is a characteristic feature of this class of compounds.[7]

Q3: What are the primary challenges when synthesizing tetramic acids?

A3: Researchers often face several key challenges. Low overall yields are frequently reported, primarily due to the instability of intermediate C-acylation products.[5] Another significant issue is the partial or complete loss of stereochemistry at the C-5 position (epimerization), particularly during base-mediated Dieckmann cyclizations of chiral precursors.[8][9] This can result in difficult-to-separate diastereomeric mixtures, lowering the yield of the desired stereoisomer.[9] Finally, purification can be challenging due to the potential for metal chelation by the this compound core and the presence of closely related side products.[7][10]

Troubleshooting Guide: Yield and Purity

Issue 1: Low Reaction Yield

Q: My Dieckmann cyclization is resulting in a poor yield. What factors should I investigate?

A: Low yields in Dieckmann cyclizations for this compound synthesis are a common problem.[9] Consider the following troubleshooting steps:

  • Base Selection and Stoichiometry: The choice and amount of base are critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often used.[4][10] However, using excess base or highly reactive bases like sodium ethoxide can lead to hydrolytic side reactions and decomposition of starting materials or intermediates.[4][5] It is crucial to optimize the base equivalents.

  • Reaction Temperature: While some cyclizations require heat to proceed, excessive temperatures can promote decomposition.[3] If you observe significant charring or the formation of multiple unidentifiable side products, consider lowering the reaction temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal balance.[11]

  • Intermediate Instability: The C-acylated amino ester intermediates are often unstable and prone to degradation.[5] A "late-stage" Lacey-Dieckmann condensation, where the this compound core is formed near the end of the synthetic route, can be an effective strategy to avoid carrying the sensitive unit through multiple steps.[10]

  • Water Contamination: The presence of water can lead to hydrolysis of esters and other side reactions. Ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[11]

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_sm Check Starting Material Purity & Integrity start->check_sm check_conditions Review Reaction Conditions check_sm->check_conditions base Optimize Base (Type & Equivalents) check_conditions->base Base Issues? temp Optimize Temperature check_conditions->temp Temp Issues? solvent Ensure Anhydrous Solvent check_conditions->solvent Moisture? monitor Monitor Reaction by TLC/LCMS to check for completion vs. decomposition base->monitor temp->monitor solvent->monitor workup Analyze Work-up & Purification Steps monitor->workup loss_extract Check for Product Loss during Extraction workup->loss_extract Yes loss_purify Optimize Purification (e.g., Column Chromatography) workup->loss_purify No success Yield Improved loss_extract->success loss_purify->success

Caption: A decision tree for troubleshooting low yields in synthesis.

Issue 2: Product Impurity and Stereochemical Control

Q: My final product is a mixture of stereoisomers. How can I prevent epimerization at the C-5 position?

A: Epimerization at the C-5 carbon is a well-documented issue in this compound synthesis, often occurring during the base-mediated cyclization step.[9] The acidic proton at C-5 can be abstracted by the base, leading to a planar enolate intermediate and subsequent loss of stereochemical integrity upon reprotonation.

  • Milder Reaction Conditions: Employing milder bases or reducing the reaction temperature and time can sometimes minimize the extent of epimerization.

  • Alternative Synthetic Routes: Some modern synthetic methods are designed to avoid this issue. For instance, certain multi-component reactions or strategies that form the this compound ring under non-basic conditions may offer better stereocontrol.

  • Late-Stage Cyclization: As mentioned for improving yield, forming the this compound ring late in the synthesis can be beneficial. This minimizes the exposure of the sensitive stereocenter to harsh conditions.[10] In some cases, partial epimerization during the final hydrolysis step has been observed, which may require careful optimization of the cleavage conditions (e.g., microwave irradiation to shorten the reaction time).[8]

Q: What are the best methods for purifying tetramic acids?

A: The purification of tetramic acids often requires a combination of techniques due to the nature of potential impurities.

  • Column Chromatography: This is the most common method for separating the desired product from unreacted starting materials and side products. Silica (B1680970) gel is typically used as the stationary phase.[7] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.[3]

  • Recrystallization: This technique is highly effective for removing impurities and can yield high-purity crystalline products.[12][13] The key is to find a suitable solvent or solvent system in which the this compound has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in solution.[12] Ethanol and water are common solvents to try.[12]

  • Acid-Base Extraction: The acidic nature of the this compound ring can be exploited. The crude product can be dissolved in an organic solvent and washed with a mild aqueous base (e.g., sodium bicarbonate solution) to extract the acidic this compound into the aqueous layer. The aqueous layer is then re-acidified and extracted with an organic solvent to recover the purified product. This can be effective for removing non-acidic impurities.

Data and Protocols

Quantitative Data Summary

Table 1: Optimization of Reaction Conditions for Microwave-Assisted Synthesis of a this compound Derivative (7a) Adapted from a study on Ugi/Dieckmann cyclization.[3]

EntryBaseSolventTemperature (°C)Time (min)Yield (%)
1DBUDMF8010Low
2DBUDMF1201085
3DBUDMF1401072
4DBUToluene1201045
5DBUCH3CN1201063
6Cs2CO3DMF1201055
7DMAPDMF12010<10

Table 2: Comparison of Conventional vs. Mechanochemical Synthesis Yields Data for the synthesis of 3-acyl-tetramic acids.[4]

β-Ketoester Starting MaterialConventional Method Yield (%)Mechanochemical Method Yield (%)
Ethyl acetoacetate1542
Ethyl benzoylacetate1235
Diethyl malonate2045
Key Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted One-Pot Ugi/Dieckmann Cyclization This protocol is based on a reported facile synthesis of this compound derivatives.[3]

  • To a solution of ethyl glyoxylate (B1226380) (1.0 mmol) in methanol (B129727) (1.0 mL) in a 5 mL microwave vial, add the desired amine (0.5 mmol). Stir the solution at room temperature for 10 minutes.

  • Sequentially add the carboxylic acid (0.50 mmol) and the isocyanide (0.50 mmol) to the mixture.

  • Stir the reaction mixture at room temperature overnight. Monitor the progress of the Ugi reaction by TLC.

  • Remove the solvent under a stream of nitrogen.

  • Dissolve the resulting residue in DMF (3.0 mL) and add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mmol).

  • Place the sealed vial in a microwave synthesizer and heat to 120 °C for 10 minutes.

  • After cooling to room temperature, dissolve the mixture in ethyl acetate (B1210297) (15.0 mL) and wash with brine.

  • Dry the organic layer with MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (ethyl acetate/hexane gradient) to afford the final this compound product.

General Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage start Starting Materials (e.g., Amino Acid, β-Ketoester) reaction Reaction (e.g., Dieckmann Condensation) start->reaction monitoring In-Process Control (TLC / LC-MS) reaction->monitoring quench Reaction Quench & Solvent Removal monitoring->quench extraction Liquid-Liquid Extraction quench->extraction crude Crude Product extraction->crude chromatography Column Chromatography crude->chromatography recrystallization Recrystallization chromatography->recrystallization Optional pure_product Pure this compound chromatography->pure_product recrystallization->pure_product

Caption: A typical workflow from synthesis to purification.

References

Strategies to avoid epimerization during Dieckmann cyclization.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Dieckmann cyclization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their Dieckmann cyclization reactions, with a specific focus on preventing epimerization.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of the Dieckmann cyclization, and when is it a concern?

A1: Epimerization is the change in the configuration of a single stereocenter in a molecule. In the Dieckmann cyclization, this is a concern when there is a pre-existing stereocenter at the α-carbon of one of the ester groups. The reaction proceeds through the formation of an enolate, which involves the removal of a proton from this α-carbon. If this carbon is a stereocenter, the resulting planar enolate can be protonated from either face, leading to a loss of stereochemical integrity and the formation of a mixture of diastereomers (epimers).

Q2: What are the primary factors that influence epimerization during a Dieckmann cyclization?

A2: The main factors that can lead to epimerization are:

  • Base: The choice of base is critical. Strong, non-hindered bases can readily deprotonate the α-carbon, and if the reaction is reversible, this can lead to equilibration and loss of stereochemistry.

  • Temperature: Higher reaction temperatures can provide enough energy to overcome the activation barrier for both the forward and reverse reactions, leading to an equilibrium where the more thermodynamically stable (and potentially epimerized) product is favored.

  • Reaction Time: Longer reaction times, especially at elevated temperatures, increase the likelihood of reaching thermodynamic equilibrium, which may favor the epimerized product.

  • Solvent: The polarity of the solvent can affect the stability and reactivity of the enolate intermediate, which in turn can influence the stereochemical outcome.

Q3: How can I minimize epimerization during my Dieckmann cyclization?

A3: To minimize epimerization, the general strategy is to employ conditions that favor kinetic control over thermodynamic control. This means using conditions that favor the faster-forming product, which is often the one that retains the original stereochemistry, over the more stable, potentially epimerized product. Key strategies include:

  • Use of sterically hindered, non-nucleophilic bases: Bases like potassium tert-butoxide (t-BuOK), lithium diisopropylamide (LDA), or lithium bis(trimethylsilyl)amide (LHMDS) are often preferred. Their bulk can lead to more selective deprotonation and can disfavor equilibration.

  • Low reaction temperatures: Running the reaction at low temperatures (e.g., -78 °C to 0 °C) helps to trap the kinetically favored product and prevent equilibration to the thermodynamically more stable epimer.

  • Careful control of reaction time: Monitoring the reaction closely and quenching it as soon as the starting material is consumed can prevent prolonged exposure to basic conditions that might lead to epimerization.

  • Appropriate solvent choice: Aprotic solvents like tetrahydrofuran (B95107) (THF) or toluene (B28343) are commonly used. Polar aprotic solvents can stabilize the enolate. The optimal solvent should be determined empirically for a specific substrate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of epimerization detected in the product. The reaction is reaching thermodynamic equilibrium, favoring the more stable epimer.Employ conditions that favor kinetic control. Lower the reaction temperature significantly (e.g., to -78 °C). Use a sterically hindered base such as LDA or LHMDS. Reduce the reaction time by carefully monitoring the reaction progress and quenching it upon completion.
Low yield of the desired product and significant epimerization. The chosen base is not optimal for the substrate, leading to side reactions or slow conversion and allowing time for epimerization.Screen a variety of sterically hindered bases (e.g., t-BuOK, LDA, LHMDS). Consider the pKa of the α-proton and choose a base that is strong enough for efficient deprotonation but does not promote excessive side reactions.
Inconsistent stereochemical outcome between batches. Minor variations in reaction setup, such as temperature fluctuations or differences in reagent addition rate, are affecting the kinetic vs. thermodynamic balance.Standardize the experimental protocol meticulously. Ensure consistent and efficient stirring. Use a reliable and calibrated cooling bath. Add the base slowly and at a controlled rate to maintain a consistent low temperature throughout the addition.

Experimental Protocol: Diastereoselective Dieckmann Cyclization under Kinetic Control

This protocol provides a general methodology for performing a Dieckmann cyclization with the aim of minimizing epimerization of a chiral center at the α-position.

Materials:

  • Chiral diester substrate

  • Anhydrous aprotic solvent (e.g., THF, Toluene)

  • Sterically hindered base (e.g., LDA, LHMDS, or KHMDS)

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • Preparation: Assemble the reaction apparatus under an inert atmosphere and ensure all glassware is thoroughly dried.

  • Dissolution: Dissolve the chiral diester substrate in the chosen anhydrous solvent in the reaction flask.

  • Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of the sterically hindered base (e.g., LDA in THF) to the cooled solution of the diester over a period of 30-60 minutes. Maintain the temperature at -78 °C during the addition.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Allow the mixture to warm to room temperature. Perform a standard aqueous work-up, typically involving extraction with an organic solvent, washing the organic layer with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Analyze the diastereomeric ratio of the product using techniques such as NMR spectroscopy (e.g., ¹H NMR with a chiral shift reagent or ¹⁹F NMR of a derivative) or chiral HPLC.

Visualizing the Epimerization Pathway and Troubleshooting Logic

To better understand the process of epimerization and the strategies to avoid it, the following diagrams illustrate the key concepts.

Mechanism of Epimerization during Dieckmann Cyclization cluster_start cluster_enolate cluster_products Start Chiral Diester (Desired Epimer) Enolate Planar Enolate (Loss of Stereochemistry) Start->Enolate + Base - H+ Desired Desired Product (Kinetic) Enolate->Desired Protonation (Kinetic Pathway) Epimer Epimerized Product (Thermodynamic) Enolate->Epimer Protonation (Thermodynamic Pathway) Desired->Enolate Deprotonation (Reversible) Epimer->Enolate Deprotonation (Reversible)

Caption: Mechanism of epimerization via a planar enolate intermediate.

Troubleshooting Logic for Epimerization cluster_conditions Reaction Conditions cluster_solutions Solutions Start Epimerization Observed? Temp Is Temperature Low? Start->Temp Yes Base Is Base Hindered? Temp->Base Yes LowerTemp Lower Temperature (e.g., -78 °C) Temp->LowerTemp No Time Is Reaction Time Minimized? Base->Time Yes ChangeBase Use Sterically Hindered Base (e.g., LDA, LHMDS) Base->ChangeBase No MonitorTime Monitor Reaction Closely and Quench Promptly Time->MonitorTime No End Epimerization Minimized Time->End Yes LowerTemp->Base ChangeBase->Time MonitorTime->End

Caption: A logical workflow for troubleshooting epimerization issues.

Technical Support Center: Purification of Complex Tetramic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of complex tetramic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying complex this compound derivatives?

A1: Complex this compound derivatives, often isolated from natural sources like fungi and marine organisms, present several purification challenges.[1][2] Their structural complexity, including multiple stereogenic centers and a variety of functional groups, can lead to:

  • High Polarity and Strong Interactions: The pyrrolidine-2,4-dione (B1332186) core and associated functionalities can cause strong interactions with polar stationary phases like silica (B1680970) gel, leading to poor elution and peak tailing.[3]

  • Tautomerism: Tetramic acids can exist as a mixture of tautomers, which can complicate purification and analysis, sometimes resulting in broadened or multiple peaks in chromatography.[4]

  • Acid Sensitivity: The acidic nature of standard silica gel can sometimes cause degradation of sensitive this compound derivatives.[5]

  • Complex Mixtures: Crude extracts from natural sources are often highly complex, containing numerous structurally related compounds that can be difficult to separate.[6]

Q2: Which initial purification techniques are most effective for crude extracts containing this compound derivatives?

A2: A multi-step approach is typically necessary. Initial purification often involves:

  • Solvent Extraction: The producing organism (e.g., fungal culture) is typically extracted with a solvent like ethyl acetate (B1210297) to obtain a crude extract.[7]

  • Initial Fractionation: The crude extract is often subjected to silica gel column chromatography using a step gradient of solvents (e.g., dichloromethane (B109758)/methanol) to separate the components into fractions of varying polarity.[7][8]

Q3: What are the recommended chromatographic methods for the fine purification of this compound derivatives?

A3: Following initial fractionation, a combination of chromatographic techniques is usually employed for final purification. These include:

  • Size-Exclusion Chromatography: Sephadex LH-20 with a solvent like methanol (B129727) is frequently used to separate compounds based on size.[7]

  • Medium Pressure Liquid Chromatography (MPLC): Reversed-phase C18 MPLC with a gradient of methanol/water or acetonitrile (B52724)/water is a common subsequent step.[7]

  • High-Performance Liquid Chromatography (HPLC): Semi-preparative reversed-phase HPLC (often C18) is typically the final step to obtain highly pure compounds.[7][8]

Troubleshooting Guides

Column Chromatography (Silica Gel)

Problem 1: My this compound derivative is streaking or remaining at the baseline of the TLC plate, even with polar solvents.

  • Cause: The solvent system is not polar enough to overcome the strong interactions between your polar compound and the acidic silanol (B1196071) groups on the silica gel.[3]

  • Solutions:

    • Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. A common starting point for polar compounds is 5% methanol in dichloromethane. You can increase the methanol percentage, but be cautious as concentrations above 10% can risk dissolving the silica gel.[3][9]

    • Add a Basic Modifier: For basic this compound derivatives, streaking is often due to interactions with the acidic silica. Adding a small amount of a basic modifier can neutralize these sites. Common choices include 1-3% triethylamine (B128534) (TEA) or using a pre-mixed solution of ammonia (B1221849) in methanol (e.g., 7N) as the polar component of your mobile phase.[3][10]

Problem 2: My acid-sensitive this compound derivative appears to be degrading on the silica gel column.

  • Cause: The slightly acidic nature of standard silica gel can cause the decomposition of acid-sensitive compounds.[5]

  • Solutions:

    • Deactivate the Silica Gel: You can neutralize the silica gel by pre-treating it. Prepare a solvent system containing 1-3% triethylamine and flush the packed column with one to two column volumes of this mixture. Discard the eluent. The silica is now deactivated, and you can proceed with your normal solvent system.[5]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[11]

High-Performance Liquid Chromatography (HPLC)

Problem 3: I'm observing peak tailing for my this compound derivative during reverse-phase HPLC.

  • Cause: Peak tailing for nitrogen-containing heterocyclic compounds can be due to secondary interactions with residual silanol groups on the C18 stationary phase.[12]

  • Solutions:

    • Add a Modifier to the Mobile Phase: Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase can help to protonate the silanol groups and reduce these secondary interactions, leading to sharper peaks.[7]

    • Adjust Mobile Phase pH: For basic compounds, reducing the mobile phase pH can minimize interactions with silanols.[12]

    • Use a Different Column: Consider using a column with end-capping or a polar-embedded phase designed to minimize silanol interactions.

Problem 4: My this compound derivative is not retained on the C18 column (elutes in the void volume).

  • Cause: The compound is too polar for the reverse-phase stationary phase under the current mobile phase conditions.

  • Solutions:

    • Decrease the Organic Modifier: Reduce the percentage of acetonitrile or methanol in your mobile phase.

    • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic technique that is well-suited for the separation of highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

Recrystallization

Problem 5: My this compound derivative "oils out" instead of forming crystals.

  • Cause: This occurs when the compound separates from the solution as a liquid instead of a solid. This can be due to the solution being too supersaturated, cooling too quickly, or the presence of impurities that lower the melting point.[11]

  • Solutions:

    • Add More Solvent: Add a small amount of hot solvent to dissolve the oil, and then allow it to cool very slowly.

    • Change the Solvent System: The boiling point of your solvent might be too high, or the polarity may not be suitable. Try a solvent with a lower boiling point or a different polarity. A mixed solvent system (e.g., hexane/ethyl acetate, hexane/acetone) can sometimes resolve this issue.[13]

    • Pre-purify: If significant impurities are present, a preliminary purification step like column chromatography may be necessary before attempting recrystallization.[11]

Problem 6: No crystals are forming upon cooling.

  • Cause: The solution may not be sufficiently saturated, or there are no nucleation sites for crystal growth to begin.

  • Solutions:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites.[11]

      • Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystal growth.[11]

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent to increase the concentration, then allow it to cool again.

    • Use a Colder Bath: If cooling to room temperature or in an ice bath is ineffective, try a colder bath (e.g., an ice-salt bath).

Experimental Protocols & Data

Example Purification Protocol for Fungal this compound Derivatives

The following is a generalized protocol based on methods reported for the purification of this compound derivatives from Penicillium species.[7]

  • Extraction:

    • The fungal fermentation broth and mycelia are extracted exhaustively with ethyl acetate.

    • The solvent is evaporated under reduced pressure to yield a crude extract.

  • Initial Fractionation (Silica Gel Column Chromatography):

    • The crude extract is subjected to silica gel column chromatography.

    • A step gradient of dichloromethane and methanol is used as the mobile phase (e.g., 100:0 to 5:1, v/v).

    • Fractions are collected and analyzed by TLC to pool similar fractions.

  • Intermediate Purification (Size-Exclusion & MPLC):

    • Promising fractions are further purified using a Sephadex LH-20 column with methanol as the eluent.

    • This is followed by reversed-phase C18 MPLC with a gradient of methanol/water (e.g., 10% to 100% methanol).

  • Final Purification (Semi-preparative HPLC):

    • The final purification is achieved using semi-preparative HPLC on a C18 column.

    • Typical mobile phases are acetonitrile/water or methanol/water, often with 0.1% TFA as a modifier.

Quantitative Data from a Sample Purification

The following table summarizes the purification of several this compound derivatives from a crude fungal extract, illustrating typical yields at each stage.

CompoundInitial Fraction (from 59g crude extract)Purified Amount (mg)Final Yield (%)HPLC Conditions (Semi-preparative)
Derivative 1Fr-4 (3.7 g)30.50.052%75% CH₃CN/H₂O + 0.03% TFA
Derivative 2Fr-6 (1.6 g)2.50.004%75% CH₃CN/H₂O + 0.03% TFA
Derivative 3Fr-3 (4.6 g)2.90.005%72% CH₃OH/H₂O + 0.03% TFA
Derivative 4Fr-5 (1.3 g)76.50.130%40% CH₃CN/H₂O + 0.03% TFA

Data adapted from a study on Penicillium sp. SCSIO06868.[7]

Visualizations

Purification_Workflow start Crude Extract silica Silica Gel Column Chromatography (e.g., DCM/MeOH gradient) start->silica fractions Fractions silica->fractions sephadex Sephadex LH-20 (Methanol) fractions->sephadex Select Fractions mplc Reversed-Phase MPLC (e.g., MeOH/H₂O gradient) sephadex->mplc hplc Semi-preparative HPLC (e.g., ACN/H₂O + TFA) mplc->hplc pure_compound Pure this compound Derivative hplc->pure_compound

Caption: A typical multi-step purification workflow for complex this compound derivatives.

Troubleshooting_Chromatography start Poor Separation/ Peak Tailing on Silica is_basic Is the compound basic? start->is_basic increase_polarity Increase mobile phase polarity (e.g., add MeOH) is_basic->increase_polarity No add_base Add basic modifier to mobile phase (e.g., 1-3% TEA) is_basic->add_base Yes is_acid_sensitive Is the compound acid-sensitive? increase_polarity->is_acid_sensitive end Improved Separation add_base->end deactivate_silica Deactivate silica with TEA alternative_stationary Use alternative stationary phase (e.g., Alumina) deactivate_silica->alternative_stationary If degradation persists deactivate_silica->end If successful is_acid_sensitive->deactivate_silica Yes is_acid_sensitive->end No alternative_stationary->end

Caption: Troubleshooting guide for common issues in silica gel chromatography.

Troubleshooting_Recrystallization start Recrystallization Failure oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No add_solvent Add more hot solvent, cool slowly oiling_out->add_solvent Yes induce_crystallization Induce crystallization (scratch/seed) no_crystals->induce_crystallization Yes change_solvent Change solvent system add_solvent->change_solvent If still oils out success Successful Crystallization add_solvent->success If successful pre_purify Pre-purify by chromatography change_solvent->pre_purify If still oils out change_solvent->success If successful pre_purify->success Then recrystallize reduce_volume Reduce solvent volume induce_crystallization->reduce_volume If no success induce_crystallization->success If successful colder_bath Use a colder bath reduce_volume->colder_bath If no success reduce_volume->success If successful colder_bath->change_solvent If no success colder_bath->success If successful

Caption: Troubleshooting guide for common recrystallization problems.

References

Technical Support Center: Navigating the Instability of Tetramic Acid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with tetramic acid compounds. The inherent instability of the pyrrolidine-2,4-dione (B1332186) core in solution can present significant challenges during experimentation. This resource aims to help you identify the root causes of degradation and implement effective stabilization strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Here are some common issues encountered when working with this compound compounds in solution, along with potential causes and solutions.

Question 1: My compound's purity is decreasing over time in solution, as confirmed by HPLC. What are the likely causes?

Answer: The degradation of this compound compounds in solution is often multifactorial. The primary factors influencing their stability are pH, temperature, light exposure, the solvent used, and the presence of oxidizing agents or metal ions.[1] Tetramic acids can undergo several degradation pathways, including hydrolysis, oxidation, and photodegradation.[2][3] The specific structure of your this compound derivative will also influence its susceptibility to these factors.

Question 2: I've noticed a change in the color of my this compound solution. What does this indicate?

Answer: A color change often suggests the formation of degradation products. For instance, related compounds like tetracyclines are known to change color from yellow to brown or dark brown upon degradation in acidic or alkaline solutions.[4][5] This is a visual indicator that the chemical structure of your compound is being altered, and you should immediately re-assess its purity and integrity using analytical methods like HPLC.

Question 3: How does pH affect the stability of my this compound compound?

Answer: The pH of the solution is a critical factor. The this compound core contains an amide-like bond within the pyrrolidine-2,4-dione ring, which is susceptible to both acid- and base-catalyzed hydrolysis.[6][7][8] For many related compounds, stability is greatest near a neutral pH, while highly acidic or alkaline conditions can significantly accelerate degradation.[4][5][9] It's also important to note that the degree of epimerization, another form of degradation, can be pH-dependent.[4]

Question 4: Can the type of solvent I use impact the stability of my compound?

Answer: Absolutely. Solvents can influence stability in several ways. Protic solvents, especially under acidic or basic conditions, can participate in hydrolysis. Some this compound derivatives have been noted to be particularly unstable in acidic solvents.[10] Additionally, tetramic acids can exist as a mixture of tautomers and geometric isomers in solution, and the solvent can affect the ratio of these forms, potentially influencing overall stability.[10][11] It is recommended to use aprotic solvents like DMSO for stock solutions and to minimize the time the compound spends in aqueous solutions.

Question 5: My compound seems to degrade even when stored in a neutral, aqueous buffer. What other factors could be at play?

Answer: If you have controlled for pH, other environmental factors are likely contributing to the instability:

  • Light Exposure: Many heterocyclic compounds are susceptible to photodegradation.[1][12] Storing your solutions in amber vials or in the dark can mitigate this.

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including degradation pathways.[1][9] Store solutions at the lowest appropriate temperature (e.g., 4°C for short-term, -20°C or -80°C for long-term storage), but be mindful of freeze-thaw cycles.

  • Oxidation: The presence of dissolved oxygen or other oxidizing agents can lead to oxidative degradation.[13] Using degassed solvents or adding antioxidants can help prevent this.

  • Metal Ions: The this compound moiety is a known metal chelator.[10][14] The presence of trace metal ions in your buffer or solvent can lead to the formation of metal complexes. While this can sometimes stabilize the compound, changes in pH or other conditions can lead to the decomposition of these complexes, which is another transformation pathway.[10][15] Using high-purity water and reagents or adding a chelating agent like EDTA can be beneficial.[13][15]

Data Summary Tables

Table 1: Influence of pH on this compound Stability (General Trends)

pH RangeConditionPrimary Degradation PathwayRecommended Action
< 4AcidicAcid-catalyzed hydrolysis, Epimerization[4][5]Avoid prolonged exposure. Use buffered solutions if acidity is required for an assay.
4 - 7Neutral to Slightly AcidicGenerally the most stable range for many related compounds.[4]Ideal for short-term storage and experimental use.
> 8AlkalineBase-catalyzed hydrolysis[5][6]Avoid prolonged exposure. Use freshly prepared solutions for experiments.

Table 2: Solvent Selection and Storage Recommendations

Solvent/Solution TypeRecommended UseStorage TemperatureKey Considerations
Anhydrous DMSO or DMFStock Solutions-20°C or -80°CHygroscopic; absorb water from the atmosphere. Use high-purity, anhydrous grade.
Acetonitrile (B52724), EthanolIntermediate Dilutions-20°CLess reactive than aqueous solutions. Use for serial dilutions before adding to aqueous buffer.
Aqueous Buffers (pH 6-7.5)Final Assay Solutions4°C (short-term)Prepare fresh. Minimize time in buffer before use. Consider degassing.[13]
Acidic or Basic BuffersSpecific Assays OnlyUse ImmediatelyHigh risk of rapid degradation. Run controls to assess compound stability over the assay duration.

Experimental Protocols

Protocol: Forced Degradation Study to Assess this compound Stability

A forced degradation study is essential for identifying the intrinsic stability of a drug substance and potential degradation products.[16][17][18] This involves subjecting the compound to a range of stress conditions.

Objective: To determine the degradation profile of a this compound compound under various stress conditions.

Materials:

  • This compound compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/Vis or MS)

  • pH meter

  • Water bath/oven

  • Photostability chamber

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor. Store a control sample (stock solution diluted in neutral water) under ambient, dark conditions.

    • Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours.[17]

    • Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH. Incubate at 60°C for 2, 6, and 24 hours.[17]

    • Oxidative Degradation: Dilute the stock solution in 3% H₂O₂. Keep at room temperature for 2, 6, and 24 hours.[17][18]

    • Thermal Degradation: Keep the solid compound in an oven at 80°C for 24 hours. Also, heat a solution of the compound at 80°C for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound to a light source as specified by ICH Q1B guidelines. Protect a control sample from light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples before injection if necessary.

    • Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.[16]

  • Data Analysis:

    • Calculate the percentage of degradation for the parent compound under each condition.

    • Analyze the chromatograms to identify the number and relative amounts of degradation products formed.

    • Establish a degradation profile and identify the conditions under which the compound is most labile.

Visual Diagrams

Below are diagrams illustrating key concepts related to this compound stability.

G start_node Instability Observed (e.g., Purity Loss, Color Change) decision_node decision_node start_node->decision_node Investigate Cause process_node_ph process_node_ph decision_node->process_node_ph Is pH controlled? process_node_storage process_node_storage decision_node->process_node_storage Is storage appropriate? process_node_solvent process_node_solvent decision_node->process_node_solvent Is solvent appropriate? process_node process_node solution_node solution_node solution_ph Use Neutral Buffer (pH 6-7.5) Prepare Fresh Solutions process_node_ph->solution_ph No solution_storage Store in Dark (Amber Vials) Store at Low Temp (-20°C) process_node_storage->solution_storage No solution_solvent Use Aprotic Solvent (DMSO) Minimize Time in Aqueous Solution process_node_solvent->solution_solvent No G center This compound Stability pH pH (Acid/Base Hydrolysis) center->pH Temp Temperature (Accelerates Degradation) center->Temp Light Light Exposure (Photodegradation) center->Light Solvent Solvent Choice (Hydrolysis/Isomerization) center->Solvent Oxygen Oxygen (Oxidation) center->Oxygen Metals Metal Ions (Complexation/Decomposition) center->Metals G parent This compound (in Solution) pathway_hydrolysis Hydrolysis parent->pathway_hydrolysis H₂O (Acid/Base) pathway_oxidation Oxidation parent->pathway_oxidation [O] pathway_photo Photodegradation parent->pathway_photo Light (hν) pathway_isomer Isomerization/ Tautomerization parent->pathway_isomer Solvent, pH pathway pathway product Degradation Products pathway_hydrolysis->product pathway_oxidation->product pathway_photo->product pathway_isomer->parent Equilibrium

References

Troubleshooting low yields in the synthesis of N-substituted tetramic acids.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of N-substituted tetramic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is the yield of my Dieckmann cyclization to form the N-substituted tetramic acid low?

Low yields in the Dieckmann cyclization of N-acyl-α-amino esters are a common issue and can be attributed to several factors:

  • Suboptimal Base and Reaction Conditions: The choice of base and reaction conditions is critical. Strong bases like sodium ethoxide or potassium tert-butoxide are typically used, but their effectiveness can be highly dependent on the solvent and temperature. For instance, using dimsyl ion in DMSO has been reported to give significantly higher yields compared to sodium metal in toluene. In some cases, certain diastereomers of the starting material may be resistant to cyclization under specific conditions.

  • Hydrolytic Side Reactions: The presence of water can lead to the hydrolysis of esters and other intermediates, reducing the overall yield. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere.

  • Epimerization at C-5: The stereocenter at the C-5 position of the this compound ring is prone to epimerization under basic conditions, leading to a mixture of diastereomers that can be difficult to separate and may result in lower isolated yields of the desired product.[1] This partial epimerization can limit the utility of this synthetic approach for chiral tetramic acids.[1][2]

  • Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress by thin-layer chromatography (TLC) is essential to determine the optimal reaction time.

Troubleshooting Strategies:

  • Optimize the Base and Solvent System: Experiment with different base and solvent combinations. A comparison of various conditions for a model Ugi/Dieckmann cyclization is provided in Table 1.

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the introduction of atmospheric moisture.

  • Control Reaction Temperature: Lowering the reaction temperature may help to minimize side reactions and epimerization.

  • Consider Alternative Synthetic Routes: If optimizing the Dieckmann cyclization proves challenging, alternative methods such as the Ugi/Dieckmann cascade reaction or mechanochemical synthesis may offer higher yields.

2. I'm observing significant side product formation. What are the likely culprits and how can I minimize them?

Side product formation is a common cause of low yields. Here are some likely side reactions and strategies to mitigate them:

  • O-acylation vs. C-acylation: In the synthesis of 3-acyltetramic acids, acylation can sometimes occur at the oxygen of the enol tautomer (O-acylation) instead of the desired C-3 position (C-acylation). The outcome can be sensitive to the amount of catalyst used, such as 4-(dimethylamino)pyridine (DMAP).[3] Using an excess of DMAP can promote the rearrangement of the O-acylated product to the C-acylated product.[3]

  • Dimerization: For medium and large ring syntheses via Dieckmann condensation, intermolecular dimerization can be a significant competing reaction. Running the reaction at high dilution can favor the intramolecular cyclization.

  • Decomposition of Starting Materials or Products: Tetramic acids and their precursors can be sensitive to harsh reaction conditions. Prolonged reaction times or high temperatures may lead to decomposition. Monitoring the reaction by TLC and working it up promptly upon completion is advisable.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low Yields in N-Substituted this compound Synthesis start Low Yield Observed check_reaction_conditions Review Reaction Conditions (Base, Solvent, Temp) start->check_reaction_conditions check_reagents Assess Reagent Quality (Anhydrous?, Purity) start->check_reagents monitor_reaction Monitor Reaction Progress (TLC) start->monitor_reaction incomplete_reaction Incomplete Reaction? monitor_reaction->incomplete_reaction side_products Significant Side Products? monitor_reaction->side_products incomplete_reaction->side_products No optimize_time_temp Optimize Reaction Time and Temperature incomplete_reaction->optimize_time_temp Yes optimize_base_solvent Optimize Base and Solvent side_products->optimize_base_solvent Yes purification_issues Purification Issues? side_products->purification_issues No success Improved Yield optimize_time_temp->success optimize_base_solvent->success recrystallization Recrystallization purification_issues->recrystallization Yes chromatography Column Chromatography purification_issues->chromatography Yes alternative_route Consider Alternative Synthetic Route purification_issues->alternative_route No recrystallization->success chromatography->success ReactionScheme cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product N-phenyl-2-phenylacetamide N-phenyl-2-phenylacetamide Dieckmann Condensation Dieckmann Condensation (Base, e.g., NaOEt) N-phenyl-2-phenylacetamide->Dieckmann Condensation Diethyl oxalate Diethyl oxalate Diethyl oxalate->Dieckmann Condensation 1,5-Diphenylpyrrolidine-2,4-dione 1,5-Diphenylpyrrolidine-2,4-dione Dieckmann Condensation->1,5-Diphenylpyrrolidine-2,4-dione PurificationWorkflow start Crude Reaction Mixture acidification Acidification with dilute HCl start->acidification filtration Vacuum Filtration acidification->filtration washing Wash with Cold Water and Diethyl Ether filtration->washing crude_product Crude Solid Product washing->crude_product recrystallization Recrystallization (e.g., from Ethanol) crude_product->recrystallization pure_product Pure N-Substituted This compound recrystallization->pure_product

References

Mild synthesis conditions to avoid harsh reagents for tetramic acids.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mild synthesis of tetramic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing tetramic acids under mild conditions?

A1: The most prevalent mild strategies avoid harsh bases and high temperatures. Key methods include:

  • The Dieckmann Condensation: This is a classical and widely used base-induced intramolecular cyclization of N-acyl amino acid esters.[1][2] To maintain mild conditions, traditional strong bases like sodium ethoxide are often replaced with alternatives such as sodium methoxide (B1231860) (NaOMe) in benzene (B151609)/methanol, or non-nucleophilic bases like 1,8-Diazabicyclo[11.5.4]undec-7-ene (DBU).[1][3]

  • Ugi/Dieckmann Cascade Reaction: This modern approach combines a four-component Ugi reaction with a subsequent Dieckmann cyclization in a one-pot procedure.[3][4] This method is notable for its efficiency, use of commercially available starting materials, and often employs microwave assistance to promote the reaction under mild conditions, affording good yields.[3]

  • Meldrum's Acid Route: The ring opening of Meldrum's acid with amino acids provides an alternative pathway to the necessary precursors for cyclization.[1]

Q2: How can the 3-acyl side chain be introduced without using harsh reagents?

A2: Introducing the C3-acyl group, a common feature in bioactive tetramic acids, can be achieved through several mild methods:

  • DCC/DMAP Mediated Acylation and Rearrangement: Tetramic acids can be O-acylated using a carboxylic acid in the presence of a coupling agent like N,N′-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[5] This is followed by an acyl migration (a Fries-type rearrangement) to furnish the C-acylated product, which can be induced by using a stoichiometric amount of DMAP.[5][6]

  • From N-Acetoacetyl Precursors: Using N-acetoacetylamino acid esters as precursors allows for a base-mediated cyclization that directly yields 3-acetyltetramates.[7]

Q3: What N-protecting groups are suitable for syntheses requiring mild deprotection?

A3: The choice of N-protecting group is critical, especially if the final product is sensitive to the harsh acidic or basic conditions typically used for deprotection. For syntheses requiring exceptionally mild final steps, the 2,4,6-trimethoxybenzyl (TMB) group is a highly acid-labile option for protecting β-ketoamides, proving more labile than the related dimethoxybenzyl (DMB) group.[8] Standard protecting groups like tert-Butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) are also widely used for the amino acid starting materials, with well-established mild deprotection protocols.[9]

Troubleshooting Guide

Problem: I am getting a very low yield in my Dieckmann condensation reaction.

This is a common issue that can be attributed to several factors.[10][11] Use the following guide to troubleshoot the problem.

Potential CauseRecommended Action
Incorrect Base/Conditions The choice of base is critical. For sensitive substrates, strong bases like sodium ethoxide can cause degradation.[12] Consider switching to a milder base like sodium methoxide (NaOMe) or a non-nucleophilic base like DBU.[1][3] Sterically hindered bases such as potassium tert-butoxide (t-BuOK) in aprotic solvents can also minimize side reactions.[12]
Presence of Water The Dieckmann condensation is sensitive to moisture, which can hydrolyze the ester starting material or quench the enolate intermediate. Ensure all glassware is oven-dried and use anhydrous solvents.[13]
Sub-optimal Temperature While some protocols call for reflux, high temperatures can promote side reactions or product decomposition.[1] If degradation is suspected, try performing the reaction at a lower temperature, even if it requires a longer reaction time.[12] Monitor reaction progress by Thin Layer Chromatography (TLC).[13]
Impure Starting Materials Purity of the N-acyl amino acid ester is crucial. Purify the starting material by column chromatography or recrystallization before proceeding with the cyclization step. Impurities can inhibit the reaction or lead to unwanted byproducts.[11]
Loss During Work-up Tetramic acids can chelate metal ions and may be partially soluble in aqueous layers. During extraction, ensure the pH is appropriately adjusted to keep the product in the organic phase. Back-extract the aqueous layer to recover any dissolved product.
Problem: I am observing significant epimerization at the C-5 position of my tetramic acid.

Epimerization at the chiral C-5 center, which originates from the starting amino acid, is a well-documented issue in this compound synthesis, particularly during the base-catalyzed Dieckmann cyclization.[14][15]

Potential CauseRecommended Action
Strongly Basic Conditions The use of strong bases and prolonged exposure can lead to deprotonation and reprotonation at the C-5 position, causing racemization.[15] Using a milder base (e.g., DBU) or a hindered base (e.g., t-BuOK) can reduce the rate of epimerization.[3][16]
Elevated Reaction Temperature Higher temperatures can accelerate the rate of epimerization. Running the reaction at the lowest effective temperature is recommended.
Prolonged Reaction Time The longer the chiral center is exposed to basic conditions, the greater the extent of epimerization. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Late-Stage Cyclization To minimize issues with the sensitive this compound core, consider a synthetic strategy where the Lacey-Dieckmann condensation is one of the final steps. This avoids carrying the base-labile this compound through multiple synthetic transformations.[14]
Problem: The N-acylation of my amino acid ester is inefficient or failing.

The formation of the N-acyl amino acid ester precursor is a critical first step.

Potential CauseRecommended Action
Ineffective Coupling Reagents For coupling an amino acid ester with a carboxylic acid, standard reagents like DCC with an additive (e.g., DMAP, HOBt) are typically effective.[7] If yields are low, consider switching to a more potent coupling reagent such as HATU or HBTU, especially for hindered substrates.[17]
Incorrect Stoichiometry Ensure the stoichiometry is correct. Typically, slight excesses of the carboxylic acid and coupling reagent (1.1-1.2 equivalents) are used relative to the amino acid ester.[1]
Side Reactions The amino group of the amino acid must be free. If you are starting with a hydrochloride salt, a non-nucleophilic base like triethylamine (B128534) (Et₃N) must be added to liberate the free amine before adding the acylating agent.[7]
Solvent Issues The reaction should be performed in a suitable anhydrous aprotic solvent, such as dichloromethane (B109758) (CH₂Cl₂), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF), to ensure all reagents are fully dissolved.[1]

Visualized Workflows and Mechanisms

This compound Synthesis Workflow Figure 1. General Workflow for this compound Synthesis cluster_start Starting Materials cluster_synthesis Core Synthesis Steps cluster_product Product start1 Amino Acid Ester step1 N-Acylation start1->step1 start2 Acylating Agent (e.g., Malonyl Chloride Derivative) start2->step1 step2 Intramolecular Cyclization (Dieckmann Condensation) step1->step2 Forms N-Acyl Amino Ester product This compound Derivative step2->product Forms this compound Ring step3 Optional: 3-Acylation product->step3 Modification

Caption: General Workflow for this compound Synthesis.

Dieckmann Condensation Mechanism Figure 2. Simplified Dieckmann Condensation Mechanism A N-Acyl Amino Ester B Enolate Intermediate A->B + Base - H⁺ C Cyclic Intermediate (Alkoxide) B->C Intramolecular Nucleophilic Attack D This compound (β-keto ester form) C->D - OR' group + H⁺ (workup)

Caption: Simplified Dieckmann Condensation Mechanism.

Troubleshooting Low Yield Figure 3. Troubleshooting Logic for Low Yields cluster_causes Potential Problem Areas cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Degradation cluster_solutions3 Solutions for Purification Loss start Low Product Yield cause1 Incomplete Reaction start->cause1 cause2 Product Degradation start->cause2 cause3 Loss During Purification start->cause3 sol1a Check Reagent Purity cause1->sol1a sol1b Optimize Base/Solvent cause1->sol1b sol1c Extend Reaction Time cause1->sol1c sol1d Increase Temperature cause1->sol1d sol2a Use Milder Base cause2->sol2a sol2b Lower Reaction Temp cause2->sol2b sol2c Reduce Reaction Time cause2->sol2c sol2d Protect from Air/Moisture cause2->sol2d sol3a Optimize Extraction pH cause3->sol3a sol3b Back-Extract Aqueous Layers cause3->sol3b sol3c Modify Chromatography cause3->sol3c

Caption: Troubleshooting Logic for Low Yields.

Key Experimental Protocols

Protocol 1: Microwave-Assisted Ugi/Dieckmann Synthesis of Tetramic Acids

This one-pot, two-step protocol is adapted from methodologies that emphasize mild conditions and operational simplicity.[3]

Step A: Ugi Four-Component Reaction

  • To a microwave vial, add the starting amine (1.0 equiv.), aldehyde or ketone (1.0 equiv.), carboxylic acid (1.0 equiv.), and isonitrile (1.0 equiv.) in methanol.

  • Seal the vial and heat in a microwave reactor at 80 °C for 30 minutes.

  • After cooling, remove the solvent under a gentle stream of nitrogen. The crude Ugi product is used directly in the next step without purification.

Step B: Dieckmann Cyclization

  • Dissolve the crude Ugi product from Step A in anhydrous tetrahydrofuran (THF).

  • Add 1,8-Diazabicyclo[11.5.4]undec-7-ene (DBU) (1.5 equiv.).

  • Seal the vial and heat in a microwave reactor at 100 °C for 30 minutes.

  • Cool the reaction mixture, dilute with ethyl acetate (B1210297), and wash with 1M HCl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired this compound derivative.

Reactant ScopeTypical Overall Yield[3]
Aromatic & Aliphatic Amines55-75%
Aromatic & Aliphatic Aldehydes51-70%
Electron-donating/withdrawing groupsGood tolerance, 60-75%
Protocol 2: Dieckmann Condensation using Sodium Methoxide

This protocol uses a common yet relatively mild base for the cyclization of N-malonyl amino acid esters.[1][7]

  • Dissolve the purified N-malonyl amino acid ester (1.0 equiv.) in a mixture of anhydrous benzene and methanol.

  • Add sodium methoxide (NaOMe) (1.1 equiv.) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the mixture to room temperature and carefully quench by adding it to ice-cold dilute HCl.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting this compound ester by recrystallization or column chromatography.

References

Managing tautomerism during the characterization of 3-acyltetramic acids.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in managing the complexities of tautomerism during the characterization of 3-acyltetramic acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary tautomeric forms of 3-acyltetramic acids?

A1: 3-Acyltetramic acids primarily exist in a dynamic equilibrium between several tautomeric forms. The most significant of these are the endocyclic and exocyclic enol forms, often referred to as the α-enol (I), β-enol (II), and the endo-enol (III), alongside a triketo form (IV). The specific equilibrium is highly dependent on the substitution pattern and the surrounding environment.

Q2: Which factors influence the tautomeric equilibrium of 3-acyltetramic acids?

A2: The tautomeric equilibrium is influenced by several factors, including the solvent polarity, pH, temperature, and the nature of the substituents on the acyl chain and the tetramic acid ring. For instance, polar protic solvents tend to favor the enol forms through hydrogen bonding.

Q3: What is the most common analytical technique for studying tautomerism in these compounds?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful and commonly used technique. It allows for the direct observation and quantification of the different tautomers in solution by analyzing the distinct chemical shifts and coupling constants for each form.

Q4: Can I isolate a single tautomer?

A4: Isolating a single tautomer is often challenging due to the rapid equilibrium in solution. However, under specific conditions, such as in the solid state, a single tautomeric form may be favored and can be characterized using X-ray crystallography. Co-crystallization with other molecules can also sometimes "lock" a specific tautomer.

Troubleshooting Guides

Problem 1: My ¹H NMR spectrum is complex and shows more peaks than expected.

  • Possible Cause: You are likely observing a mixture of multiple tautomers in solution, each with its own set of distinct proton signals.

  • Troubleshooting Steps:

    • Variable Temperature (VT) NMR: Acquire NMR spectra at different temperatures. If the peak ratios change with temperature, it confirms the presence of a dynamic equilibrium between tautomers. At lower temperatures, the interchange may slow down, leading to sharper, more resolved peaks for each tautomer.

    • Solvent Study: Record NMR spectra in a variety of deuterated solvents with different polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD). A change in the ratio of the observed species upon changing the solvent is a strong indicator of tautomerism.

    • 2D NMR: Perform 2D NMR experiments like COSY and HSQC/HMBC to establish connectivity within each tautomeric form. This will help in assigning the individual sets of peaks to their respective tautomers.

Problem 2: I am getting inconsistent results in my biological assays.

  • Possible Cause: The different tautomers of your 3-acylthis compound may have different biological activities. If the tautomeric ratio changes under your assay conditions (e.g., in aqueous buffer), it could lead to variable results.

  • Troubleshooting Steps:

    • Characterize Under Assay Conditions: Use techniques like UV-Vis or NMR spectroscopy to determine the predominant tautomeric form(s) under your specific assay conditions (pH, buffer composition).

    • pH-Dependent Studies: Analyze the tautomeric distribution across a range of pH values to understand how it might change in different biological compartments.

    • Consider Prodrug Strategy: If one tautomer is significantly more active but not the most stable, consider a prodrug approach where the compound is modified to lock it in the desired form until it reaches the target site.

Quantitative Data Summary

The tautomeric distribution of 3-acyltetramic acids is highly sensitive to the solvent environment. The table below summarizes typical tautomer ratios observed for a generic 3-acylthis compound in different deuterated solvents, as determined by ¹H NMR integration.

SolventPolarityTautomer I (α-enol)Tautomer II (β-enol)Tautomer III (endo-enol)
CDCl₃ Non-polar~60%~30%~10%
Acetone-d₆ Polar aprotic~45%~45%~10%
DMSO-d₆ Polar aprotic~20%~70%~10%
CD₃OD Polar protic<5%>90%<5%

Note: These are representative values. The actual distribution will vary based on the specific substituents of the molecule.

Key Experimental Protocols

Protocol 1: Determination of Tautomeric Ratios by ¹H NMR Spectroscopy

  • Sample Preparation: Prepare a solution of the 3-acylthis compound (approx. 5-10 mg) in the desired deuterated solvent (approx. 0.6 mL). Ensure the solvent is of high purity to avoid catalytic effects on the equilibrium.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum at a controlled temperature (e.g., 298 K).

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of 5 times the longest T1 is recommended.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Identify non-overlapping signals that are unique to each tautomer. Enolic protons or specific CH/CH₂ protons adjacent to the carbonyl groups are often good choices.

    • Integrate the selected signals.

  • Calculation: Calculate the molar ratio of the tautomers by normalizing the integral values based on the number of protons each signal represents. For example, if signal A (1H) for tautomer 1 has an integral of 0.6 and signal B (1H) for tautomer 2 has an integral of 0.4, the ratio is 60:40.

Visual Guides

Tautomerism cluster_keto Keto Forms cluster_enol Enol Forms IV Triketo (IV) I α-enol (I) I->IV Equilibrium II β-enol (II) I->II Equilibrium III endo-enol (III) II->III Equilibrium Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Characterization cluster_quant Quantification cluster_bio Biological Evaluation start Synthesized 3-Acylthis compound nmr ¹H & ¹³C NMR (in various solvents) start->nmr uvvis UV-Vis Spectroscopy (pH dependence) start->uvvis xray X-ray Crystallography (solid state) start->xray quant Determine Tautomer Ratios nmr->quant assay Biological Assay uvvis->assay quant->assay Troubleshooting start Complex NMR Spectrum? vt_nmr Run Variable Temperature NMR start->vt_nmr Yes single_compound Likely a Single, Complex Compound start->single_compound No check_ratios Do peak ratios change? vt_nmr->check_ratios solvent_study Change Deuterated Solvent confirm_tautomers Confirm Tautomers solvent_study->confirm_tautomers two_d_nmr Perform 2D NMR (COSY, HSQC) check_ratios->solvent_study No check_ratios->confirm_tautomers Yes assign_peaks Assign Peaks to Each Tautomer confirm_tautomers->assign_peaks assign_peaks->two_d_nmr

Reducing by-product formation in multi-component reactions for tetramic acids.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing multi-component reactions for the synthesis of tetramic acids and minimizing by-product formation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of tetramic acids, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of the Desired Tetramic Acid Product

  • Question: My reaction is resulting in a low yield of the target this compound. What are the potential causes and how can I improve it?

  • Answer: Low yields in this compound synthesis can arise from several factors, including incomplete reactions, degradation of starting materials or products, and competing side reactions. To improve the yield, consider the following:

    • Reaction Conditions: Ensure all reagents and solvents are pure and anhydrous, as moisture can lead to hydrolysis of starting materials and intermediates. Optimize the reaction temperature and time; prolonged reaction times or high temperatures can sometimes lead to product degradation.[1] Microwave irradiation has been shown to reduce reaction times and improve efficiency in some cases.[2]

    • Choice of Base: The selection of a suitable base is critical, particularly in Dieckmann condensation approaches. Strong, non-nucleophilic bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are often used.[3][4] The concentration and stoichiometry of the base should be carefully controlled.

    • Catalyst Activity: If using a catalyzed reaction, such as a silver-catalyzed approach, ensure the catalyst is active and not poisoned by impurities in the starting materials.[5]

    • Purification: Product loss during work-up and purification can significantly impact the final yield. Optimize extraction and chromatography conditions to minimize such losses.

Issue 2: Formation of Significant Amounts of Unexpected By-products

  • Question: My reaction is producing a complex mixture with several by-products, making purification difficult. How can I identify and minimize these side products?

  • Answer: The formation of by-products is a common challenge. Identifying the structure of major by-products can provide insight into the undesired reaction pathways. Common by-products and strategies to minimize them include:

    • Epimerization at C-5: In syntheses involving chiral α-amino acids, epimerization at the C-5 position of the this compound ring is a frequent side reaction, particularly in Dieckmann cyclizations.[6][7][8] This leads to the formation of diastereomeric mixtures that can be difficult to separate.

      • Solution: Employing sterically hindered bases such as diisopropylethylamine (DIPEA) can reduce epimerization.[5] Running the reaction at lower temperatures (e.g., 0 °C or below) can also significantly suppress this side reaction.[5] The choice of solvent can also play a role; for instance, switching from THF to acetonitrile (B52724) has been shown to improve diastereoselectivity in certain cases.[8]

    • Dimerization and Polymerization: Intermolecular reactions can compete with the desired intramolecular cyclization, especially when forming medium to large rings in Dieckmann condensations.[9]

      • Solution: Running the reaction under high dilution conditions can favor the intramolecular cyclization over intermolecular side reactions.

    • Hydrolysis: The presence of water can lead to the hydrolysis of ester intermediates, preventing cyclization.

      • Solution: Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify my target this compound from the reaction mixture. What are some effective purification strategies?

  • Answer: Purification of tetramic acids can be challenging due to their acidic nature and potential for tautomerization.[10]

    • Column Chromatography: This is the most common purification method. Careful selection of the stationary phase (e.g., silica (B1680970) gel) and eluent system is crucial. A systematic optimization of the solvent system using thin-layer chromatography (TLC) is recommended.[2] Adding a small amount of a volatile acid (like acetic acid) to the eluent can sometimes improve peak shape and separation of acidic compounds.

    • Crystallization: If the product is a solid, recrystallization can be a highly effective method for purification. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

    • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be employed, although it is less suitable for large-scale purifications.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common multi-component reactions used for synthesizing tetramic acids?

  • A1: The most prevalent multi-component strategies include the Ugi four-component reaction (U-4CR) followed by a post-cyclization modification, often a Dieckmann-type condensation.[2][3][11] Other methods involve the use of Meldrum's acid with amino acids.[12]

  • Q2: How can I monitor the progress of my this compound synthesis?

  • A2: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the consumption of starting materials and the formation of the product. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information on the reaction progress and the formation of by-products.

  • Q3: My this compound appears to exist as a mixture of tautomers. How does this affect characterization and bioactivity?

  • A3: Tetramic acids can exist in different tautomeric forms, which can lead to complex NMR spectra with multiple sets of signals.[10] This is an inherent property of the this compound scaffold and does not necessarily indicate an impure sample. The biological activity is often attributed to a specific tautomer, and the equilibrium between tautomers can be influenced by the solvent and pH.

  • Q4: Are there any safety precautions I should be aware of when working with reagents for this compound synthesis?

  • A4: Many of the reagents used in this compound synthesis are hazardous. For example, strong bases like sodium hydride are pyrophoric and react violently with water. Organolithium reagents are also highly reactive. Always consult the Safety Data Sheet (SDS) for each reagent before use and handle them in an appropriate chemical fume hood with personal protective equipment.

Data Presentation

Table 1: Optimization of Reaction Conditions for this compound Synthesis

EntryReaction TypeBase/CatalystSolventTemperature (°C)TimeYield (%)By-products/CommentsReference
1Ugi/DieckmannDBUDMF120 (Microwave)10 min75Good functional group tolerance.[2]
2DieckmannKOtBuTHFRoom Temp-ModeratePartial epimerization at C-5.[6][7]
3Amide Coupling/Lacey-DieckmannAg(TFA) / tBuOKAcetonitrile--75One-pot procedure, good yield.[8]
4Aldol Condensation/Fries RearrangementBasic conditions / CaCl2, DMAP, Et3N---HighEfficient for 3-acyl derivatives.[10]

Experimental Protocols

Protocol 1: General Procedure for Ugi/Dieckmann Synthesis of Tetramic Acids under Microwave Irradiation

This protocol is adapted from a microwave-assisted method for the synthesis of this compound derivatives.[2]

  • Ugi Reaction: In a microwave vial, combine the aldehyde (1.0 mmol), amine (1.0 mmol), carboxylic acid (1.0 mmol), and isocyanide (1.0 mmol) in a suitable solvent (e.g., methanol).

  • Stir the mixture at room temperature for the time required for the Ugi reaction to complete (monitor by TLC).

  • Remove the solvent under reduced pressure. The crude Ugi product is often used in the next step without further purification.

  • Dieckmann Cyclization: To the crude Ugi product, add dry solvent (e.g., DMF) and a base (e.g., DBU, 1.5 mmol).

  • Seal the vial and heat the reaction mixture in a microwave reactor at the optimized temperature and time (e.g., 120 °C for 10 minutes).

  • Work-up: After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: General Procedure for Dieckmann Cyclization to Minimize Epimerization

This protocol incorporates strategies to reduce C-5 epimerization.[5]

  • Dissolve the N-acyl amino acid ester (1.0 mmol) in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to a low temperature (e.g., -78 °C or 0 °C) using a suitable cooling bath.

  • Slowly add a solution of a sterically hindered base (e.g., lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS)) (1.1 mmol) to the reaction mixture while maintaining the low temperature.

  • Stir the reaction at the low temperature for the optimized reaction time, monitoring the progress by TLC.

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride at the low temperature.

  • Work-up: Allow the mixture to warm to room temperature, and then extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the product by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_ugi Ugi Reaction cluster_intermediate Intermediate cluster_dieckmann Dieckmann Cyclization cluster_end Final Product start Aldehyde, Amine, Carboxylic Acid, Isocyanide ugi_reaction Ugi Four-Component Reaction start->ugi_reaction ugi_product Crude Ugi Adduct ugi_reaction->ugi_product dieckmann_reaction Base-mediated Intramolecular Cyclization ugi_product->dieckmann_reaction purification Work-up and Purification dieckmann_reaction->purification tetramic_acid This compound purification->tetramic_acid

Caption: Workflow for the Ugi/Dieckmann synthesis of tetramic acids.

troubleshooting_workflow cluster_analysis Problem Analysis cluster_solutions Potential Solutions cluster_outcome Outcome start Low Yield or By-product Formation identify_byproduct Identify By-products (NMR, LC-MS) start->identify_byproduct epimerization Epimerization Detected identify_byproduct->epimerization Diastereomers? dimerization Dimerization/Oligomerization identify_byproduct->dimerization High MW Species? hydrolysis Hydrolysis Products identify_byproduct->hydrolysis Opened Ring? low_conversion Incomplete Reaction identify_byproduct->low_conversion Starting Material Remaining? sol_epimerization Lower Temperature Use Sterically Hindered Base Change Solvent epimerization->sol_epimerization sol_dimerization Use High Dilution dimerization->sol_dimerization sol_hydrolysis Use Anhydrous Conditions hydrolysis->sol_hydrolysis sol_conversion Optimize Reaction Time/Temp Check Reagent Purity low_conversion->sol_conversion end Improved Yield and Purity sol_epimerization->end sol_dimerization->end sol_hydrolysis->end sol_conversion->end

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Enhancing Tetramic Acid Derivative Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with tetramic acid derivatives during biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do many this compound derivatives exhibit low aqueous solubility?

This compound derivatives often possess complex, lipophilic structures, which can lead to poor solubility in aqueous solutions.[1][2] Factors contributing to this include high molecular weight, the presence of hydrophobic side chains, and strong crystal lattice energy, which makes it difficult for water molecules to solvate the compound.[3][4] This low solubility can compromise biological activity in assays.[1]

Q2: What are the primary consequences of poor compound solubility in biological assays?

Low solubility can significantly impact the quality and reliability of assay results.[5][6] Key consequences include:

  • Precipitation: The compound may fall out of solution when a concentrated organic stock is diluted into an aqueous assay buffer.[2][7]

  • Inaccurate Concentration: The actual concentration of the compound in the assay may be much lower than the nominal concentration, leading to an underestimation of its potency.[5]

  • Reduced Bioavailability: In cell-based assays, poor solubility limits the amount of compound available to cross cell membranes and interact with its target.[2]

  • Data Variability: Inconsistent solubility can lead to high variability in results and poor reproducibility.[5][6]

Q3: What is the general approach to improving the solubility of a poorly soluble compound?

Solubility enhancement strategies can be broadly categorized into physical and chemical modifications, as well as formulation-based approaches.[3]

  • Physical Modifications: These involve altering the solid-state properties of the compound, for instance, by reducing particle size (micronization, nanosuspension) or creating an amorphous form (solid dispersions).[4][8]

  • Chemical Modifications: These include strategies like pH adjustment, salt formation, or derivatization.[3]

  • Formulation Strategies: This is the most common approach in a research setting and involves using co-solvents, surfactants, or complexing agents to keep the compound in solution.[9][10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: My this compound derivative won't dissolve in the initial organic solvent (e.g., DMSO).

  • Question: I am trying to prepare a concentrated stock solution in DMSO, but the compound is not dissolving completely. What should I do?

  • Answer:

    • Employ Mechanical and Thermal Energy: Use a combination of gentle warming (in a water bath at 37-50°C) and mechanical agitation like vortexing or sonication to aid dissolution.[2] These methods increase the kinetic energy and help break down compound aggregates.

    • Try an Alternative Solvent: If DMSO is ineffective, consider other water-miscible organic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[2]

    • Prepare a More Dilute Stock: The intended concentration may exceed the compound's solubility limit in the chosen solvent. Try preparing a more dilute stock solution.

Issue 2: The compound dissolves in the organic stock but precipitates when diluted into my aqueous assay buffer.

  • Question: My DMSO stock solution is clear, but a precipitate forms immediately upon dilution into my cell culture medium or buffer. How can I prevent this?

  • Answer: This is a common problem when the final concentration of the organic co-solvent is too low to maintain the compound's solubility in the aqueous environment.[2][7]

    • Optimize Co-solvent Concentration: Ensure the final concentration of your organic solvent is sufficient to maintain solubility. For many cell-based assays, the final DMSO concentration should be kept below 0.5% (v/v) to avoid toxicity.[2][7] However, some enzyme assays can tolerate higher percentages.[5] Always determine the tolerance of your specific experimental system.

    • Decrease the Final Compound Concentration: The simplest approach is to lower the final working concentration of your compound to a level below its solubility limit in the final assay medium.[2]

    • Use Solubilizing Agents: Incorporate excipients like cyclodextrins or non-ionic surfactants (e.g., Tween 80, Pluronic F-68) into your aqueous buffer before adding the compound stock.[2][11] These agents can encapsulate the hydrophobic compound, enhancing its apparent solubility.[7]

    • Adjust the pH: Tetramic acids are acidic. Increasing the pH of the assay buffer (e.g., to 7.4-8.0) can deprotonate the molecule, forming a more soluble salt.[2][7] Ensure the final pH is compatible with your biological system.

Issue 3: My assay results are highly variable and not reproducible.

  • Question: I am observing significant scatter in my data between replicate wells and experiments. Could this be related to solubility?

  • Answer: Yes, inconsistent compound solubility is a major cause of data variability.[5]

    • Confirm Solubility Under Assay Conditions: Before running a full experiment, perform a preliminary test to confirm your compound is soluble in the final assay buffer at the desired concentration and for the duration of the experiment.[5]

    • Review Stock Solution Handling: Improper storage of DMSO stock solutions, including repeated freeze-thaw cycles, can cause the compound to precipitate out of solution over time.[5][6] Aliquot your stock solutions into single-use volumes to minimize this.

    • Optimize Dilution Protocol: Instead of a single large dilution, perform a serial dilution of the concentrated stock into the final assay buffer. This gradual decrease in solvent concentration can sometimes help keep the compound in solution.[7]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution Using a Co-Solvent

  • Weigh the required amount of the this compound derivative in a sterile microcentrifuge tube.

  • Add the appropriate volume of a high-purity, water-miscible organic solvent (e.g., DMSO, DMF) to achieve the desired stock concentration (e.g., 10-30 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes.

  • Gentle warming in a 37°C water bath can be applied if necessary, followed by vortexing.[2]

  • Once fully dissolved, visually inspect the solution for any particulates.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[5]

Protocol 2: Using Cyclodextrins to Enhance Solubility

  • Prepare the aqueous assay buffer.

  • Add the chosen cyclodextrin (B1172386) (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) to the buffer and stir until it is completely dissolved. The concentration will depend on the specific compound and cyclodextrin used.

  • Prepare a concentrated stock solution of the this compound derivative in an appropriate organic solvent (e.g., DMSO) as described in Protocol 1.

  • Add the compound stock solution dropwise to the cyclodextrin-containing buffer while vortexing or stirring vigorously to facilitate the formation of inclusion complexes.[12]

  • Allow the solution to equilibrate for at least 30 minutes before use in the assay.

Protocol 3: Formulation as a Solid Dispersion (for advanced applications)

This method involves dispersing the drug in a hydrophilic polymer matrix to improve wettability and dissolution.[8][13]

  • Solvent Evaporation Method: a. Dissolve both the this compound derivative and a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, HPMC) in a suitable common solvent like methanol (B129727) or ethanol.[13] b. Evaporate the solvent under reduced pressure using a rotary evaporator. c. The resulting solid mass is then further dried, pulverized, and sieved to obtain a fine powder. This powder can then be used for dissolution studies or formulation into a dosage form.

Data Presentation

Table 1: Common Co-solvents and Surfactants for Biological Assays

Agent TypeExampleTypical Final ConcentrationConsiderations
Co-solvent Dimethyl Sulfoxide (DMSO)< 0.5% (v/v) for cell-based assays[2][7]Can be toxic to cells at higher concentrations.
Ethanol< 1% (v/v)Potential for protein denaturation and cell toxicity.
Polyethylene Glycol (PEG 400)1-5% (v/v)Generally low toxicity.[3]
Surfactant Tween® 80 (Polysorbate 80)0.01-1% (v/v)[7]Can interfere with cell membranes and some assay readouts.[7]
Pluronic® F-680.01-0.2% (w/v)Often used in cell culture; generally low cytotoxicity.
Complexing Agent HP-β-Cyclodextrin1-10 mMCan sometimes extract cholesterol from cell membranes.

Visualizations

G cluster_0 Troubleshooting Workflow: Compound Precipitation Start Compound precipitates in aqueous buffer Step1 Decrease final compound concentration Start->Step1 Step2 Optimize co-solvent % (e.g., DMSO < 0.5%) Step1->Step2 If precipitation persists End Compound solubilized Step1->End Success Step3 Incorporate solubilizing agents (e.g., Cyclodextrin, Tween 80) Step2->Step3 If precipitation persists Step2->End Success Step4 Adjust buffer pH (for ionizable compounds) Step3->Step4 If precipitation persists Step3->End Success Step4->End Success

Caption: Troubleshooting workflow for compound precipitation.

G cluster_1 Solubility Enhancement Strategy Selection Start Poorly Soluble This compound Derivative Decision1 Need for rapid screening in early discovery? Start->Decision1 Formulation Formulation Strategies Decision1->Formulation Yes Modification Physical/Chemical Modification Decision1->Modification No (Lead Optimization) CoSolvent Co-solvents (DMSO, PEG) Formulation->CoSolvent Surfactant Surfactants (Tween 80) Formulation->Surfactant Complexation Complexation (Cyclodextrins) Formulation->Complexation ParticleSize Particle Size Reduction (Nanosuspension) Modification->ParticleSize SolidDispersion Solid Dispersion Modification->SolidDispersion

Caption: Logic for selecting a solubility enhancement strategy.

References

Technical Support Center: Development of One-Pot Procedures to Minimize Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing one-pot synthesis procedures to minimize side reactions and improve overall efficiency.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Conversion of Starting Materials

Symptom: Analysis of the crude reaction mixture (e.g., by TLC, LC-MS, or NMR) shows a significant amount of unreacted starting material from the first or subsequent steps.

Possible Cause Recommended Action
Incompatible Reaction Conditions Verify that the chosen solvent, temperature, and pH are suitable for all reaction steps. A set of conditions optimal for one transformation may inhibit another. Consider a sequential adjustment of conditions, such as changing the temperature after the first step is complete.
Catalyst Deactivation A reagent or byproduct from a subsequent step may be poisoning the catalyst from a previous step. If catalyst deactivation is suspected, consider using a more robust catalyst or adding a scavenger to remove the inhibiting species before the next catalytic step.[1]
Insufficient Reagent Stoichiometry Ensure that all reagents are present in the correct stoichiometric amounts. In a one-pot procedure, a limiting reagent in an early step will cap the maximum possible yield of the final product.
Poor Solubility of Reagents or Intermediates A reactant or a newly formed intermediate may not be soluble enough under the reaction conditions to react efficiently. Consider a solvent system that can solubilize all components, or a phase-transfer catalyst if dealing with immiscible phases.
Issue 2: Formation of Unexpected Side Products

Symptom: The reaction mixture contains significant quantities of unforeseen impurities, complicating purification and reducing the yield of the desired product.

Possible Cause Recommended Action
Cross-Reactivity of Reagents Reagents from different steps may be reacting with each other in an unintended manner. Carefully review the compatibility of all functional groups, catalysts, and reagents that will be present in the reaction vessel at the same time.[2] A sequential addition protocol, where reagents for the next step are only added after the previous one is complete, can mitigate this.[2]
Decomposition of an Intermediate or Product An intermediate or the final product may be unstable under the prolonged reaction time or elevated temperatures often required for one-pot syntheses. Monitor the reaction progress over time to identify the point at which byproduct formation begins to increase, and consider adjusting the reaction time and temperature accordingly.
Undesired Reaction Pathways The chosen reaction conditions may be promoting a competing reaction pathway. Altering the solvent, temperature, or catalyst can often change the selectivity of a reaction. For example, polar aprotic solvents may favor one pathway, while nonpolar solvents favor another.
Impure Starting Materials Impurities in the starting materials can participate in the reaction, leading to unexpected byproducts. Always ensure the purity of your starting materials before beginning a one-pot synthesis.

Frequently Asked Questions (FAQs)

Q1: How can I select the best solvent for a multi-step one-pot reaction?

A1: The ideal solvent should be inert to all reagents and intermediates, and it should provide adequate solubility for all components throughout the entire reaction sequence. It's often a compromise. Start by considering the solvent requirements for the most sensitive step in your sequence. If a single solvent is not feasible, consider a biphasic system with a phase-transfer catalyst or a solvent swap, where the first solvent is removed under vacuum before adding the next set of reagents and a new solvent.

Q2: What is the best way to add reagents in a sequential one-pot synthesis?

A2: The order of addition is critical. Generally, it is best to perform the most sensitive or complex transformations first.[3] It is also advisable to ensure each step has reached maximum conversion before adding the reagents for the subsequent step. This can be monitored using in-situ techniques like FT-IR or by taking small aliquots for analysis by TLC or LC-MS.

Q3: My first reaction is clean, but upon adding the reagents for the second step, I see multiple new spots on my TLC. What should I do?

A3: This strongly suggests an incompatibility between the components of the second step and either the product of the first step or residual reagents from the first step.

  • Isolate and Characterize: If possible, isolate the major side products to understand the unintended reaction pathways.

  • Protecting Groups: Consider if a protecting group is necessary for a functional group on your intermediate that is not compatible with the second reaction step.

  • Reagent Quenching: Before adding the reagents for the second step, consider adding a scavenger to quench any unreacted reagents from the first step.

Q4: Can I run a reduction and an oxidation in the same pot?

A4: Generally, this is very challenging due to the inherent incompatibility of oxidizing and reducing agents.[2] However, it can be achieved in some cases through careful planning. For example, a reduction can be carried out, and then the reducing agent can be quenched or removed before the oxidizing agent is added. Alternatively, one might use a catalytic system where the catalyst can be modulated to perform both transformations under different conditions (e.g., by changing a ligand or an additive).

Data Presentation

Table 1: Comparison of One-Pot vs. Stepwise Synthesis for the Formation of a 4-Anilinopiperidine Derivative
Synthesis MethodKey ReagentsReaction Time (h)Overall Yield (%)Purity (%)Reference
One-Pot Reductive Amination 4-Piperidone, Aniline (B41778), Sodium triacetoxyborohydride (B8407120)1291>95[4]
Stepwise (Imine formation then reduction) 4-Piperidone, Aniline; then Sodium borohydride24 (including isolation)75>98[4]
Table 2: Optimization of a One-Pot, Three-Component Synthesis of β-Acetamido Ketones
EntryAldehydeKetoneCatalyst (mol%)Time (h)Yield (%)Reference
1BenzaldehydeAcetophenoneBF₃·OEt₂ (10)675[5]
24-ChlorobenzaldehydeAcetophenoneBF₃·OEt₂ (10)782[5]
34-NitrobenzaldehydeAcetophenoneBF₃·OEt₂ (10)590[5]
4BenzaldehydeCyclohexanoneBF₃·OEt₂ (10)872[5]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination for the Synthesis of a 4-Anilinopiperidine Derivative[4]

Materials:

  • 1-Boc-4-piperidone

  • Aniline

  • Sodium triacetoxyborohydride

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add 1-Boc-4-piperidone (1.0 equivalent) and dichloromethane.

  • Add aniline (1.1 equivalents) to the suspension.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) in portions over 30 minutes, ensuring the internal temperature remains below 10 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure 4-anilinopiperidine derivative.

Protocol 2: One-Pot, Three-Component Synthesis of a β-Acetamido Ketone[5]

Materials:

  • Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ketone (e.g., acetophenone)

  • Acetonitrile

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Ethyl acetate (B1210297)

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 equivalent) and the ketone (1.2 equivalents) in acetonitrile.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add boron trifluoride etherate (10 mol%) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the time indicated in Table 2 (typically 5-8 hours).

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to obtain the pure β-acetamido ketone.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Execution cluster_workup Workup & Analysis start Define Reaction Sequence reagent_check Check Reagent Compatibility start->reagent_check reagent_check->start Incompatible (Redesign) solvent_select Select Solvent System reagent_check->solvent_select Compatible add_reagents1 Add Reagents for Step 1 solvent_select->add_reagents1 monitor1 Monitor Step 1 Completion add_reagents1->monitor1 add_reagents2 Add Reagents for Step 2 monitor1->add_reagents2 monitor2 Monitor Step 2 Completion add_reagents2->monitor2 workup Reaction Workup monitor2->workup purify Purification workup->purify analyze Analyze Final Product purify->analyze end Successful One-Pot Synthesis analyze->end

Caption: A general workflow for developing a one-pot synthesis procedure.

Troubleshooting_Tree start Low Yield or Unexpected Side Products incomplete_conversion Incomplete Conversion? start->incomplete_conversion Analyze Crude Mixture unexpected_products Unexpected Side Products? start->unexpected_products Analyze Crude Mixture catalyst_deactivation Suspect Catalyst Deactivation? incomplete_conversion->catalyst_deactivation Yes reagent_issue Check Reagent Stoichiometry and Purity incomplete_conversion->reagent_issue No cross_reactivity Suspect Reagent Cross-Reactivity? unexpected_products->cross_reactivity Yes instability Suspect Intermediate/ Product Instability? unexpected_products->instability No conditions_issue Optimize Reaction Conditions (Temp, Time, Solvent) catalyst_deactivation->conditions_issue No Switch to Robust Catalyst\nor Add Scavenger Switch to Robust Catalyst or Add Scavenger catalyst_deactivation->Switch to Robust Catalyst\nor Add Scavenger Yes cross_reactivity->instability No Implement Sequential Addition\nor Use Protecting Groups Implement Sequential Addition or Use Protecting Groups cross_reactivity->Implement Sequential Addition\nor Use Protecting Groups Yes Reduce Reaction Temperature\nor Time Reduce Reaction Temperature or Time instability->Reduce Reaction Temperature\nor Time Yes Investigate Alternative\nReaction Pathways Investigate Alternative Reaction Pathways instability->Investigate Alternative\nReaction Pathways No

Caption: A decision tree for troubleshooting common issues in one-pot synthesis.

References

Technical Support Center: Catalyst Loading Optimization for Silver-Catalyzed Tetramic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing catalyst loading and troubleshooting common issues in the silver-catalyzed synthesis of tetramic acids from propargylic amines and carbon dioxide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Q: My reaction has resulted in a low yield or no desired tetramic acid product. What are the potential causes and how can I resolve this?

    A: Low or no product yield can stem from several factors. A systematic approach to troubleshooting is recommended:

    • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Silver catalysts can be sensitive to air and moisture, which can lead to deactivation.

    • Reagent Quality: Verify the purity of your propargylic amine starting material. Impurities can interfere with the catalytic cycle. The base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), should be fresh and of high purity.

    • Carbon Dioxide Source: Ensure a consistent and reliable source of carbon dioxide. For reactions running at atmospheric pressure, a balloon filled with CO₂ is often used. Ensure there are no leaks in the system.

    • Catalyst Activity: The silver catalyst (e.g., AgNO₃, Ag₂O) may be inactive. Use a freshly opened bottle of the silver salt or consider a different silver source.

    • Temperature Control: The reaction is typically run at 60°C.[1] Significant deviations from this temperature can negatively impact the reaction rate and yield. Calibrate your heating apparatus to ensure accurate temperature control.

Issue 2: Formation of Side Products

  • Q: I am observing significant side products in my reaction mixture. What are these impurities and how can I minimize their formation?

    A: While the primary reaction is generally clean, side reactions can occur, particularly with certain substrates.

    • Unidentified Side Products: For substrates lacking substitution at the propargylic position, "undesired side reactions" have been noted.[1] While the specific structures of these side products are not always detailed, they can arise from alternative reaction pathways of the starting material or intermediates. A one-pot procedure has been developed to mitigate these side reactions for such substrates.[1]

    • Minimizing Side Products:

      • Strict Adherence to Optimized Conditions: Use the recommended catalyst loading (0.5 mol%), DBU concentration (2.0 equivalents), and temperature (60°C) to favor the desired reaction pathway.[1]

      • Slow Addition of Reagents: In some cases, slow addition of the base or starting material can help to control the reaction and minimize the formation of side products.

Issue 3: Incomplete Conversion

  • Q: My reaction has stalled, and I have a mixture of starting material and product. How can I drive the reaction to completion?

    A: Incomplete conversion is a common issue that can often be resolved by addressing the following:

    • Reaction Time: Ensure the reaction has been allowed to run for a sufficient amount of time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Catalyst Deactivation: The silver catalyst may have deactivated over the course of the reaction. Potential causes of deactivation include impurities in the reagents or solvent. While specific methods for regenerating the silver catalyst in this reaction are not widely reported, ensuring high-purity starting materials is the best preventative measure.

    • Insufficient Base: Ensure that 2.0 equivalents of DBU have been added, as this is the optimal amount for the reaction.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal catalyst loading for this reaction? A1: The optimized catalyst loading has been reported to be as low as 0.5 mol% of the silver salt.[1] Increasing the catalyst loading does not necessarily lead to a significant increase in yield and may not be cost-effective.

  • Q2: Which silver salt is the most effective catalyst? A2: Various silver salts can be used, with silver(I) salts being common choices for activating alkynes. The seminal work on this reaction utilized a silver salt, though the specific counter-ion was not always specified in the initial abstracts. Researchers can screen different silver salts (e.g., AgNO₃, Ag₂O, AgOTf) to find the most effective one for their specific substrate.

  • Q3: What is the role of DBU in the reaction? A3: DBU serves as the optimal base for this reaction, enabling high yields of tetramic acids.[1] It is believed to facilitate the intramolecular rearrangement of the oxazolidinone intermediate.

  • Q4: Can this method be applied to a wide range of substrates? A4: Yes, this method has been shown to have a broad substrate scope. It is compatible with various propargylic amine derivatives, including those with functional groups on a phenyl ring, heterocyclic substituents, and sterically hindered groups, all producing tetramic acids in high to excellent yields.[1]

  • Q5: How should the final product be purified? A5: Purification is typically achieved through standard laboratory techniques. After an aqueous workup to remove the DBU and any inorganic salts, the crude product can be purified by column chromatography on silica (B1680970) gel.

Data Presentation

The following tables summarize the effect of key reaction parameters on the yield of the silver-catalyzed this compound synthesis.

Table 1: Effect of Catalyst Loading on Product Yield

Catalyst Loading (mol%)Reported Yield
0.5High to Excellent[1]
1.0Not Reported
2.0Not Reported
5.0Not Reported
Note: 0.5 mol% is the optimized loading. Higher loadings are generally not necessary.

Table 2: Effect of Base on Product Yield

BaseEquivalentsReported Yield
DBU2.0High to Excellent[1]
Other Organic BasesNot ReportedNot Reported
Inorganic BasesNot ReportedNot Reported
Note: DBU has been identified as the optimal base for this transformation.[1]

Table 3: Effect of Temperature on Product Yield

Temperature (°C)Reported Yield
Room TemperatureNot Reported
40Not Reported
60High to Excellent[1]
80Not Reported
Note: 60°C is the optimized reaction temperature.[1]

Experimental Protocols

General Protocol for the Silver-Catalyzed Synthesis of Tetramic Acids

This protocol is a representative example based on the published literature.[1] Researchers should adapt it as necessary for their specific substrate and laboratory conditions.

Materials:

  • Propargylic amine (1.0 mmol)

  • Silver catalyst (e.g., AgNO₃, 0.005 mmol, 0.5 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol, 2.0 equiv.)

  • Anhydrous solvent (e.g., Acetonitrile)

  • Carbon dioxide (balloon)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the propargylic amine (1.0 mmol) and the silver catalyst (0.005 mmol).

  • Add anhydrous solvent (e.g., 5 mL of acetonitrile).

  • Evacuate the flask and backfill with carbon dioxide from a balloon three times.

  • Add DBU (2.0 mmol) to the reaction mixture.

  • Stir the reaction mixture at 60°C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Visualizations

Diagram 1: Proposed Catalytic Cycle

Catalytic_Cycle cluster_main Catalytic Cycle Propargylamine Propargylamine Activated_Complex Activated_Complex Propargylamine->Activated_Complex + Ag Catalyst CO2 CO2 CO2->Activated_Complex + CO2 Ag_Catalyst Ag_Catalyst Ag_Catalyst->Propargylamine Catalyst Regeneration Oxazolidinone Oxazolidinone Activated_Complex->Oxazolidinone Cyclization Isocyanate_Intermediate Isocyanate_Intermediate Oxazolidinone->Isocyanate_Intermediate Rearrangement (DBU) Enolate_Intermediate Enolate_Intermediate Isocyanate_Intermediate->Enolate_Intermediate Intramolecular Cyclization Tetramic_Acid Tetramic_Acid Enolate_Intermediate->Tetramic_Acid Tautomerization

Caption: Proposed catalytic cycle for the silver-catalyzed synthesis of tetramic acids.

Diagram 2: Experimental Workflow

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Add Propargylamine & Silver Catalyst Reaction_Setup->Reagent_Addition CO2_Introduction Introduce CO2 (Atmospheric Pressure) Reagent_Addition->CO2_Introduction Base_Addition Add DBU CO2_Introduction->Base_Addition Reaction Heat to 60°C & Stir Base_Addition->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: A typical experimental workflow for the synthesis of tetramic acids.

References

Minimizing the use of environmentally impactful solvents in tetramic acid synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetramic acids with a focus on minimizing the use of environmentally impactful solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary green chemistry approaches for synthesizing tetramic acids?

A1: The main green chemistry strategies for tetramic acid synthesis focus on reducing or eliminating the use of hazardous solvents. These include:

  • Mechanochemical Synthesis: This solvent-free method utilizes mechanical energy, typically through ball milling, to drive the reaction. It often leads to higher yields and avoids the use of bulk solvents.[1][2][3]

  • Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates and enhance yields, often in solvent-free conditions or with greener solvents.

  • Use of Greener Solvents: Replacing traditional hazardous solvents with more environmentally benign alternatives in reactions like the Dieckmann condensation or Ugi four-component reaction.[4][5]

Q2: What are the advantages of mechanochemical synthesis over traditional solution-based methods for tetramic acids?

A2: Mechanochemical synthesis offers several advantages:

  • Solvent-Free: It eliminates the need for bulk, often hazardous, organic solvents.[1][2][3]

  • Higher Yields: In many cases, mechanochemical methods provide higher product yields compared to their solution-based counterparts.[1][6]

  • Energy Efficiency: Reactions are often conducted at room temperature, reducing energy consumption.[1][3]

  • Reduced Waste: By avoiding solvents, the overall waste generated (E-factor) is significantly lower.

Q3: What are some greener solvent alternatives for solution-based this compound synthesis?

A3: When a solvent is necessary, several greener alternatives to traditional solvents like tetrahydrofuran (B95107) (THF), methanol (B129727), and benzene (B151609) are being explored. These include:

  • Ethyl Lactate: A bio-based and biodegradable solvent.

  • Cyclopentyl Methyl Ether (CPME): A hydrophobic ether solvent with a high boiling point and low peroxide formation. It can be an effective substitute for THF and other ethers.

  • Ionic Liquids (ILs): Salts that are liquid at low temperatures and have negligible vapor pressure. Their properties can be tuned by modifying the cation and anion.

  • Deep Eutectic Solvents (DESs): Mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. They are often biodegradable and can be prepared from inexpensive, renewable resources.

Q4: Can multicomponent reactions be used for a greener synthesis of tetramic acids?

A4: Yes, the Ugi four-component reaction (Ugi-4CR) followed by a Dieckmann condensation is a powerful multicomponent strategy for synthesizing this compound derivatives. This approach offers high atom economy and can be performed in greener solvents or under microwave irradiation to further enhance its environmental credentials.[4]

Troubleshooting Guides

Mechanochemical Synthesis

Q: My mechanochemical reaction is resulting in a low yield of the desired this compound. What are the possible causes and solutions?

A: Low yields in mechanochemical synthesis can arise from several factors:

Possible Cause Troubleshooting Steps
Insufficient Milling Time or Frequency Optimize the milling time and frequency. Start with the reported conditions and incrementally increase the duration or speed. Monitor the reaction progress by taking small samples at different time points (if feasible).
Incorrect Ball-to-Material Ratio The size and number of milling balls relative to the amount of reactants are crucial for efficient energy transfer. Consult the literature for the optimal ratio for your specific ball mill and vial size.
Inhomogeneous Mixing of Reactants Ensure that the solid reactants are finely powdered and thoroughly mixed before starting the milling process. The presence of large aggregates can hinder the reaction.
Formation of Glassy Phases or Caking The material inside the mill can sometimes form a glassy phase or cake onto the walls, preventing efficient mixing and reaction. Consider adding a small amount of a liquid grinding assistant (a few microliters of a green solvent) to prevent this.

Q: I am having difficulty isolating and purifying the this compound product from the solid reaction mixture after mechanochemical synthesis. What should I do?

A: Purification of solid-state reaction products can be challenging. Here are some suggestions:

Problem Suggested Solution
Product is mixed with unreacted starting materials and byproducts. 1. Solvent Extraction: Choose a solvent that selectively dissolves the product while leaving the impurities behind (or vice versa). Use minimal amounts of a greener solvent for this extraction. 2. Acid-Base Extraction: Tetramic acids are acidic and can be deprotonated with a mild base to form a water-soluble salt. This allows for separation from non-acidic impurities. Subsequent acidification will precipitate the purified this compound. 3. Column Chromatography: If the above methods fail, column chromatography may be necessary. Optimize the solvent system using thin-layer chromatography (TLC) first to ensure good separation.
The product is an intractable solid. Try dissolving the crude mixture in a suitable solvent and then precipitating the product by adding an anti-solvent.
Dieckmann Condensation (Solution-Based)

Q: The yield of my Dieckmann condensation to form the this compound ring is low. What are the common side reactions and how can I minimize them?

A: Low yields in Dieckmann condensations are often due to side reactions or incomplete cyclization.

Possible Cause Troubleshooting Steps
Intermolecular Claisen Condensation This is a common side reaction, especially at high concentrations. Run the reaction under high dilution conditions to favor the intramolecular Dieckmann condensation.
Epimerization at the C-5 position The basic conditions of the Dieckmann condensation can lead to racemization or epimerization of the stereocenter derived from the amino acid. Use a non-nucleophilic, sterically hindered base (e.g., potassium tert-butoxide) and perform the reaction at lower temperatures to minimize this.[1]
Incorrect Base or Solvent The choice of base and solvent is critical. A strong, non-nucleophilic base is generally preferred. The solvent should be aprotic and able to dissolve the reactants. Consider greener alternatives like CPME.
Hydrolysis of the ester Ensure that all reagents and solvents are anhydrous, as water can lead to the hydrolysis of the ester starting material.

Q: How can I perform a Dieckmann condensation using greener solvents?

A: To make the Dieckmann condensation greener, you can replace traditional solvents like benzene or THF.

Green Solvent Alternative Considerations
Cyclopentyl Methyl Ether (CPME) A good alternative to THF. It is more stable towards peroxide formation.
2-Methyltetrahydrofuran (2-MeTHF) Derived from renewable resources and can be a suitable replacement for THF.
Toluene While not ideal, it is considered a greener alternative to benzene.
Ugi-Dieckmann Synthesis

Q: The overall yield of my one-pot Ugi-Dieckmann synthesis is low. Where might the problem lie?

A: In a one-pot, multi-step synthesis, pinpointing the problematic step is key.

Stage Potential Issue & Solution
Ugi Reaction Incomplete reaction: Ensure all four components (amine, aldehyde, carboxylic acid, and isocyanide) are pure and added in the correct stoichiometry. The reaction is often run at room temperature, but gentle heating or microwave irradiation might improve the yield for less reactive substrates.
Dieckmann Condensation Inefficient cyclization: After the Ugi reaction, the choice of base for the subsequent Dieckmann cyclization is crucial. Strong, non-nucleophilic bases like potassium tert-butoxide or DBU are often used. Ensure the solvent is compatible with both reaction steps if performing a true one-pot synthesis. Microwave assistance can also be beneficial for the cyclization step.[4]
Purification Difficulty in separating the this compound from Ugi intermediates: If the Ugi reaction is not complete, purification can be challenging. It might be beneficial to isolate and purify the Ugi product before proceeding with the Dieckmann condensation, although this adds an extra step.

Data Presentation

Table 1: Comparison of Mechanochemical vs. Conventional Solution-Based Synthesis of 3-Acyl-Tetramic Acids

EntryRMechanochemical Yield (%)Conventional Solution Yield (%)
1Phenyl6545
24-Methylphenyl6848
34-Methoxyphenyl7255
44-Chlorophenyl6242
52-Thienyl5838
6Methyl5535

Data synthesized from a comparative study on mechanochemical and conventional synthesis methods.[3]

Experimental Protocols

Protocol 1: Mechanochemical Synthesis of 3-Acyl-Tetramic Acids

This protocol is adapted from a reported solvent-free synthesis of 3-acyl-tetramic acids.[3]

Materials:

  • β-ketoester (1.0 equiv)

  • N-acetylglycine succinimide (B58015) ester (0.67 equiv)

  • Sodium ethoxide (2.0 equiv)

  • Stainless steel milling jar and balls

Procedure:

  • Place the β-ketoester, N-acetylglycine succinimide ester, and one equivalent of sodium ethoxide into a stainless steel milling jar containing stainless steel balls.

  • Mill the mixture at 25 Hz for 90 minutes.

  • Open the jar and add the second equivalent of sodium ethoxide.

  • Continue milling at 25 Hz for another 90 minutes.

  • After completion, dissolve the solid mixture in water and wash with diethyl ether to remove unreacted starting materials.

  • Acidify the aqueous layer with 2 M HCl to a pH of approximately 2-3.

  • Extract the aqueous layer with ethyl acetate (B1210297).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Ugi-Dieckmann Synthesis of this compound Derivatives (Microwave-Assisted)

This protocol is a generalized procedure based on reported microwave-assisted Ugi-Dieckmann reactions.[4]

Materials:

  • Amine (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Carboxylic acid (1.0 equiv)

  • Isocyanide (1.0 equiv)

  • Methanol (as solvent for the Ugi reaction)

  • 1,8-Diazabicyclo[11.7.0]undec-7-ene (DBU) (2.0 equiv)

  • Dimethylformamide (DMF) (as solvent for the Dieckmann cyclization)

Procedure:

  • Ugi Reaction: In a microwave vial, dissolve the amine and aldehyde in methanol and stir for 10 minutes at room temperature.

  • Add the carboxylic acid and isocyanide to the mixture and stir at room temperature overnight.

  • Remove the methanol under a stream of nitrogen.

  • Dieckmann Cyclization: To the crude Ugi product, add DMF and DBU.

  • Seal the vial and heat in a microwave synthesizer to 120 °C for 10 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow_mechanochemical start Start reactants Combine β-ketoester, N-acetylglycine succinimide ester, and sodium ethoxide (1 equiv) in milling jar start->reactants mill1 Mill at 25 Hz for 90 min reactants->mill1 add_base Add second equivalent of sodium ethoxide mill1->add_base mill2 Mill at 25 Hz for 90 min add_base->mill2 workup Aqueous Workup: 1. Dissolve in water 2. Wash with diethyl ether 3. Acidify with HCl 4. Extract with ethyl acetate mill2->workup purification Dry, concentrate, and purify (Column Chromatography) workup->purification end End Product: 3-Acyl-Tetramic Acid purification->end

Caption: Workflow for the mechanochemical synthesis of 3-acyl-tetramic acids.

experimental_workflow_ugi_dieckmann cluster_ugi Ugi Four-Component Reaction cluster_dieckmann Dieckmann Cyclization (Microwave) start_ugi Start mix_amine_aldehyde Mix amine and aldehyde in methanol start_ugi->mix_amine_aldehyde add_acid_isocyanide Add carboxylic acid and isocyanide mix_amine_aldehyde->add_acid_isocyanide stir_overnight Stir at room temperature overnight add_acid_isocyanide->stir_overnight remove_solvent Remove methanol stir_overnight->remove_solvent crude_ugi Crude Ugi Product remove_solvent->crude_ugi add_dbu_dmf Add DBU and DMF to crude Ugi product crude_ugi->add_dbu_dmf microwave Microwave irradiation (120 °C, 10 min) add_dbu_dmf->microwave workup_purify Workup and Purification microwave->workup_purify end_product End Product: This compound Derivative workup_purify->end_product

Caption: Workflow for the Ugi-Dieckmann synthesis of this compound derivatives.

References

Validation & Comparative

Structure-Activity Relationship (SAR) of 3-Enaminetetramic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The class of 3-enaminetetramic acids has garnered significant interest in medicinal and agricultural chemistry due to their diverse biological activities, including antibacterial and herbicidal effects. Understanding the structure-activity relationship (SAR) of these compounds is crucial for the rational design of more potent and selective agents. This guide provides a comparative analysis of 3-enaminetetramic acid derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing a general workflow for SAR studies.

Antibacterial Activity of 3-Enaminetetramic Acids

Derivatives of 3-enaminethis compound have been evaluated for their antibacterial properties, although their activity is generally reported to be modest and highly dependent on the substitution patterns on both the this compound ring and the enamine nitrogen. T[1][2][3]he following table summarizes the minimum inhibitory concentration (MIC) values of a series of 5-substituted-3-enaminetetramic acids against various bacterial strains.

Table 1: Antibacterial Activity (MIC, µg/mL) of 5-Substituted-3-enaminethis compound Derivatives

CompoundS. aureusB. subtilisE. coliP. aeruginosa
1a HH>128>128>128>128
1b HCH₃>128>128>128>128
1c HPhenyl64128>128>128
1d H4-Cl-Phenyl3264>128>128
2a CH₃H>128>128>128>128
2b CH₃CH₃128>128>128>128
2c CH₃Phenyl3264>128>128
2d CH₃4-Cl-Phenyl1632128>128
3a IsopropylH128>128>128>128
3b IsopropylCH₃64128>128>128
3c IsopropylPhenyl1632128>128
3d Isopropyl4-Cl-Phenyl81664>128

Data compiled from publicly available research literature. The specific synthetic details and full characterization of these compounds are reported in the corresponding primary sources.

From the data, a clear trend emerges:

  • Effect of R¹ (5-position of this compound): Increasing the steric bulk at the 5-position (H < CH₃ < Isopropyl) generally leads to enhanced antibacterial activity, particularly against Gram-positive bacteria.

  • Effect of R² (enamine nitrogen): The nature of the substituent on the enamine nitrogen plays a critical role. Unsubstituted (R²=H) or small alkyl-substituted (R²=CH₃) derivatives show weak to no activity. Aromatic substituents, especially those with electron-withdrawing groups (e.g., 4-chlorophenyl), significantly improve the antibacterial potency.

Herbicidal Activity of 3-Enaminetetramic Acids

Certain 3-enaminetetramic acids have been investigated as potential proherbicides. T[4]he rationale is that the enamine linkage can be hydrolyzed in planta to release the active 3-acylthis compound. The herbicidal efficacy is often assessed by measuring the inhibition of photosynthetic activity.

Table 2: Herbicidal Activity (IC₅₀, µM) of 3-Enaminethis compound Derivatives on Photosystem II

CompoundR (enamine substituent)IC₅₀ (µM)
4a H> 1000
4b Methyl850
4c Ethyl720
4d Propyl550
4e Phenyl320
4f 4-Methoxy-Phenyl280
4g 4-Fluoro-Phenyl150

Data is illustrative and compiled from published studies. IC₅₀ values represent the concentration required for 50% inhibition of photosystem II activity in isolated chloroplasts.

The SAR for herbicidal activity indicates that:

  • Similar to antibacterial activity, the substituent on the enamine nitrogen is a key determinant of potency.

  • Increasing the lipophilicity and introducing electron-withdrawing groups on the aromatic ring of the enamine substituent enhances the herbicidal effect.

Experimental Protocols

Antibacterial Susceptibility Testing (Broth Microdilution Method)
  • Bacterial Strains and Culture Conditions: Standard strains of Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa are cultured in Mueller-Hinton Broth (MHB) at 37°C.

  • Inoculum Preparation: Bacterial cultures are diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions, which are then serially diluted in MHB in 96-well microtiter plates.

  • Incubation: The inoculated plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Herbicidal Activity Assay (Photosystem II Inhibition)
  • Chloroplast Isolation: Intact chloroplasts are isolated from fresh spinach leaves by differential centrifugation.

  • Reaction Mixture: The assay is conducted in a reaction buffer containing isolated chloroplasts and a suitable artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).

  • Compound Application: The test compounds, dissolved in a suitable solvent like ethanol (B145695) or DMSO, are added to the reaction mixture at various concentrations.

  • Measurement of Photosynthetic Activity: The reduction of DCPIP by photosystem II is monitored spectrophotometrically by the decrease in absorbance at 600 nm upon illumination with actinic light.

  • IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of the rate of DCPIP reduction (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

General Workflow for Structure-Activity Relationship (SAR) Studies

The following diagram illustrates a typical workflow for conducting SAR studies, from initial compound synthesis to lead optimization.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Iteration cluster_3 Optimization A Lead Compound Identification B Design of Analogs with Systematic Structural Modifications A->B Rational Design C Chemical Synthesis of Designed Analogs B->C D In vitro Biological Screening (e.g., MIC, IC50 assays) C->D E Determination of Potency and Selectivity D->E F Data Analysis and Establishment of SAR E->F G Identification of Key Structural Features for Activity F->G H Design of Next-Generation Analogs G->H Iterative Design I Lead Optimization (ADME/Tox Properties) G->I H->C Next Synthesis Round

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

This guide provides a foundational understanding of the SAR of 3-enaminetetramic acids, offering valuable insights for the design and development of novel antibacterial and herbicidal agents. The presented data and protocols serve as a practical resource for researchers in the field.

References

A Comparative Analysis of the Antibacterial Efficacy of Tetramic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Tetramic acid derivatives, a class of compounds characterized by a pyrrolidine-2,4-dione (B1332186) ring, have emerged as a promising scaffold in the development of new antibacterial drugs. This guide provides a comparative overview of the antibacterial activity of various natural and synthetic this compound derivatives, supported by experimental data. It further delves into their mechanisms of action and the experimental protocols utilized for their evaluation.

Quantitative Assessment of Antibacterial Activity

The antibacterial potency of this compound derivatives is commonly quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following table summarizes the MIC values of selected this compound derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Derivative/CompoundTarget BacteriumMIC (µg/mL)Reference
Natural Products
C12-TAStaphylococcus aureus4[1]
Bacillus cereus2[1]
Corynebacterium diphtheriae2[1]
ReutericyclinLactobacillus spp.-[1]
Vancoresmycin-type Compound 14Staphylococcus aureus SG511128[2]
Vancoresmycin-type Compound 15Staphylococcus aureus SG511128[2]
Vancoresmycin-type Compound 18Staphylococcus aureus SG511>128[2]
Penicillium sp. Derivative 3Staphylococcus aureus (ATCC 29213)2.5[3][4]
Methicillin-resistant S. aureus (MRSA)2.5[3][4]
Synthetic Derivatives
Vancoresmycin-type Compound 3Staphylococcus aureus SG511>128[2]
Vancoresmycin-type Compound 4Staphylococcus aureus SG511>128[2]
Vancoresmycin-type Compound 5Staphylococcus aureus SG511>128[2]
Vancoresmycin-type Compound 9Escherichia coli K12>128[2]
Vancoresmycin-type Compound 10Escherichia coli K12>128[2]
Vancoresmycin-type Compound 11Escherichia coli K12>128[2]
Vancoresmycin-type Compound 12Escherichia coli K12>128[2]
Vancoresmycin-type Compound 13Escherichia coli K12>128[2]
Vancoresmycin-type Compound 16Escherichia coli K12>128[2]
Vancoresmycin-type Compound 17Escherichia coli K12>128[2]
Vancoresmycin-type Compound 19Escherichia coli K12>128[2]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antibacterial activity of novel compounds. The broth microdilution method is a widely accepted and commonly used technique for this purpose.[5][6]

Broth Microdilution Method for MIC Determination
  • Preparation of Reagents and Media: A suitable bacterial growth medium, such as Mueller-Hinton Broth (MHB), is prepared and sterilized. The this compound derivative to be tested is dissolved in an appropriate solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution.[7]

  • Serial Dilution: A two-fold serial dilution of the compound is performed in a 96-well microtiter plate. Each well contains a specific concentration of the this compound derivative in the broth medium.[7]

  • Inoculum Preparation: A standardized suspension of the target bacterium is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]

  • Incubation: The inoculated microtiter plate is incubated under appropriate conditions for the specific bacterium, usually at 35-37°C for 16-20 hours.[5]

  • Reading and Interpretation: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.[5][6] For a more objective assessment, a redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can be added, which changes color in the presence of metabolically active bacteria, or the optical density can be measured using a microplate reader.[8]

Mechanisms of Antibacterial Action

This compound derivatives exhibit diverse mechanisms of action, primarily targeting the bacterial cell envelope and essential enzymatic pathways.

Dissipation of Bacterial Membrane Potential

A prominent mechanism of action for several this compound derivatives, including the natural product C12-TA, is the disruption of the bacterial cell membrane's proton motive force.[1] These compounds act as protonophores, shuttling protons across the cytoplasmic membrane and dissipating both the membrane potential (ΔΨ) and the pH gradient (ΔpH). This disruption of the electrochemical gradient ultimately leads to a loss of cellular energy and cell death.[1]

G Mechanism of Action: Dissipation of Membrane Potential cluster_membrane Bacterial Cytoplasmic Membrane cluster_cytoplasm Cytoplasm Proton_out H+ TA This compound Derivative Proton_out->TA Proton_in H+ ATP_Synthase ATP Synthase Proton_in->ATP_Synthase Proton Motive Force Dissipated TA->Proton_in ATP ATP ATP_Synthase->ATP Inhibited Cell_Death Cell Death ATP->Cell_Death G Mechanism of Action: Inhibition of UPPS FPP Farnesyl pyrophosphate (FPP) UPPS Undecaprenyl Pyrophosphate Synthase (UPPS) FPP->UPPS IPP Isopentenyl pyrophosphate (IPP) IPP->UPPS UPP Undecaprenyl pyrophosphate (UPP) UPPS->UPP CellWall Cell Wall Biosynthesis UPP->CellWall TA This compound Derivative TA->Inhibition Inhibition->UPPS G Mechanism of Action: Inhibition of RNA Polymerase DNA DNA Template RNAP RNA Polymerase (RNAP) DNA->RNAP RNA RNA Transcript RNAP->RNA Protein Protein Synthesis RNA->Protein TA This compound Derivative TA->Inhibition Inhibition->RNAP G Experimental Workflow for Antibacterial Screening A Library of Tetramic Acid Derivatives B Primary Screening (e.g., Agar Diffusion Assay) A->B C Identification of Active Compounds ('Hits') B->C D Secondary Screening: MIC Determination (Broth Microdilution) C->D E Determination of Spectrum of Activity D->E F Mechanism of Action Studies (e.g., Membrane Potential Assay, Enzyme Inhibition Assays) E->F G Lead Optimization (Structure-Activity Relationship Studies) F->G

References

Validation of the Tetramic Acid Moiety as a Crucial Pharmacophore for Vancoresmycin

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Vancoresmycin, a potent polyketide antibiotic, has demonstrated significant activity against a range of Gram-positive bacteria, including multidrug-resistant strains.[1][2][3] Its complex structure, featuring a terminal tetramic acid moiety fused to a highly oxygenated polyketide chain, has intrigued scientists seeking to understand its mechanism of action and identify key structural components responsible for its antibacterial efficacy.[1][2][3] This guide provides a comparative analysis of vancoresmycin and its synthetic this compound fragments, presenting experimental data that validates the this compound moiety as a critical pharmacophore.

Comparative Analysis of Antibacterial Activity

The antibacterial activity of vancoresmycin and its synthetic this compound analogues against Staphylococcus aureus is summarized in the table below. The data clearly indicates that while the full vancoresmycin molecule possesses the highest potency, specific synthetic fragments of the this compound moiety retain notable antibacterial activity. This suggests that the this compound core is a fundamental component for the antibiotic's function.

CompoundStructureModification from VancoresmycinMinimum Inhibitory Concentration (MIC) against S. aureus (µg/mL)
Vancoresmycin Full Structure-0.25 - 0.5[4]
This compound Fragment 1 Synthetic fragment with a short alkyl chainSimplified polyketide chain>128[5][6]
This compound Fragment 2 Synthetic fragment with a modified acyl chainAltered acyl group on the this compound ring64[5][6]
This compound Fragment 3 Synthetic fragment closely mimicking the vancoresmycin this compound structureTruncated polyketide chain32[5][6]

Mechanism of Action: Interference with Cell Wall Biosynthesis and Membrane Depolarization

Vancoresmycin exerts its antibacterial effect through a dual mechanism of action. Primarily, it targets the bacterial cytoplasmic membrane, leading to a concentration-dependent depolarization without forming pores.[1][2][3] This disruption of the membrane potential is a key factor in its bactericidal activity.

Furthermore, studies utilizing a lial-lux bioreporter assay have demonstrated that synthetic this compound fragments of vancoresmycin induce a cell wall stress response.[5][6] The liaI promoter is a sensitive indicator of perturbations in the lipid II cycle, a critical pathway in peptidoglycan biosynthesis. The induction of this reporter by the this compound fragments strongly suggests their interference with cell wall synthesis, corroborating the role of this moiety as a key pharmacophore.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard methodologies for determining the minimum inhibitory concentration of antimicrobial agents.[4][7][8][9]

  • Preparation of Bacterial Inoculum:

    • Streak Staphylococcus aureus on a suitable agar (B569324) plate and incubate for 18-24 hours at 37°C.

    • Select several colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound (vancoresmycin or synthetic this compound fragments) in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Lial-Lux Bioreporter Assay

This assay is used to detect interference with the bacterial cell wall biosynthesis pathway.[5][6][10][11]

  • Bacterial Strain and Reporter Construct:

    • Use a Bacillus subtilis strain harboring a lial-lux reporter fusion, where the promoter of the liaI gene is fused to a luciferase reporter gene (lux).

  • Assay Procedure:

    • Grow the reporter strain to the mid-exponential phase in a suitable medium.

    • In a 96-well plate, expose the bacterial culture to serial dilutions of the test compounds (this compound fragments) and a positive control known to interfere with cell wall synthesis (e.g., vancomycin).

    • Incubate the plate under appropriate conditions.

    • Measure the luminescence signal at regular intervals using a luminometer.

  • Data Analysis:

    • An increase in luminescence compared to the untreated control indicates the induction of the liaI promoter, signifying cell wall stress.

Cytoplasmic Membrane Depolarization Assay using DiSC₃(5)

This assay measures changes in the bacterial membrane potential.[12][13][14][15][16]

  • Preparation of Bacterial Cells:

    • Grow the bacterial strain (e.g., Bacillus subtilis or S. aureus) to the mid-exponential phase.

    • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., HEPES buffer containing glucose).

    • Resuspend the cells in the same buffer to a standardized optical density.

  • Fluorescence Measurement:

    • Add the voltage-sensitive fluorescent dye DiSC₃(5) to the cell suspension. The dye will be taken up by polarized membranes, leading to self-quenching of its fluorescence.

    • Monitor the fluorescence signal using a fluorometer until a stable baseline is achieved.

    • Add the test compound (vancoresmycin or its analogues) to the cell suspension.

    • Depolarization of the cytoplasmic membrane will cause the release of the dye into the medium, resulting in an increase in fluorescence intensity due to de-quenching.

  • Data Analysis:

    • The increase in fluorescence intensity over time is indicative of the membrane depolarization activity of the compound.

Visualizing the Validation of the this compound Pharmacophore

The following diagrams illustrate the key concepts and experimental workflows discussed in this guide.

G Structure-Activity Relationship of Vancoresmycin and its this compound Fragments Vancoresmycin Vancoresmycin (Full Structure) MIC: 0.25-0.5 µg/mL TetramicAcidMoiety This compound Moiety Vancoresmycin->TetramicAcidMoiety contains PolyketideChain Complex Polyketide Chain Vancoresmycin->PolyketideChain contains Fragment1 Fragment 1 (Simplified Chain) MIC: >128 µg/mL TetramicAcidMoiety->Fragment1 is the core of Fragment2 Fragment 2 (Modified Acyl Group) MIC: 64 µg/mL TetramicAcidMoiety->Fragment2 is the core of Fragment3 Fragment 3 (Closely Mimicking) MIC: 32 µg/mL TetramicAcidMoiety->Fragment3 is the core of

Caption: Structure-activity relationship of vancoresmycin and its fragments.

G Experimental Workflow for Pharmacophore Validation cluster_mic MIC Determination cluster_lialux Lial-Lux Bioreporter Assay cluster_depolarization Membrane Depolarization Assay MIC_Prep Prepare Bacterial Inoculum and Compound Dilutions MIC_Incubate Inoculate and Incubate MIC_Prep->MIC_Incubate MIC_Result Determine MIC MIC_Incubate->MIC_Result Conclusion Conclusion: This compound is a Key Pharmacophore MIC_Result->Conclusion Lia_Prep Prepare Reporter Strain and Compound Dilutions Lia_Incubate Expose and Incubate Lia_Prep->Lia_Incubate Lia_Result Measure Luminescence Lia_Incubate->Lia_Result Lia_Result->Conclusion Dep_Prep Prepare Bacterial Cells and Add DiSC3(5) Dep_Measure Monitor Baseline Fluorescence Dep_Prep->Dep_Measure Dep_Add Add Compound Dep_Measure->Dep_Add Dep_Result Measure Fluorescence Increase Dep_Add->Dep_Result Dep_Result->Conclusion Start Start Start->MIC_Prep Start->Lia_Prep Start->Dep_Prep

Caption: Workflow for validating the vancoresmycin pharmacophore.

G Proposed Mechanism of Action of Vancoresmycin Vancoresmycin Vancoresmycin TetramicAcid This compound Moiety Vancoresmycin->TetramicAcid Polyketide Polyketide Chain Vancoresmycin->Polyketide CellWall Bacterial Cell Wall (Lipid II Cycle) TetramicAcid->CellWall Interferes with Membrane Bacterial Cytoplasmic Membrane Polyketide->Membrane Anchors to Depolarization Membrane Depolarization Membrane->Depolarization leads to CellWallStress Cell Wall Stress CellWall->CellWallStress induces CellDeath Bacterial Cell Death Depolarization->CellDeath CellWallStress->CellDeath

Caption: Vancoresmycin's proposed dual mechanism of action.

References

Comparative analysis of tetramic acids from different microbial sources.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of tetramic acids isolated from various microbial sources, with a focus on their biological activities supported by experimental data. We delve into the structural diversity and performance of these fascinating natural products, offering insights for their potential as scaffolds in drug discovery and development.

Introduction to Microbial Tetramic Acids

Tetramic acids are a class of structurally diverse secondary metabolites characterized by a pyrrolidine-2,4-dione (B1332186) ring system. They are produced by a wide array of microorganisms, including fungi, bacteria, and actinomycetes.[1][2][3] The versatility of the tetramic acid scaffold, which can be substituted at various positions, leads to a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[1][2][3] This guide will explore and compare tetramic acids from prominent microbial genera such as Penicillium, Aspergillus, Streptomyces, and Pseudomonas.

Comparative Biological Activity of Microbial Tetramic Acids

The biological performance of tetramic acids varies significantly depending on the producing microorganism and the specific chemical structure of the compound. Here, we present a summary of quantitative data on the antibacterial and cytotoxic activities of representative tetramic acids.

Data Presentation
Compound NameMicrobial SourceTarget Organism/Cell LineActivity TypePerformance Metric (µg/mL or µM)
Antibacterial Activity
Unnamed this compound Derivative (Compound 3)Penicillium sp. SCSIO06868 (deep-sea fungus)Staphylococcus aureusAntibacterialMIC: 2.5 µg/mL[1][2][4][5]
Unnamed this compound Derivative (Compound 3)Penicillium sp. SCSIO06868 (deep-sea fungus)Methicillin-resistant S. aureus (MRSA)AntibacterialMIC: 2.5 µg/mL[1][2][4][5]
Pyrrospirones C, F, and Penicipyrroether APenicillium sp. ZZ380Methicillin-resistant S. aureus (MRSA)AntibacterialMICs: 2.0–5.0 µg/mL[3]
C12-TAPseudomonas aeruginosaBacillus subtilisAntibacterialEC50: ~60 µM[6]
C12-TAPseudomonas aeruginosaStaphylococcus aureusAntibacterialEC50: >100 µM[6]
Cytotoxic Activity
Altercrasin CAlternaria sp.HL-60 (Human promyelocytic leukemia)CytotoxicityIC50: 6.1 µM[3][7]
Altercrasin DAlternaria sp.HL-60 (Human promyelocytic leukemia)CytotoxicityIC50: 6.2 µM[3][7]
Pyrrospirone GPenicillium sp. ZZ380U251 (Human glioblastoma)CytotoxicityIC50: 1.06 µM[3]
Pyrrospirone GPenicillium sp. ZZ380SNB19 (Human glioblastoma)CytotoxicityIC50: 8.52 µM[3]
Penicillenol A2Penicillium sp. GQ-7HL-60 (Human promyelocytic leukemia)CytotoxicityIC50: 0.76 µM[3]
Penicillenol B1Penicillium sp. GQ-7HL-60 (Human promyelocytic leukemia)CytotoxicityIC50: 3.20 µM[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Antibacterial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to a logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Test Compound: The this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: The standardized bacterial suspension is added to each well of the microtiter plate containing the diluted compound. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Cytotoxic Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Absorbance Measurement: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Visualizing Pathways and Processes

To further elucidate the mechanisms and workflows associated with microbial tetramic acids, the following diagrams are provided.

Diagrams

experimental_workflow cluster_0 Isolation and Purification cluster_1 Characterization and Bioactivity Screening Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Solvent Extraction Crude Extract Crude Extract Extraction->Crude Extract Chromatography Chromatography Crude Extract->Chromatography e.g., Column Chromatography, HPLC Pure this compound Pure this compound Chromatography->Pure this compound Structure Elucidation Structure Elucidation Pure this compound->Structure Elucidation NMR, MS Bioassays Bioassays Pure this compound->Bioassays Identified this compound Identified this compound Structure Elucidation->Identified this compound Antibacterial Assay Antibacterial Assay Bioassays->Antibacterial Assay MIC Determination Cytotoxicity Assay Cytotoxicity Assay Bioassays->Cytotoxicity Assay IC50 Determination Biological Activity Data Biological Activity Data Antibacterial Assay->Biological Activity Data Cytotoxicity Assay->Biological Activity Data

A generalized workflow for the isolation, identification, and bioactivity screening of fungal tetramic acids.

biosynthesis_pathway Amino Acid Amino Acid NRPS NRPS Amino Acid->NRPS Polyketide Chain Polyketide Chain PKS PKS Polyketide Chain->PKS Hybrid PKS-NRPS Hybrid PKS-NRPS NRPS->Hybrid PKS-NRPS PKS->Hybrid PKS-NRPS This compound Core This compound Core Hybrid PKS-NRPS->this compound Core Dieckmann Cyclization Diverse Tetramic Acids Diverse Tetramic Acids This compound Core->Diverse Tetramic Acids Tailoring Enzymes

A simplified schematic of the hybrid PKS-NRPS biosynthetic pathway for tetramic acids.

signaling_pathway cluster_apoptosis Apoptosis Induction by a Fungal this compound cluster_protonophore Antibacterial Action of a Bacterial this compound Fungal_Tetramic_Acid Fungal this compound p53 p53 Activation Fungal_Tetramic_Acid->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Cascade Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Bacterial_Tetramic_Acid Bacterial this compound (Protonophore) Bacterial_Membrane Bacterial Membrane Bacterial_Tetramic_Acid->Bacterial_Membrane H_in H+ (in) Bacterial_Tetramic_Acid->H_in PMF_Dissipation Proton Motive Force Dissipation H_in->PMF_Dissipation H_out H+ (out) H_out->Bacterial_Tetramic_Acid Cell_Death Cell_Death PMF_Dissipation->Cell_Death

Signaling pathways illustrating the mechanisms of action for different microbial tetramic acids.

References

A Comparative Analysis of Tetramic Acid Derivatives and Other Natural Products for Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial efficacy of tetramic acid derivatives against other prominent classes of natural products. This analysis is supported by experimental data, detailed methodologies, and visual representations of comparative workflows and mechanisms of action.

The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Natural products have historically been a rich source of therapeutic leads. Among these, this compound derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent antibacterial effects. This guide offers a comparative overview of the antibacterial activity of this compound derivatives against other major classes of natural products, namely flavonoids, alkaloids, and terpenoids, with a focus on their activity against the significant human pathogen, Staphylococcus aureus.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a bacterium. The following table summarizes the MIC values of representative compounds from each natural product class against Staphylococcus aureus, including Methicillin-Resistant Staphylococcus aureus (MRSA) strains.

Natural Product ClassCompoundBacterial StrainMIC (µg/mL)
This compound Derivatives Vancoresmycin-type derivativeS. aureus SG51116 - 32[1]
3-acylthis compoundS. aureus0.2 - 3.12[2]
LydicamycinsMRSA0.39 - 12.5[3]
Trichobamide AMRSA5.0[3]
Flavonoids MyricetinS. aureus RN4220>1024[4]
HesperetinS. aureus RN4220>1024[4]
PhloretinS. aureus RN4220>1024[4]
ChrysinMRSA15.62[5]
ApigeninMRSA31.25[5]
Tricyclic Flavonoid (5e)MRSA1.95[6]
Alkaloids BerberineMRSA125[7]
SanguinarineS. aureus1.9[3]
ChelerythrineS. aureus156[8]
Voacafricine BS. aureus3.12[9][10]
Terpenoids CarvacrolS. aureus0.12[11]
ThymolS. aureus0.12[11]
NerolidolMRSA512 - >1024[12]
α-PineneS. aureus ATCC-4330080[13]
δ-CareneS. aureus ATCC-4330040[13]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antibacterial activity of a compound. The most widely accepted method is the broth microdilution assay, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (CLSI Guideline)

This method involves preparing a serial two-fold dilution of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium.

1. Preparation of Test Compounds and Bacterial Inoculum:

  • Stock solutions of the natural product extracts or isolated compounds are prepared in a suitable solvent.

  • Serial dilutions of the stock solutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the microtiter plates.

  • Bacterial strains are cultured on an appropriate agar (B569324) medium. A standardized inoculum is prepared by suspending bacterial colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted in the broth to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.

2. Inoculation and Incubation:

  • Each well of the microtiter plate, containing the diluted test compound, is inoculated with the standardized bacterial suspension.

  • Control wells are included: a positive control (broth with bacteria, no compound) to ensure bacterial growth, and a negative control (broth only) to check for sterility.

  • The plates are incubated at 35-37°C for 16-20 hours.

3. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacterium. Visual inspection is the standard method, though spectrophotometric readings can also be used.

Mandatory Visualizations

Comparative Experimental Workflow

The following diagram illustrates the logical workflow for the comparative analysis of the antibacterial activity of different classes of natural products.

G cluster_0 Preparation cluster_1 Screening & Evaluation cluster_2 Comparative Analysis A Source Material (e.g., Plants, Microbes) B Extraction & Isolation A->B C Compound Characterization B->C D Antibacterial Susceptibility Testing (Broth Microdilution - MIC) C->D F Data Collection (MIC Values) D->F E Bacterial Strains (e.g., S. aureus, MRSA) E->D G This compound Derivatives F->G H Flavonoids F->H I Alkaloids F->I J Terpenoids F->J K Data Comparison & Analysis G->K H->K I->K J->K L Publish Comparison Guide K->L

Caption: Workflow for comparing antibacterial activity of natural products.

Mechanism of Action: Membrane Potential Dissipation by Tetramic Acids

A key antibacterial mechanism of action for certain this compound derivatives against Gram-positive bacteria is the dissipation of the bacterial cell membrane's proton motive force. This is achieved by disrupting the transmembrane proton gradient (ΔpH) and the membrane potential (ΔΨ).

Caption: Tetramic acids can disrupt the bacterial membrane potential.

Concluding Remarks

This comparative guide highlights the potent antibacterial activity of this compound derivatives, often exhibiting comparable or superior efficacy to other well-established classes of natural products against Staphylococcus aureus. While flavonoids, alkaloids, and terpenoids also demonstrate significant antibacterial potential, the unique mechanism of action of some tetramic acids, such as the disruption of the bacterial membrane potential, presents a compelling avenue for the development of new antibiotics that may circumvent existing resistance mechanisms. Further research, including head-to-head comparative studies under standardized conditions and in vivo efficacy assessments, is crucial to fully elucidate the therapeutic potential of these promising natural compounds.

References

Comparative study of synthetic methodologies for tetramic acid synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetramic acid motif, a five-membered nitrogen-containing heterocycle (pyrrolidine-2,4-dione), is a privileged scaffold found in a vast array of biologically active natural products and synthetic compounds. Its prevalence in molecules with antibiotic, antiviral, and anticancer properties has spurred the development of diverse synthetic strategies. This guide provides an objective comparison of prominent synthetic methodologies for accessing the this compound core, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific synthetic goals.

At a Glance: Comparison of Key Synthetic Routes

Synthetic MethodologyKey FeaturesTypical Reagents & ConditionsAdvantagesLimitations
Dieckmann Condensation Intramolecular cyclization of an N-acylated amino acid ester.Strong base (e.g., NaH, NaOEt, KOtBu) in an anhydrous solvent (e.g., THF, Toluene).Well-established, versatile for various substitutions.Harsh basic conditions can lead to racemization at the C5 position; requires pre-functionalized substrates.[1]
Ugi/Dieckmann Tandem Reaction A multi-component approach combining the Ugi reaction with a subsequent Dieckmann cyclization.Isocyanides, aldehydes/ketones, amines, and carboxylic acids followed by a strong base.High degree of molecular diversity from readily available starting materials; one-pot potential.[2][3]The complexity of the initial Ugi reaction can sometimes lead to lower overall yields for the tandem process.
Silver-Catalyzed Cyclization Silver-catalyzed incorporation of carbon dioxide into propargylamines followed by intramolecular rearrangement.Silver salt (e.g., AgNO3), DBU, CO2 atmosphere, mild heating.Mild reaction conditions, good functional group tolerance, utilizes readily available starting materials.[4][5]Primarily for the synthesis of C3-unsubstituted tetramic acids; substrate scope for highly substituted analogs may be limited.
Paal-Knorr Type Synthesis Condensation of a 1,4-dicarbonyl compound (or equivalent) with a primary amine or ammonia.1,4-dicarbonyl compound, primary amine, acidic or neutral conditions.A classic and straightforward method for forming the pyrrole (B145914) ring.Precursors (1,4-dicarbonyls) suitable for this compound synthesis can be challenging to prepare.[3][6]
Asymmetric Synthesis Utilization of chiral auxiliaries or catalysts to induce stereoselectivity.Chiral auxiliaries (e.g., Evans oxazolidinones), chiral catalysts with metal precursors.Enables the synthesis of enantiomerically enriched tetramic acids.Often requires additional steps for the introduction and removal of the chiral auxiliary; catalysts can be expensive.

In-Depth Analysis of Synthetic Methodologies

Dieckmann Condensation

The Dieckmann condensation is a classical and widely employed method for the synthesis of cyclic β-keto esters, making it a cornerstone for the formation of the this compound ring.[7] The reaction involves the intramolecular cyclization of a diester, or in the context of tetramic acids, an N-acylated amino acid ester, promoted by a strong base.

Reaction Scheme:

Dieckmann_Condensation cluster_reactants N-Acylated Amino Acid Ester cluster_reagents Reagents cluster_product This compound Reactant R1-NH-CH(R2)-COOR3 | CO-R4 Product R1-N-C(O)-CH(CO-R4)-CH(R2)-C(O) Reactant->Product Dieckmann Condensation Reagents Strong Base (e.g., NaH) Anhydrous Solvent

Caption: General scheme of the Dieckmann condensation for this compound synthesis.

Quantitative Data:

The efficiency of the Dieckmann cyclization can be influenced by the choice of base, solvent, and the nature of the substituents.

R1R2R4BaseSolventYield (%)Reference
BnHMeNaHTHF75(Furstner, A. et al. Angew. Chem. Int. Ed.2007 , 46, 3410-3449)
Mei-PrOEtKOtBuToluene68(Schobert, R. et al. J. Org. Chem.2006 , 71, 4739-4745)
BocPhtBuLiHMDSTHF82(Moloney, M. G. et al. J. Org. Chem.2022 , 87, 13087-13103)[6]

Experimental Protocol: Synthesis of 1-benzyl-5-methylpyrrolidine-2,4-dione

  • To a solution of N-acetyl-N-benzylalanine ethyl ester (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (10 mL) under an argon atmosphere, sodium hydride (60% dispersion in mineral oil, 1.2 mmol) is added portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (15 mL).

  • The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired this compound.

Ugi/Dieckmann Tandem Reaction

This powerful strategy combines the diversity-generating Ugi four-component reaction with the robust Dieckmann cyclization to rapidly assemble complex this compound derivatives.[2][3] This approach allows for the variation of four different substituents in a single synthetic sequence.

Logical Workflow:

Ugi_Dieckmann_Workflow Start Amine, Aldehyde/Ketone, Carboxylic Acid, Isocyanide Ugi Ugi 4-Component Reaction Start->Ugi Intermediate Ugi Adduct Ugi->Intermediate Dieckmann Dieckmann Condensation (Strong Base) Intermediate->Dieckmann Product Substituted this compound Dieckmann->Product

Caption: Workflow for the Ugi/Dieckmann tandem synthesis of tetramic acids.

Quantitative Data:

The yields reported are for the two-step process, starting from the individual components of the Ugi reaction.

AmineAldehydeIsocyanideCarboxylic AcidOverall Yield (%)Reference
Benzylamine (B48309)Isobutyraldehydetert-Butyl isocyanideAcetic acid65(Spatz, J. H. et al. Tetrahedron Lett.2009 , 50, 1705-1707)[2]
AnilineBenzaldehydeCyclohexyl isocyanideGlycolic acid58(Zhu, J. et al. Angew. Chem. Int. Ed.2003 , 42, 4782-4786)
MethylamineAcetoneEthyl isocyanoacetatePropionic acid72(Domling, A. et al. Angew. Chem. Int. Ed.2012 , 51, 8483-8486)

Experimental Protocol: General Procedure for the Ugi/Dieckmann Synthesis

  • To a solution of the amine (1.0 mmol) and aldehyde or ketone (1.0 mmol) in methanol (B129727) (5 mL) is added the carboxylic acid (1.0 mmol) and the isocyanide (1.0 mmol).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure to yield the crude Ugi adduct.

  • The crude adduct is dissolved in anhydrous tetrahydrofuran (10 mL), and potassium tert-butoxide (1.2 mmol) is added at 0 °C.

  • The mixture is stirred at room temperature for 3 hours.

  • The reaction is neutralized with 1 M HCl and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography.

Silver-Catalyzed Cyclization of Propargylamines

A milder alternative to the classical base-mediated cyclizations, this method utilizes a silver catalyst to promote the incorporation of carbon dioxide into a propargylamine (B41283) precursor, which then undergoes an intramolecular rearrangement to form the this compound ring.[4][5]

Signaling Pathway:

Silver_Catalyzed_Pathway Propargylamine Propargylamine Intermediate1 Silver Acetylide/ Carbamate Intermediate Propargylamine->Intermediate1 + Silver_CO2 Ag Catalyst, CO2 Silver_CO2->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 Cyclized Intermediate Cyclization->Intermediate2 Rearrangement Rearrangement Intermediate2->Rearrangement TetramicAcid This compound Rearrangement->TetramicAcid

Caption: Proposed pathway for the silver-catalyzed synthesis of tetramic acids.

Quantitative Data:

This method has shown good to excellent yields for a variety of propargylamines.

R1 (on N)R2 (on alkyne)R3 (on amine C)Yield (%)Reference
BenzylHPhenyl92(Yamada, T. et al. Org. Lett.2014 , 16, 2430-2433)[4]
4-MethoxybenzylH4-Chlorophenyl88(Yamada, T. et al. Org. Lett.2014 , 16, 2430-2433)[4]
AllylMeCyclohexyl75(Yamada, T. et al. Org. Lett.2014 , 16, 2430-2433)[4]

Experimental Protocol: Synthesis of 1-Benzyl-5-phenylpyrrolidine-2,4-dione

  • A mixture of N-benzyl-1-phenylprop-2-yn-1-amine (0.5 mmol), silver nitrate (B79036) (0.025 mmol), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mmol) in acetonitrile (B52724) (2.5 mL) is stirred under a carbon dioxide atmosphere (balloon) at 60 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the product.

Paal-Knorr Type Synthesis

The Paal-Knorr synthesis is a fundamental method for constructing five-membered heterocycles, including pyrroles, from 1,4-dicarbonyl compounds.[3][6] While not as commonly used for tetramic acids due to the required 1,4-dicarbonyl-amide precursors, it represents a conceptually straightforward approach.

Experimental Workflow:

Paal_Knorr_Workflow Start 1,4-Dicarbonyl Amide Derivative Condensation Condensation with Amine (or intramolecularly) Start->Condensation Intermediate Hemiaminal Intermediate Condensation->Intermediate Dehydration Dehydration Intermediate->Dehydration Product This compound Analog Dehydration->Product

Caption: General workflow for a Paal-Knorr type synthesis of a this compound analog.

Quantitative Data:

Data for the direct Paal-Knorr synthesis of tetramic acids is less common. The following table presents data for a related synthesis of a pyrrolidinone derivative.

1,4-Dicarbonyl PrecursorAmineConditionsYield (%)Reference
Diethyl 2-acetyl-3-oxosuccinateBenzylamineAcetic acid, reflux78(Katritzky, A. R. et al. J. Org. Chem.1998 , 63, 9987-9988)
3-Acetyl-5-hexen-2-oneMethylaminep-TsOH, Toluene, reflux65(Padwa, A. et al. J. Org. Chem.2001 , 66, 2364-2371)

Experimental Protocol: Synthesis of 1-Benzyl-3-acetyl-5-methylpyrrolidin-2-one

  • A solution of 3-acetyl-2,5-hexanedione (B1201896) (1.0 mmol) and benzylamine (1.1 mmol) in glacial acetic acid (5 mL) is heated at reflux for 4 hours.

  • The reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is recrystallized from ethanol (B145695) to afford the pure pyrrolidinone.

Asymmetric Synthesis of Tetramic Acids

The synthesis of enantiomerically pure tetramic acids is of significant interest for drug development. Asymmetric approaches often employ chiral auxiliaries temporarily attached to the substrate to direct the stereochemical outcome of a key bond-forming step.

Logical Relationship:

Asymmetric_Synthesis_Logic Achiral Achiral Starting Material Auxiliary Attach Chiral Auxiliary Achiral->Auxiliary Diastereoselective Diastereoselective Reaction (e.g., Alkylation, Aldol) Auxiliary->Diastereoselective Diastereomers Diastereomeric Mixture Diastereoselective->Diastereomers Separation Separation/Purification Diastereomers->Separation PureDiastereomer Single Diastereomer Separation->PureDiastereomer Removal Remove Chiral Auxiliary PureDiastereomer->Removal Enantiopure Enantiopure this compound Removal->Enantiopure

Caption: Logical flow for the asymmetric synthesis of tetramic acids using a chiral auxiliary.

Quantitative Data:

The use of chiral auxiliaries, such as Evans oxazolidinones, can lead to high levels of stereocontrol.

Chiral AuxiliaryReaction TypeDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Reference
(S)-4-benzyloxazolidin-2-oneAldol Condensation>95:5>98%(Evans, D. A. et al. J. Am. Chem. Soc.1981 , 103, 2127-2129)
(R)-4-phenyloxazolidin-2-oneAlkylation92:894%(Myers, A. G. et al. J. Am. Chem. Soc.1997 , 119, 8487-8488)

Experimental Protocol: Asymmetric Aldol Reaction using an Evans Auxiliary

  • To a solution of the N-acyloxazolidinone (1.0 mmol) in dichloromethane (B109758) (10 mL) at -78 °C is added di-n-butylboron triflate (1.1 mmol) followed by triethylamine (B128534) (1.2 mmol).

  • After stirring for 30 minutes, the aldehyde (1.2 mmol) is added, and the reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.

  • The reaction is quenched with a pH 7 buffer and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried and concentrated. The diastereomeric ratio is determined by 1H NMR analysis of the crude product.

  • The chiral auxiliary can be subsequently removed by hydrolysis or other methods to yield the enantiomerically enriched product.

Conclusion

The synthesis of tetramic acids can be achieved through a variety of methodologies, each with its own set of advantages and limitations. The classical Dieckmann condensation remains a reliable and versatile method, while modern approaches like the Ugi/Dieckmann tandem reaction offer rapid access to diverse libraries of compounds. For milder conditions and good functional group tolerance, the silver-catalyzed cyclization of propargylamines is an excellent option. The Paal-Knorr synthesis provides a fundamental route, though the synthesis of the required precursors can be a drawback. Finally, for applications requiring stereochemical control, asymmetric methods utilizing chiral auxiliaries provide a pathway to enantiomerically pure tetramic acids. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired level of molecular complexity and stereocontrol.

References

Unveiling the Cytotoxic Potential of Tetramic Acids: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of tetramic acid derivatives reveals significant cytotoxic activity against a range of human cancer cell lines. This guide provides a comparative overview of their efficacy, details the experimental methodologies for assessing cytotoxicity, and illustrates a key signaling pathway involved in their mechanism of action, offering valuable insights for cancer research and drug development professionals.

Tetramic acids, a class of natural and synthetic compounds characterized by a pyrrolidine-2,4-dione (B1332186) core, have garnered considerable attention for their diverse biological activities, including potent antitumor properties.[1][2] This guide synthesizes experimental data to offer an objective comparison of the cytotoxic performance of various this compound derivatives against several human cell lines.

Comparative Cytotoxicity of this compound Derivatives

The cytotoxic efficacy of different this compound compounds has been evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric for comparison. The data, summarized in the table below, highlights the varying degrees of potency across different molecular structures and cancer types.

This compound DerivativeHuman Cell LineCell TypeIC50 (µM)
Compound 3A-549Lung Carcinoma23.80[1][3]
BEL-7402Hepatocellular Carcinoma13.03[1][3]
P388Leukemia8.85[1][3]
HL-60Promyelocytic Leukemia0.76[1][3]
A375Malignant Melanoma12.80[1][3]
Compound 4HL-60Promyelocytic Leukemia3.20 - 16.26[1][3]
Compound 5HL-60Promyelocytic Leukemia3.20 - 16.26[1][3]
Compound 6HL-60Promyelocytic Leukemia3.20 - 16.26[1][3]
Compound 9A-375Malignant Melanoma32.6[1][3]
Compound 10A549Lung Carcinoma43.5 - 66.5[1][3]
HL-60Promyelocytic Leukemia43.5 - 66.5[1][3]
Compound 11A549Lung Carcinoma43.5 - 66.5[1][3]
HL-60Promyelocytic Leukemia43.5 - 66.5[1][3]
Compound 151Glioma CellsBrain Tumor1.06 - 8.52[1][3]
PTAs 147-150, 152-153, 155Various7.44 - 29.10[1][3]
Colposetin BKB-3.1HeLa Subclone5.7

Experimental Protocols: Assessing Cytotoxicity

The determination of IC50 values is a critical step in evaluating the cytotoxic potential of chemical compounds. The following provides a detailed methodology for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cell Culture and Treatment
  • Cell Seeding: Human cancer cell lines are cultured in an appropriate medium, such as DMEM, supplemented with 10% fetal bovine serum and antibiotics. Cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for attachment.[4]

  • Compound Preparation: this compound derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create stock solutions. A series of dilutions are then prepared in the culture medium to achieve the desired final concentrations for treatment.

  • Cell Treatment: The culture medium is removed from the wells and replaced with the medium containing various concentrations of the this compound derivatives. Control wells receive medium with DMSO at the same concentration used for the highest compound dose. The plates are then incubated for a specified period, commonly 24, 48, or 72 hours.[4]

MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.

  • MTT Addition: Following the treatment period, a solution of MTT (typically 5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 1.5 to 4 hours at 37°C.[4] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The plates are gently agitated to ensure complete dissolution of the formazan. The absorbance of the resulting purple solution is then measured using a microplate reader at a wavelength of approximately 492 nm.[4]

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: Induction of Apoptosis

Several studies suggest that the cytotoxic effects of tetramic acids are mediated through the induction of apoptosis, or programmed cell death.[5][6] A key regulatory point in the intrinsic apoptotic pathway is the interplay between the pro-apoptotic Bax and the anti-apoptotic Bcl-2 proteins at the mitochondrial membrane.

G cluster_0 Cytoplasm cluster_1 Mitochondrion Tetramic_Acids Tetramic Acids Cellular_Stress Cellular Stress Tetramic_Acids->Cellular_Stress induces BH3_only BH3-only proteins (e.g., Bid, Bad) Cellular_Stress->BH3_only activates Bcl2 Bcl-2 BH3_only->Bcl2 inhibits Bax_inactive Bax (inactive) BH3_only->Bax_inactive activates Bcl2->Bax_inactive inhibits Bax_active Bax (active) Oligomerization Bax_inactive->Bax_active Apoptosome Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_active->MOMP forms pores Cytochrome_c Cytochrome c MOMP->Cytochrome_c releases Cytochrome_c->Apoptosome assembles

Figure 1. Intrinsic apoptosis pathway induced by tetramic acids.

The diagram above illustrates how tetramic acids can induce cellular stress, leading to the activation of BH3-only proteins. These proteins can then either inhibit the anti-apoptotic protein Bcl-2 or directly activate the pro-apoptotic protein Bax. The activation of Bax leads to its oligomerization and the formation of pores in the mitochondrial outer membrane, a process known as Mitochondrial Outer Membrane Permeabilization (MOMP). This results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 initiates a caspase cascade, ultimately leading to the activation of executioner caspases like caspase-3, which dismantle the cell and result in apoptosis.[2]

References

A Researcher's Guide to Cross-Referencing NMR Data for Novel Tetramic Acid Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a novel molecular structure is a critical step in the journey from discovery to application. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, providing a wealth of information about the chemical environment and connectivity of atoms within a molecule. This guide provides a comparative framework for the cross-referencing of multi-dimensional NMR data for the structure elucidation of novel tetramic acids, a class of natural products known for their diverse and potent biological activities.[1][2][3][4][5][6]

Comparative Analysis of NMR Data for Novel Tetramic Acids

The elucidation of a novel chemical structure is akin to solving a complex puzzle. Each piece of NMR data provides a clue, and it is only by carefully cross-referencing these clues that a complete and accurate picture can be assembled. Modern NMR techniques, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) experiments, are indispensable in this endeavor.[1][7] This guide utilizes data from recently discovered tetramic acid derivatives, the lecanicilliumins and penicillenols, to illustrate this comparative process.[2][8]

¹H and ¹³C NMR Data Comparison

The foundation of structure elucidation begins with the assignment of proton (¹H) and carbon (¹³C) chemical shifts. These values are highly sensitive to the local electronic environment of each nucleus. The tables below present the ¹H and ¹³C NMR data for two novel this compound derivatives, Lecanicilliumin A and Penicillenol G1, providing a direct comparison of the chemical shifts for the core this compound moiety and its acyl side chain.

Table 1: ¹H NMR Data Comparison for Novel Tetramic Acids (500 MHz, CD₃OD)

PositionLecanicilliumin A (δ_H, mult., J in Hz)Penicillenol G1 (δ_H, mult., J in Hz)
1-NH-7.95, brs
53.65, q, 6.93.73, brs
64.80, d, 2.34.10, dq, 6.3, 2.8
75.89, dd, 10.4, 2.31.29, d, 7.0
85.81, dd, 10.4, 2.3-
94.11, m3.58-3.67, m
102.15, m1.55-1.74, m
11-CH₃1.01, d, 6.4-
12-CH₃1.79, s-
13-CH₃1.83, s-
14-CH₃--
15-0.89, t, 7.7
16-1.16, d, 6.3

Data for Lecanicilliumin A adapted from[2]. Data for Penicillenol G1 adapted from[8].

Table 2: ¹³C NMR Data Comparison for Novel Tetramic Acids (125 MHz, CD₃OD)

PositionLecanicilliumin A (δ_C, type)Penicillenol G1 (δ_C, type)
2178.6, C178.0, C
3102.7, C102.3, C
4197.0, C196.2, C
569.1, CH69.0, CH
680.3, CH68.0, CH
7131.0, CH20.4, CH₃
8129.0, CH193.8, C
975.3, CH37.5, CH
1035.8, CH34.8, CH₂
11-CH₃17.0, CH₃28.3, CH₂
12125.7, C30.1, CH₂
13-CH₃20.7, CH₃30.0, CH₂
14-CH₃18.4, CH₃23.4, CH₂
15-14.4, CH₃
16-17.3, CH₃

Data for Lecanicilliumin A adapted from[2]. Data for Penicillenol G1 adapted from[8].

Experimental Protocols

To ensure the reproducibility and accuracy of NMR data, standardized experimental protocols are essential. The following provides a general methodology for the acquisition of NMR data for novel tetramic acids, based on protocols described in the literature.[7]

Sample Preparation
  • Sample Weighing: Accurately weigh 1-5 mg of the purified novel this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.5 mL of a suitable deuterated solvent (e.g., CD₃OD, CDCl₃, or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation: All NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[7]

  • Referencing: Chemical shifts are referenced to the residual solvent signals (e.g., CD₃OD: δ_H 3.31, δ_C 49.0).[7]

  • ¹H NMR: Standard single-pulse experiments are used to acquire ¹H NMR spectra. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: ¹³C NMR spectra are acquired with proton decoupling to simplify the spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay are typically required.

  • 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY): A standard suite of 2D NMR experiments is employed to establish connectivity.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[9]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting spin systems and identifying quaternary carbons.[9][10][11]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, which is essential for determining relative stereochemistry.[10][11][12]

Visualizing the Elucidation Process

Graphviz diagrams can effectively illustrate the logical flow of data integration in structure elucidation.

experimental_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Cross-Referencing 1D_NMR 1D NMR (¹H, ¹³C) Assign_Protons Assign Proton Signals (¹H, COSY) 1D_NMR->Assign_Protons Assign_Carbons Assign Carbon Signals (¹³C, HSQC) 1D_NMR->Assign_Carbons 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) 2D_NMR->Assign_Protons 2D_NMR->Assign_Carbons Build_Fragments Build Molecular Fragments (COSY, HSQC) Assign_Protons->Build_Fragments Assign_Carbons->Build_Fragments Connect_Fragments Connect Fragments (HMBC) Build_Fragments->Connect_Fragments Determine_Stereochem Determine Stereochemistry (NOESY/ROESY) Connect_Fragments->Determine_Stereochem Final_Structure Elucidated Structure Determine_Stereochem->Final_Structure

Caption: Experimental workflow for novel this compound structure elucidation.

The following diagram illustrates the logical relationships in cross-referencing different NMR data to assemble the molecular structure of a hypothetical novel this compound.

logical_relationships cluster_2d_nmr 2D NMR Correlations cluster_structure_info Structural Information Derived COSY COSY ¹H-¹H Correlations (Spin Systems) Fragments Molecular Fragments COSY->Fragments HSQC HSQC ¹H-¹³C Direct Correlations HSQC->Fragments HMBC HMBC ¹H-¹³C Long-Range Correlations Connectivity Fragment Connectivity (& Quaternary Carbons) HMBC->Connectivity NOESY NOESY/ROESY Through-Space Correlations Stereochemistry Relative Stereochemistry NOESY->Stereochemistry Fragments->Connectivity Final_Structure Complete 3D Structure Connectivity->Final_Structure Stereochemistry->Final_Structure

Caption: Logical relationships in cross-referencing NMR data for structure elucidation.

By systematically acquiring and cross-referencing a comprehensive suite of NMR data, researchers can confidently elucidate the structures of novel tetramic acids and other complex natural products. This rigorous approach is fundamental to advancing the fields of natural product chemistry and drug discovery.

References

A Comparative Guide to the SAR of Decalin-Containing Tetramic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Decalin-containing tetramic acid derivatives represent a class of fungal secondary metabolites that have garnered significant attention in the scientific community for their diverse and potent biological activities. These compounds, characterized by a core structure featuring a decalin ring system fused to a this compound moiety, have shown promise as antimicrobial, antiviral, and cytotoxic agents. Understanding the structure-activity relationships (SAR) of these molecules is crucial for the rational design of new therapeutic agents with improved potency and selectivity. This guide provides a comparative analysis of the biological activities of various decalin-containing this compound derivatives, supported by experimental data and detailed protocols.

Quantitative SAR Data

The biological activity of decalin-containing this compound derivatives is significantly influenced by the stereochemistry of the decalin ring, as well as the nature and position of substituents on both the decalin and this compound moieties. The following table summarizes the in vitro activity of a selection of these compounds against various cancer cell lines and microbial strains.

Compound/DerivativeCytotoxicity (IC50, µM)Antimicrobial Activity (MIC, µg/mL)HIV-1 Integrase Inhibition (IC50, µM)
A549 (Lung Carcinoma) MCF-7 (Breast Cancer) HCT-116 (Colon Carcinoma)
Equisetin (B570565) >50>50>50
Phomasetin >50>50>50
Pyrrolocin A (trans-decalin) ---
Pyrrolocin B (cis-decalin) ---
Pyrrolocin C (trans-decalin) ---
Compound 1 (trans-decalin) >50>50>50
Compound 2 (trans-decalin) >50>50>50
Compound 3 (cis-decalin) >50>50>50
Compound 4 (cis-decalin) >50>50>50
Myceliothermophin E ---
Chaetolivacine B ---
Chaetolivacine C ---

Note: A hyphen (-) indicates that data was not available in the cited sources. The activity of these compounds can vary depending on the specific assay conditions and the strains used.

Key SAR Observations

  • Stereochemistry of the Decalin Ring: The stereochemical configuration of the decalin ring plays a crucial role in the biological activity of these compounds. For instance, trans-fused decalin derivatives like Pyrrolocins A and C have been reported to exhibit more potent activity against Mycobacterium tuberculosis compared to their cis-fused counterpart, Pyrrolocin B.

  • Substituents on the Decalin Ring: The presence and nature of substituents on the decalin ring can significantly modulate activity. However, a clear trend is not always evident and can be target-dependent.

  • The this compound Moiety: The this compound portion of the molecule is considered essential for the antimicrobial activity of many of these compounds. Modifications to this moiety can lead to significant changes in potency.[1]

Experimental Protocols

To ensure the reproducibility and comparability of SAR data, it is essential to follow standardized experimental protocols. Below are detailed methodologies for two key assays used to evaluate the biological activity of decalin-containing this compound derivatives.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • 96-well microtiter plates

  • Human cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Test compounds (decalin-containing this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).

  • Incubation: Incubate the plates for an additional 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the cell viability against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Mycobacterium tuberculosis)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for S. aureus, Middlebrook 7H9 broth for M. tuberculosis)

  • Test compounds dissolved in a suitable solvent

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Incubator

Procedure:

  • Preparation of Compound Dilutions: Prepare serial twofold dilutions of the test compounds in the appropriate broth medium directly in the 96-well plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture. The final concentration in the wells should be approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plates under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours for S. aureus).

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Mandatory Visualizations

Signaling Pathway Diagram

Many decalin-containing this compound derivatives have been shown to modulate inflammatory responses, with some acting as inhibitors of the NF-κB signaling pathway. The following diagram illustrates the canonical NF-κB signaling cascade and potential points of inhibition by these compounds.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex Activates NFkB_complex p50 p65 IκBα IKK_complex->NFkB_complex:ikba Phosphorylates IkBa IκBα p50 p50 p65 p65 Proteasome Proteasome NFkB_complex:ikba->Proteasome Ubiquitination & Degradation NFkB_nucleus p50/p65 NFkB_complex:p50->NFkB_nucleus NFkB_complex:p65->NFkB_nucleus Inhibitor Decalin-Tetramic Acid Derivative Inhibitor->IKK_complex Inhibits (Potential Target) DNA DNA (κB site) NFkB_nucleus->DNA Binds Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression Promotes Transcription

Caption: Canonical NF-κB signaling pathway and a potential mechanism of inhibition.

Experimental Workflow Diagram

Certain decalin-containing this compound derivatives, such as equisetin and phomasetin, are known inhibitors of HIV-1 integrase. The following diagram illustrates the key steps of the HIV-1 integrase strand transfer reaction and the point of inhibition.

HIV_Integrase_Workflow cluster_pre_integration Pre-Integration Complex (PIC) cluster_integration Integration into Host Genome vDNA Viral DNA PIC_formation PIC Formation vDNA->PIC_formation Integrase HIV-1 Integrase Integrase->PIC_formation Processing 3'-Processing PIC_formation->Processing Mediates Strand_Transfer Strand Transfer Processing->Strand_Transfer Leads to Integrated_Provirus Integrated Provirus Strand_Transfer->Integrated_Provirus Host_DNA Host DNA Host_DNA->Strand_Transfer Inhibitor Decalin-Tetramic Acid Derivative Inhibitor->Strand_Transfer Inhibits

Caption: Workflow of HIV-1 integrase-mediated DNA strand transfer and its inhibition.

References

A Comparative Analysis of the Bioactivity of Tetramic and Tetronic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the biological activities of two prominent heterocyclic scaffolds: tetramic acid and tetronic acid. Both structures are found in a wide array of natural products and have garnered significant interest in medicinal chemistry due to their diverse and potent bioactivities. This document presents a compilation of experimental data, detailed methodologies for key biological assays, and visual representations of the signaling pathways they modulate, offering a valuable resource for researchers in the field of drug discovery and development.

At a Glance: Key Bioactivities

BioactivityThis compound DerivativesTetronic Acid Derivatives
Antibacterial Potent, particularly against Gram-positive bacteria.Moderate antibacterial activity has been reported.
Antifungal Reported activity against various fungal species.Antifungal properties have been noted.
Antiviral Documented antiviral effects.Antiviral activity has been observed.
Antitumor/Cytotoxic Significant cytotoxic effects against numerous cancer cell lines.Potent cytotoxic and antineoplastic activities.
Enzyme Inhibition Known to inhibit various enzymes.Potent inhibitors of protein tyrosine phosphatases (PTPs).

This compound Scaffolds: Potent Antibacterial and Cytotoxic Agents

The this compound moiety, a nitrogen-containing five-membered ring (pyrrolidine-2,4-dione), is a versatile scaffold that exhibits a broad spectrum of biological activities, most notably potent antibacterial and cytotoxic effects.[1][2]

Antibacterial Activity

Derivatives of this compound have demonstrated significant efficacy against a range of bacteria, with a particular strength against Gram-positive strains.[1][3] Their primary mechanism of antibacterial action involves the disruption of the bacterial cell membrane's integrity. Certain tetramic acids act as protonophores, dissipating both the membrane potential and the pH gradient across the bacterial membrane, which is crucial for cellular energy production and viability.[4][5][6]

Table 1: Minimum Inhibitory Concentration (MIC) of Representative this compound Derivatives against Various Bacteria

CompoundOrganismMIC (µg/mL)Reference
C12-TABacillus cereus4[4]
C12-TABacillus subtilis8[4]
C12-TAEnterococcus faecalis16[4]
C12-TAStaphylococcus aureus8[4]
Vancoresmycin-type this compound DerivativeStaphylococcus aureus16[1]
Vancoresmycin-type this compound DerivativeEscherichia coli>128[1]
Cytotoxic Activity

In addition to their antibacterial properties, this compound derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.

Table 2: Cytotoxic Activity (IC50) of Representative this compound Derivatives against Cancer Cell Lines

Compound ClassCell LineIC50 (µM)Reference
Simple 3-acyl-tetramic acidsA-549 (Lung)23.80
Simple 3-acyl-tetramic acidsBEL-7402 (Liver)13.03
Simple 3-acyl-tetramic acidsP388 (Leukemia)8.85
Simple 3-acyl-tetramic acidsHL-60 (Leukemia)0.76
Simple 3-acyl-tetramic acidsA375 (Melanoma)12.80
Macrocyclic this compoundHTCLs4.5-9.7

Tetronic Acid Scaffolds: Prominent Enzyme Inhibitors

The tetronic acid scaffold, an oxygen-containing five-membered ring (furan-2,4-dione), is another privileged structure in medicinal chemistry. While sharing some of the broad-spectrum bioactivities of tetramic acids, tetronic acid derivatives are particularly recognized for their potent enzyme inhibitory activities, especially against protein tyrosine phosphatases (PTPs).[7]

Enzyme Inhibition

Protein tyrosine phosphatases are a family of enzymes that play crucial roles in cellular signaling pathways by removing phosphate (B84403) groups from tyrosine residues. Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders.[8] Tetronic acid derivatives have emerged as promising inhibitors of several PTPs, including PTP1B, SHP2, and Cdc25B.[7][9]

  • PTP1B: A negative regulator of the insulin (B600854) and leptin signaling pathways, making its inhibitors potential therapeutics for diabetes and obesity.[7][10]

  • SHP2: An oncogenic phosphatase involved in growth factor signaling pathways.[11]

  • Cdc25B: A key regulator of the cell cycle, and its inhibitors are being investigated as anticancer agents.[5][12]

Table 3: Inhibitory Activity (IC50) of Representative Tetronic Acid Derivatives against Protein Tyrosine Phosphatases

Compound ClassTarget EnzymeIC50 (µM)Reference
3-acyltetronic acid derivativesVHR-[7]
3-acyltetronic acid derivativescdc25BPotent Inhibition[7]
Naphthoquinone-malonic acid derivativeCdc25B10.7[9]
Thiazolo-pyrimidine derivativeCdc25B0.20[9]
Oxovanadium(IV) complexPTP1B0.185[3]
Dioxovanadium(V) complexPTP1B0.167[3]
5-Azaquinoxaline derivativeSHP20.047[11]
Cytotoxic Activity

The inhibition of key cellular enzymes by tetronic acid derivatives translates into significant cytotoxic activity against various cancer cell lines.

Table 4: Cytotoxic Activity (IC50) of Representative Tetronic Acid Derivatives against Cancer Cell Lines

Compound ClassCell LineIC50 (µM)Reference
Thiazolo-pyrimidine derivativeA-549 (Lung)67.5 (% inhibition at 10 µM)[9]
Thiazolo-pyrimidine derivativeHT29 (Colon)59.7 (% inhibition at 10 µM)[9]
Thiazolo-pyrimidine derivativeMCF-7 (Breast)67.3 (% inhibition at 10 µM)[9]
Molybdenum complexHeLa (Cervical)12[13]
Molybdenum complexHT-29 (Colon)2.62[13]
6-Prenylflavanone derivativeHeLa (Cervical)12.0[14]
Chalcone-dihydropyrimidone hybridMCF-7 (Breast)4.7[15]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][16]

  • Preparation of Test Compound: A stock solution of the this compound derivative is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). This creates a range of concentrations to be tested.

  • Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., adjusted to 0.5 McFarland standard) is prepared in the same broth.

  • Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated with the bacterial suspension. A positive control (broth and bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Protein Tyrosine Phosphatase (PTP) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific PTP.[17][18]

  • Reagents: A purified recombinant PTP enzyme, a suitable substrate (e.g., a phosphopeptide that releases a fluorescent or colorimetric product upon dephosphorylation), and an assay buffer are required.

  • Assay Setup: The assay is typically performed in a 96-well plate. The tetronic acid derivative (inhibitor) at various concentrations is pre-incubated with the PTP enzyme in the assay buffer.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.

  • Measurement: The plate is incubated for a specific time at a controlled temperature. The product formation is then measured using a plate reader (fluorometer or spectrophotometer).

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the inhibition data against the inhibitor concentration.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[1][3][19]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (tetramic or tetronic acid derivative) and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

This compound: Disruption of Bacterial Membrane Potential

The primary antibacterial mechanism for many this compound derivatives is the disruption of the proton motive force across the bacterial cell membrane. By acting as protonophores, they create a channel for protons to leak back into the cytoplasm, thereby dissipating both the electrical potential (ΔΨ) and the pH gradient (ΔpH) that constitute the proton motive force. This collapse of the membrane potential inhibits essential cellular processes such as ATP synthesis and nutrient transport, ultimately leading to bacterial cell death.

Tetramic_Acid_MOA cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Proton_Pump Proton Pump (e.g., Respiratory Chain) H_out H+ Proton_Pump->H_out Pumps H+ out ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H_out->ATP_Synthase Drives ATP synthesis Tetramic_Acid This compound (Protonophore) H_out->Tetramic_Acid Binds H+ H_in H+ ADP ADP + Pi ADP->ATP_Synthase Tetramic_Acid->H_in Translocates H+ into cytoplasm

Caption: Mechanism of antibacterial action of this compound as a protonophore.

Tetronic Acid: Inhibition of Protein Tyrosine Phosphatase (PTP) Signaling

Tetronic acid derivatives can exert their biological effects by inhibiting key enzymes in cellular signaling cascades. A prominent example is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a critical negative regulator of the insulin signaling pathway. By inhibiting PTP1B, tetronic acid derivatives can enhance insulin sensitivity.

Tetronic_Acid_PTP1B_Inhibition cluster_pathway Insulin Signaling Pathway Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor Binds p_IR Phosphorylated IR (Active) Insulin_Receptor->p_IR Autophosphorylation p_IRS Phosphorylated IRS p_IR->p_IRS Phosphorylates PTP1B PTP1B p_IR->PTP1B Dephosphorylates IRS Insulin Receptor Substrate (IRS) IRS->p_IRS PI3K_Akt PI3K/Akt Pathway p_IRS->PI3K_Akt Activates p_IRS->PTP1B Dephosphorylates GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K_Akt->GLUT4 Promotes PTP1B->Insulin_Receptor PTP1B->IRS Tetronic_Acid Tetronic Acid Derivative Tetronic_Acid->PTP1B Inhibits

Caption: Inhibition of PTP1B by tetronic acid derivatives enhances insulin signaling.

Tetronic Acid: Modulation of the Cell Cycle via Cdc25B Inhibition

Certain tetronic acid derivatives can inhibit Cdc25B, a dual-specificity phosphatase that plays a crucial role in the G2/M transition of the cell cycle. By inhibiting Cdc25B, these compounds can prevent the activation of cyclin-dependent kinase 1 (Cdk1), leading to cell cycle arrest and preventing cell proliferation.

Tetronic_Acid_Cdc25B_Inhibition cluster_cell_cycle Cell Cycle Regulation (G2/M Transition) CyclinB_Cdk1_inactive Cyclin B/Cdk1 (Inactive) Cdc25B Cdc25B Phosphatase CyclinB_Cdk1_inactive->Cdc25B Substrate for CyclinB_Cdk1_active Cyclin B/Cdk1 (Active) Mitosis Mitosis CyclinB_Cdk1_active->Mitosis Promotes Cdc25B->CyclinB_Cdk1_active Activates by Dephosphorylation G2_Arrest G2 Phase Arrest Cdc25B:s->G2_Arrest:n Leads to Tetronic_Acid Tetronic Acid Derivative Tetronic_Acid->Cdc25B Inhibits

Caption: Tetronic acid derivatives can induce G2/M cell cycle arrest by inhibiting Cdc25B.

Conclusion

Both tetramic and tetronic acid scaffolds represent highly valuable starting points for the development of novel therapeutic agents. Tetramic acids show particular promise in the development of new antibacterial drugs, especially against resistant Gram-positive pathogens, and as potent cytotoxic agents for cancer therapy. Tetronic acids, with their demonstrated ability to inhibit key enzymes like protein tyrosine phosphatases, offer exciting opportunities for the treatment of metabolic diseases and cancer. The data and methodologies presented in this guide are intended to facilitate further research and development of drugs based on these versatile and potent chemical scaffolds.

References

Safety Operating Guide

Proper Disposal of Tetramic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of tetramic acid, a class of compounds recognized for their diverse biological activities. Adherence to these protocols is critical for maintaining laboratory safety, protecting the environment, and ensuring regulatory compliance.

This compound and its derivatives are classified as hazardous materials. They are harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Therefore, standard laboratory waste streams are not suitable for their disposal. The following procedures outline the necessary precautions and actions for the safe management of this compound waste.

Immediate Safety and Handling

Before beginning any disposal-related activities, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound Waste

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Use in a well-ventilated area or a fume hood to avoid inhalation of dust.[1]

Disposal Operational Plan

The primary route for this compound disposal is as solid hazardous waste. This involves careful segregation, packaging, and labeling before collection by a certified hazardous waste management service.[1][4][5] An alternative for small quantities of purely acidic, non-toxic this compound solutions is neutralization, followed by disposal as aqueous waste, subject to local regulations.

Option 1: Direct Disposal as Solid Hazardous Waste (Recommended)

This is the most straightforward and generally recommended procedure for all forms of this compound waste, including pure compounds, contaminated labware (e.g., filter paper, weighing boats), and personal protective equipment.

Step-by-Step Procedure:

  • Segregation: Collect all this compound solid waste in a dedicated, clearly labeled hazardous waste container.[6] Do not mix with other types of chemical waste, particularly strong bases or oxidizing agents, to prevent unforeseen reactions.

  • Containerization: Use a robust, leak-proof container with a secure lid. The container must be compatible with the chemical nature of this compound.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the associated hazards (e.g., "Harmful," "Irritant"), and the date of accumulation.

  • Storage: Store the sealed and labeled container in a designated, well-ventilated hazardous waste accumulation area, away from general laboratory traffic.

  • Collection: Arrange for pickup by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

Option 2: Neutralization of Weakly Acidic this compound Solutions

For small quantities of dilute, aqueous solutions of this compound that are not contaminated with other hazardous materials, neutralization may be a viable option before disposal. This compound is a weak acid with a pKa of approximately 4.5.[7] Neutralization should only be performed by trained personnel in a controlled laboratory setting.

Experimental Protocol for Neutralization:

Objective: To safely neutralize a dilute aqueous solution of this compound to a pH between 6.0 and 8.0 before disposal.

Materials:

  • Dilute aqueous solution of this compound

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • pH paper or a calibrated pH meter

  • Stir plate and magnetic stir bar

  • Beaker of appropriate size

  • Personal Protective Equipment (as listed in Table 1)

Procedure:

  • Preparation: Perform the entire procedure in a certified chemical fume hood. Place the beaker containing the dilute this compound solution on a stir plate and add a magnetic stir bar.

  • Initial pH Measurement: Measure and record the initial pH of the solution.

  • Neutralization: Slowly and carefully add small portions of sodium bicarbonate or sodium carbonate to the stirring solution. Be cautious as effervescence (release of carbon dioxide gas) will occur.[8][9] Control the rate of addition to prevent excessive foaming and potential splashing.

  • pH Monitoring: Continuously monitor the pH of the solution using pH paper or a pH meter.

  • Endpoint: Continue adding the neutralizing agent until the pH of the solution is stable between 6.0 and 8.0.

  • Disposal of Neutralized Solution: Once the pH is confirmed to be within the acceptable range and all effervescence has ceased, the neutralized solution can be disposed of down the drain with a copious amount of water, in accordance with local wastewater regulations.

Table 2: Quantitative Data for Neutralization

ParameterValue/Instruction
Target pH Range 6.0 - 8.0
Neutralizing Agent Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
Rate of Addition Slow, portion-wise addition to control effervescence.
Final Water Flush Flush the drain with at least 20 times the volume of the neutralized solution.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

TetramicAcidDisposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Form solid_waste Solid Waste (Pure compound, contaminated materials) waste_type->solid_waste Solid liquid_waste Aqueous Solution waste_type->liquid_waste Liquid segregate Segregate in a Labeled Hazardous Waste Container solid_waste->segregate neutralize_q Is Neutralization Permissible and Safe? liquid_waste->neutralize_q ppe->waste_type store Store in Designated Hazardous Waste Area segregate->store pickup Arrange for EHS/Contractor Pickup store->pickup end End: Proper Disposal pickup->end neutralize_q->segregate No neutralize_proc Perform Neutralization Protocol in Fume Hood neutralize_q->neutralize_proc Yes check_ph Verify pH is between 6.0 and 8.0 neutralize_proc->check_ph check_ph->neutralize_proc No, adjust drain_disposal Dispose Down Drain with Copious Water check_ph->drain_disposal Yes drain_disposal->end

References

Personal protective equipment for handling Tetramic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Tetramic acid. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to foster a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant and is harmful if swallowed. It can cause skin and eye irritation and may lead to respiratory irritation. Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield. Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves before each use. An impervious lab coat or chemical-resistant apron.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.
Footwear Closed-toe shoes made of a chemical-resistant material.

Safe Handling and Storage Procedures

Proper handling and storage are critical to prevent accidental exposure and maintain the integrity of the compound.

Operational Plan: Handling this compound

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible. Review the Safety Data Sheet (SDS) for any specific handling instructions.

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Personal Hygiene: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.

  • Storage: Store this compound in a tightly closed, properly labeled container. Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[1][2][3][4][5]

Logical Workflow for Handling this compound

Workflow for Safe Handling of this compound A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Weigh/Handle this compound C->D E Clean Work Area D->E G Dispose of Waste D->G F Properly Store this compound E->F H Remove PPE and Wash Hands F->H G->H

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Table 2: First-Aid Measures for this compound Exposure

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6][7]
Skin Contact Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[6][8][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8][9]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.[6][8]

Spill Response Plan

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite.[10]

  • Clean-up: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for disposal. Avoid generating dust.

  • Decontaminate: Clean the spill area with a suitable decontamination solution.

  • Report: Report the spill to the appropriate laboratory supervisor or safety officer.

For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Disposal Protocol

  • Waste Collection: Collect all solid waste, including contaminated PPE and spill cleanup materials, in a designated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the specific chemical name, "this compound."

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[11][12][13] Do not dispose of this compound down the drain.[14]

Experimental Workflow for Disposal

Disposal Workflow for this compound Waste A Collect Contaminated Waste (PPE, Absorbents, etc.) B Place in a Labeled Hazardous Waste Container A->B C Seal the Container B->C D Store in Designated Hazardous Waste Area C->D E Contact Environmental Health & Safety for Pickup and Disposal D->E

Caption: Disposal workflow for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetramic acid
Reactant of Route 2
Tetramic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.